molecular formula C4H5NO3 B117608 (S)-4-Methyloxazolidine-2,5-dione CAS No. 2224-52-4

(S)-4-Methyloxazolidine-2,5-dione

Cat. No.: B117608
CAS No.: 2224-52-4
M. Wt: 115.09 g/mol
InChI Key: DTETYCNJKAUROO-REOHCLBHSA-N
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Description

(S)-4-Methyloxazolidine-2,5-dione, more commonly known as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a critical building block in synthetic chemistry and biomedical research . Its primary research value lies in its role as a controlled monomer for the ring-opening polymerization (ROP) of peptides, enabling the synthesis of well-defined poly(amino acids) and complex biomimetic structures . This controlled polymerization process, which proceeds without racemization, is essential for producing materials with precise molecular weights and tailored sequences for advanced applications. Researchers utilize this compound to create polyalanine-based segments and block co-polypeptides, which are fundamental for studying self-assembling nanostructures, drug delivery vehicles, and novel biomaterials . The (S) stereochemistry of the compound ensures the formation of peptides with the natural L-configuration, making it indispensable for developing biologically relevant models and functional materials. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-methyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTETYCNJKAUROO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176781
Record name (S)-4-Methyloxazolidine-2,5-dione
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Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-52-4
Record name (S)-4-Methyloxazolidine-2,5-dione
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Record name (S)-4-Methyloxazolidine-2,5-dione
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Record name (S)-4-methyloxazolidine-2,5-dione
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Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Methyloxazolidine-2,5-dione , also widely known by its synonym L-Alanine N-carboxyanhydride (L-Ala-NCA) , is a chiral heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. Its rigid, strained ring system and inherent chirality make it a valuable building block in the stereoselective synthesis of complex peptides and other pharmaceutical intermediates. This guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅NO₃[1]
Molecular Weight 115.09 g/mol [1]
Melting Point 92 °C[2]
Solubility Very slightly soluble in DMSO (with heating)[2]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2]
IUPAC Name (4S)-4-methyl-1,3-oxazolidine-2,5-dione[1]
CAS Number 2224-52-4[1]
InChIKey DTETYCNJKAUROO-REOHCLBHSA-N[1]
SMILES C[C@H]1C(=O)OC(=O)N1[1]

Spectroscopic Properties

SpectroscopyExpected Characteristics
¹H NMR A quartet for the methine proton (CH) coupled to the methyl protons, a doublet for the methyl protons (CH₃) coupled to the methine proton, and a broad singlet for the amine proton (NH). The methine proton is expected to be deshielded due to the adjacent carbonyl and oxygen atoms.[3][4][5]
¹³C NMR Three distinct signals are expected: one for the methyl carbon, one for the methine carbon, and two for the carbonyl carbons. The carbonyl carbons will appear significantly downfield.
FT-IR Strong, characteristic absorption bands for the two carbonyl groups (C=O) of the anhydride, likely appearing as two distinct peaks in the range of 1750-1850 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.[6][7][8]
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 115. Common fragmentation patterns for carbonyl compounds involve alpha-cleavage. Loss of CO₂ (44 Da) is a likely fragmentation pathway for N-carboxyanhydrides.[9][10][11]

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the Fuchs-Farthing method, which involves the reaction of L-alanine with phosgene or a phosgene equivalent like triphosgene.[2]

Experimental Protocol: Synthesis of this compound using Triphosgene[2]

Materials:

  • L-alanine (20.0 g, 0.224 mol)

  • Triphosgene (53.4 g, 0.180 mol)

  • Dry Tetrahydrofuran (THF), 400.0 mL

  • n-hexane (1000.0 mL)

  • Ethyl acetate (200.0 mL)

  • Ice-cold water

  • 0.5% Sodium bicarbonate (NaHCO₃) ice-cold aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend L-alanine and triphosgene in dry THF in a flame-dried three-neck flask under a nitrogen atmosphere.

  • Stir the mixture at 60 °C for 2 hours.

  • Bubble nitrogen gas through the solution for 30 minutes to remove any remaining phosgene.

  • Precipitate the crude product by adding the reaction mixture to n-hexane and store at -20 °C.

  • Remove the supernatant and dissolve the residue in ethyl acetate.

  • Wash the organic phase twice with ice-cold water and once with ice-cold 0.5% NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the final product.

Yield: Approximately 77.5%

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilicity of the two carbonyl carbons and the acidity of the N-H proton. Its primary application is as a monomer in the ring-opening polymerization to produce polypeptides.[12]

Ring-Opening Polymerization

Initiation of polymerization can be achieved with various nucleophiles, such as primary amines. The amine attacks one of the carbonyl groups, leading to the opening of the ring and the formation of a carbamate intermediate, which subsequently loses carbon dioxide to form an amide bond and regenerate a primary amine at the growing chain terminus. This process allows for the controlled synthesis of poly(L-alanine).

S4MO This compound Intermediate Carbamate Intermediate S4MO->Intermediate Nucleophilic Attack Initiator Primary Amine (R-NH2) Initiator->Intermediate Polymer Growing Polypeptide Chain (Poly-L-alanine) Intermediate->Polymer Decarboxylation CO2 Carbon Dioxide Intermediate->CO2

Ring-Opening Polymerization of this compound.
Reactions with Other Nucleophiles

This compound can also react with other nucleophiles, such as alcohols, to form esters after decarboxylation. This reactivity makes it a useful reagent for the introduction of an L-alanine moiety into various molecules.

Biological Relevance and Drug Development

This compound is a crucial intermediate in the synthesis of Glatiramer Acetate, a drug used to treat multiple sclerosis.[12][13] Glatiramer Acetate is a random polymer of four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. The controlled polymerization of the corresponding N-carboxyanhydrides, including L-Ala-NCA, is essential for its production.

While this compound itself is not known to be directly involved in specific cellular signaling pathways, its precursor, L-alanine, is a non-essential amino acid that plays a role in cellular metabolism and can influence signaling pathways related to insulin secretion and cell survival.[14][15] The primary biological significance of L-Ala-NCA lies in its role as a synthetic precursor to biologically active peptides and polymers.

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in the synthesis of a key pharmaceutical.

cluster_synthesis Synthesis cluster_application Application in Drug Development L_Alanine L-Alanine S4MO This compound L_Alanine->S4MO Triphosgene Triphosgene Triphosgene->S4MO Polymerization Ring-Opening Copolymerization S4MO->Polymerization Other_NCAs Other Amino Acid N-Carboxyanhydrides Other_NCAs->Polymerization Glatiramer Glatiramer Acetate Polymerization->Glatiramer

Workflow from Synthesis to Pharmaceutical Application.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and indispensable chiral building block in modern organic and medicinal chemistry. Its well-defined structure and reactivity provide a reliable platform for the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

Structural Analysis of L-Alanine N-carboxyanhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and spectroscopic properties of L-Alanine N-carboxyanhydride (L-Ala-NCA), a critical monomer in the synthesis of biocompatible and biodegradable poly(L-alanine) and other polypeptides. This document outlines the key structural features, spectroscopic signatures, and polymerization behavior of L-Ala-NCA, offering valuable insights for its application in drug delivery, tissue engineering, and materials science.

Molecular Structure

L-Alanine N-carboxyanhydride, systematically named (S)-4-methyloxazolidine-2,5-dione, is a cyclic derivative of the amino acid L-alanine. The molecule features a five-membered oxazolidine-2,5-dione ring, which is susceptible to nucleophilic attack, leading to ring-opening polymerization.

Crystallographic Data

Table 1: Bond Lengths and Angles for Glycine N-carboxyanhydride (Representative for L-Ala-NCA)

Bond Bond Length (Å) Angle Angle (°)
C2 - O11.379O1 - C2 - N3110.3
C5 - O11.391C2 - N3 - C4111.5
C2 - N31.334N3 - C4 - C5101.5
C4 - N31.458C4 - C5 - O1105.7
C4 - C51.517C5 - O1 - C2110.8
C2 = O61.181O6 = C2 - O1127.3
C5 = O71.189O7 = C5 - O1125.7

Data sourced from the crystal structure of Glycine N-carboxyanhydride.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of L-Ala-NCA. The following sections detail the key spectroscopic signatures of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and purity of L-Ala-NCA. The spectrum is characterized by distinct signals corresponding to the protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for L-Alanine N-carboxyanhydride

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~8.98Singlet-
α-CH~4.48Quartet~7.0
β-CH₃~1.33Doublet~7.1

Solvent: DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in L-Ala-NCA. The spectrum is dominated by strong carbonyl stretching vibrations characteristic of the anhydride group.

Table 3: Characteristic FTIR Absorption Bands for L-Alanine N-carboxyanhydride

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3331N-H StretchStrong
~1850, ~1770C=O Stretch (Anhydride)Strong, Sharp
~1040Si-O-Si Stretch (from synthesis on silica)Broad

Note: The anhydride C=O stretching bands are characteristic of the NCA ring and their disappearance can be used to monitor polymerization.

Synthesis and Polymerization

Synthesis of L-Alanine N-carboxyanhydride

The most common and efficient method for synthesizing L-Ala-NCA is the Fuchs-Farthing method, which involves the reaction of L-alanine with a phosgene equivalent, such as triphosgene, in an inert solvent.[1]

  • Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with L-alanine and anhydrous tetrahydrofuran (THF).

  • Addition of Triphosgene: A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension of L-alanine at reflux temperature.

  • Reaction Monitoring: The reaction is monitored until the solution becomes clear, indicating the consumption of L-alanine.

  • Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then precipitated by the addition of an anti-solvent like n-hexane. The resulting solid is filtered, washed with n-hexane, and dried under vacuum to yield pure L-Ala-NCA.[2]

Synthesis_Workflow cluster_synthesis Synthesis of L-Alanine NCA L_Alanine L-Alanine Reaction Reaction at Reflux L_Alanine->Reaction Triphosgene Triphosgene Triphosgene->Reaction THF Anhydrous THF THF->Reaction Concentration Concentration Reaction->Concentration Precipitation Precipitation (n-Hexane) Concentration->Precipitation Filtration Filtration & Drying Precipitation->Filtration L_Ala_NCA Pure L-Ala-NCA Filtration->L_Ala_NCA

Synthesis workflow for L-Alanine N-carboxyanhydride.
Ring-Opening Polymerization (ROP) of L-Alanine N-carboxyanhydride

L-Ala-NCA readily undergoes ring-opening polymerization (ROP) to form poly(L-alanine). The polymerization can be initiated by various nucleophiles, including primary amines, and proceeds via two primary mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[3]

In the NAM, a primary amine initiator attacks the C5 carbonyl group of the NCA, leading to the formation of a carbamic acid intermediate, which then decarboxylates to regenerate a primary amine at the chain end for further propagation.

Normal_Amine_Mechanism cluster_NAM Normal Amine Mechanism (NAM) Initiator R-NH₂ (Initiator) Attack Nucleophilic Attack on C5 Carbonyl Initiator->Attack NCA L-Ala-NCA NCA->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Propagating_Chain Propagating Chain (R-NH-CO-CH(CH₃)-NH₂) Decarboxylation->Propagating_Chain Propagation Propagation Propagating_Chain->Propagation Next_NCA L-Ala-NCA Next_NCA->Propagation Polypeptide Poly(L-alanine) Propagation->Polypeptide

The Normal Amine Mechanism for ROP of L-Ala-NCA.
  • Initiator Preparation: A primary amine initiator (e.g., n-hexylamine) is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Polymerization: A solution of L-Ala-NCA in anhydrous DMF is added to the initiator solution under an inert atmosphere. The reaction is allowed to proceed at a controlled temperature.

  • Termination and Precipitation: The polymerization is terminated by the addition of a non-solvent, such as diethyl ether, to precipitate the poly(L-alanine).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.[3]

Applications in Drug Development

The well-defined structure and biocompatibility of polypeptides derived from L-Ala-NCA make them highly valuable in the pharmaceutical industry. Poly(L-alanine) and its copolymers are utilized in:

  • Drug Delivery Systems: As building blocks for micelles, nanoparticles, and hydrogels for controlled release of therapeutic agents.

  • Tissue Engineering: In the fabrication of scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.

  • Bioconjugation: For the synthesis of polymer-drug conjugates that can improve the pharmacokinetic profile of small molecule drugs.

Conclusion

L-Alanine N-carboxyanhydride is a cornerstone monomer for the synthesis of advanced polypeptide materials. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is paramount for the rational design and synthesis of functional biomaterials for a wide range of applications in research and drug development. The provided protocols and mechanistic insights serve as a valuable resource for scientists and researchers working in this dynamic field.

References

An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (CAS Number: 2224-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA). This document details its chemical and physical properties, spectroscopic data, synthesis, and purification protocols. Emphasis is placed on its critical role as a monomer in the ring-opening polymerization (ROP) for the synthesis of polypeptides and its application as a key intermediate in the pharmaceutical industry, most notably in the production of Glatiramer Acetate. Safety and handling information is also included. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Introduction

This compound (L-Ala-NCA) is a heterocyclic organic compound derived from the amino acid L-alanine.[1][2] As a type of N-carboxyanhydride (NCA), it serves as an activated form of the amino acid, making it a crucial building block for the synthesis of polypeptides.[3][4] Its inherent chirality is indispensable for creating enantiomerically pure compounds, a critical factor for the efficacy and safety of many pharmaceutical drugs.[3] The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form poly(L-alanine) or to be incorporated into copolymers with other amino acid NCAs, enabling precise control over the resulting polypeptide's structure and properties.[3][5] A prominent application is its use as a key starting material in the synthesis of Glatiramer Acetate, a drug used to treat multiple sclerosis.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical syntheses.

PropertyValueSource(s)
CAS Number 2224-52-4[1][2][6][7]
Molecular Formula C₄H₅NO₃[1][2]
Molecular Weight 115.09 g/mol [1][2]
IUPAC Name (4S)-4-methyl-1,3-oxazolidine-2,5-dione[1][2]
Synonyms L-Alanine N-carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione[2]
Appearance White to off-white solid/crystalline powder[8]
Melting Point 92 °C[4]
Density 1.296 g/cm³[9]
Solubility Very slightly soluble in DMSO (heated)[4]
Optical Rotation (α) +5.13° (c=6.4 in dioxane, 25°C)[4]
Storage Temperature -20°C, under inert atmosphere[4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HTHF-d₈8.00brNH
¹HTHF-d₈4.56dddCH
¹HTHF-d₈2.98 - 2.82mCH₃
¹³CTHF-d₈170.1-C=O (ester)
¹³CTHF-d₈152.9-C=O (amide)
¹³CTHF-d₈60.5-CH
¹³CTHF-d₈26.5-CH₃
Note: The provided NMR data is based on a closely related structure and serves as an expected reference. Specific experimental data for this compound may vary slightly.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3150MediumN-H Stretch
1850 - 1800StrongC=O Stretch (anhydride)
1790 - 1740StrongC=O Stretch (anhydride)
1300 - 1000StrongC-O Stretch
Note: The IR absorption frequencies are characteristic of anhydride and amide functional groups.[10]
Mass Spectrometry (MS)
m/zInterpretation
115.03[M]⁺, Molecular Ion
71.04[M - CO₂]⁺
44.03[M - C₃H₃O₂]⁺
Note: The fragmentation pattern is expected to show the loss of carbon dioxide, a characteristic of N-carboxyanhydrides.[11][12][13]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of L-Ala-NCA is the reaction of L-alanine with triphosgene in an anhydrous solvent.[14][15]

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Nitrogen gas

Procedure:

  • Suspend L-alanine in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet.

  • Slowly add a solution of triphosgene in anhydrous THF to the suspension at a controlled temperature (typically 25-70 °C).[14]

  • Heat the reaction mixture at reflux with stirring until the solution becomes clear. The reaction time is typically 2-6 hours.[14]

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding hexane.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Purification: The crude L-Ala-NCA can be purified by recrystallization from a mixture of THF and hexane.[4] Flash column chromatography on silica gel can also be employed for purification, especially for low-melting NCAs.[16][17]

Ring-Opening Polymerization (ROP) of L-Ala-NCA

The ROP of L-Ala-NCA is a versatile method for producing poly(L-alanine) and other polypeptides.[5][18][19] The polymerization can be initiated by various nucleophiles, such as primary amines.[20]

Materials:

  • This compound (L-Ala-NCA)

  • Primary amine initiator (e.g., n-hexylamine)

  • Anhydrous solvent (e.g., DMF, dioxane)

Procedure:

  • Dissolve the desired amount of L-Ala-NCA in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.

  • Add the primary amine initiator to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Stir the reaction mixture at room temperature. The polymerization progress can be monitored by the disappearance of the NCA IR bands.

  • Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Applications in Drug Development

The primary application of this compound in drug development is as a monomer for the synthesis of polypeptides with therapeutic potential.[3][8]

Synthesis of Glatiramer Acetate

L-Ala-NCA is a crucial component in the synthesis of Glatiramer Acetate, a random copolymer of L-alanine, L-glutamic acid, L-lysine, and L-tyrosine.[3] The synthesis involves the copolymerization of the respective N-carboxyanhydrides of these four amino acids.

Experimental Workflow for Glatiramer Acetate Synthesis:

Glatiramer_Acetate_Synthesis cluster_monomers N-Carboxyanhydride Monomers Ala_NCA This compound (L-Ala-NCA) Polymerization Ring-Opening Copolymerization (Dioxane, Diethylamine initiator) Ala_NCA->Polymerization Glu_NCA γ-Benzyl L-glutamate NCA Glu_NCA->Polymerization Lys_NCA Nε-Trifluoroacetyl L-lysine NCA Lys_NCA->Polymerization Tyr_NCA L-Tyrosine NCA Tyr_NCA->Polymerization Protected_Polymer Protected Copolymer Polymerization->Protected_Polymer Deprotection1 Deprotection of Glu (HBr/Acetic Acid) Protected_Polymer->Deprotection1 Intermediate_Polymer Intermediate Copolymer Deprotection1->Intermediate_Polymer Deprotection2 Deprotection of Lys (Piperidine) Intermediate_Polymer->Deprotection2 Glatiramer Glatiramer (Base) Deprotection2->Glatiramer Acetate_Salt Acetate Salt Formation (Acetic Acid) Glatiramer->Acetate_Salt Purification Purification (Dialysis/Lyophilization) Acetate_Salt->Purification Glatiramer_Acetate Glatiramer Acetate Purification->Glatiramer_Acetate

Caption: Workflow for the synthesis of Glatiramer Acetate.

Biological Activity and Signaling Pathways

This compound is primarily a synthetic intermediate and is not known to have any direct biological activity or involvement in cellular signaling pathways. Its high reactivity makes it unlikely to persist in a biological system in its monomeric form. The biological effects of its polymeric products, such as polypeptides, are diverse and depend on the specific amino acid sequence and structure of the polymer. There is a broad range of research on the biological applications of polypeptides in areas such as drug delivery and gene therapy.[21][22]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a tightly sealed container in a cool, dry place, under an inert atmosphere. As it is moisture-sensitive, exposure to air should be minimized.[4]

Conclusion

This compound is a versatile and valuable building block in the field of polymer chemistry and drug development. Its ability to readily undergo ring-opening polymerization provides a straightforward route to a wide array of polypeptides with controlled structures. Its significance is highlighted by its crucial role in the industrial synthesis of the drug Glatiramer Acetate. This technical guide has summarized the essential information required for the safe and effective use of this compound in a research and development setting.

References

(S)-4-Methyloxazolidine-2,5-dione: A Comprehensive Technical Guide on its Chirality and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a chiral molecule of significant interest in the fields of peptide chemistry, polymer science, and pharmaceutical development. Its rigid, cyclic structure and inherent chirality make it a valuable building block for the stereocontrolled synthesis of complex peptides and polymers. This technical guide provides an in-depth overview of the synthesis, chiroptical properties, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field.

Physicochemical and Chiroptical Properties

The stereochemistry of this compound is defined by the (S)-configuration at the C4 position of the oxazolidine ring, which is derived from the natural amino acid L-alanine. This chirality is the cornerstone of its utility in asymmetric synthesis.

PropertyValueReference
Molecular Formula C₄H₅NO₃[1]
Molecular Weight 115.09 g/mol [1]
CAS Number 2224-52-4[1]
Melting Point 92 °C[1]
Appearance White to off-white solid[1]
Specific Optical Rotation ([α]D) +5.13° (c=6.4, dioxane, 25°C)[1]
+5.40° (c=0.01g/mL, DCM, 20°C)[1]

Spectroscopic Data

Precise characterization of this compound is crucial for its application in synthesis. Below is a summary of expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance): While a definitive, isolated spectrum for this compound is not readily available in the searched literature, based on the structure and data for similar compounds, the following peaks are expected (in CDCl₃):

  • A quartet for the methine proton (CH) at the C4 position.

  • A doublet for the methyl protons (CH₃) coupled to the C4 proton.

  • A broad singlet for the amine proton (NH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts for the carbon atoms are as follows:

  • Two carbonyl carbons (C=O) in the range of 150-175 ppm.

  • A methine carbon (C4) attached to the nitrogen and oxygen.

  • A methyl carbon (CH₃).

FTIR (Fourier-Transform Infrared) Spectroscopy: The infrared spectrum is characterized by the following key vibrational modes:

  • N-H Stretching: A peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretching: Peaks corresponding to the methyl and methine groups.

  • C=O Stretching: Two distinct carbonyl stretching bands characteristic of the anhydride functionality, typically observed at high wavenumbers (around 1750-1850 cm⁻¹).

Experimental Protocols

Synthesis of this compound (L-Ala-NCA)

The most common and effective method for synthesizing this compound is the reaction of L-alanine with a phosgene equivalent, such as triphosgene. This method, a modification of the Fuchs-Farthing procedure, allows for the production of high-purity L-Ala-NCA.[1]

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 0.5% Sodium Bicarbonate (NaHCO₃) solution (ice-cold)

  • Ice-cold water

Procedure:

  • In a flame-dried, three-neck flask equipped with a condenser and a nitrogen inlet, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in anhydrous THF (400 mL).[1]

  • Continuously bubble nitrogen through the suspension.

  • Heat the mixture to 60°C and stir for 2 hours.[1]

  • After the reaction is complete (the solution should become clear), continue to bubble nitrogen through the solution for an additional 30 minutes to remove any residual gases.[1]

  • Precipitate the product by adding the reaction mixture to n-hexane (1000 mL) and store at -20°C.[1]

  • Decant the supernatant and collect the crude product.

  • Dissolve the crude product in ethyl acetate (200 mL).

  • Wash the organic phase twice with ice-cold water (100 mL each) and once with an ice-cold 0.5% NaHCO₃ solution (100 mL).[1]

  • Dry the organic phase over anhydrous MgSO₄.[1]

  • Evaporate the solvent under reduced pressure to obtain the purified this compound. A typical yield is around 77.5%.[1]

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in stereoselective synthesis. A common method involves derivatization followed by High-Performance Liquid Chromatography (HPLC) analysis.

Methodology: The enantiomeric purity can be assessed by reacting the NCA with a chiral amine to form diastereomeric dipeptides, which can then be separated and quantified by reverse-phase HPLC.

Applications in Drug Development and Polymer Chemistry

Ring-Opening Polymerization (ROP)

A primary application of this compound is in the ring-opening polymerization (ROP) to produce polypeptides with controlled stereochemistry, such as poly-L-alanine. The mechanism of ROP can proceed through different pathways, primarily the "normal amine mechanism" and the "activated monomer mechanism". The choice of initiator (e.g., primary amines, organometallic complexes) dictates the polymerization pathway and the characteristics of the resulting polypeptide.

The ability to create well-defined, chiral polypeptides is of immense interest for various biomedical applications, including drug delivery, tissue engineering, and the development of synthetic vaccines.[2]

Diagram: Synthesis of this compound

G Synthesis of this compound L_Alanine L-Alanine Reaction Reaction at 60°C L_Alanine->Reaction Triphosgene Triphosgene Triphosgene->Reaction THF Anhydrous THF (Solvent) THF->Reaction Purification Purification Steps (Precipitation, Washing, Drying) Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram: Ring-Opening Polymerization (Normal Amine Mechanism)

G Ring-Opening Polymerization (Normal Amine Mechanism) Initiator Primary Amine Initiator (R-NH₂) Intermediate Nucleophilic Attack & Ring Opening Initiator->Intermediate NCA This compound (NCA) NCA->Intermediate Carbamic_Acid Carbamic Acid Intermediate Intermediate->Carbamic_Acid Decarboxylation Decarboxylation (-CO₂) Carbamic_Acid->Decarboxylation Growing_Chain Growing Polypeptide Chain with Amine Terminus Decarboxylation->Growing_Chain Propagation Propagation with another NCA molecule Growing_Chain->Propagation Propagation->Growing_Chain Chain Elongation NCA_new NCA NCA_new->Propagation

Caption: Mechanism of Ring-Opening Polymerization of L-Ala-NCA.

Role in Modulating Biological Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, the polypeptides derived from it can have significant biological effects. Synthetic polypeptides can mimic natural peptides and proteins, allowing them to interact with cellular components and modulate signaling cascades. For instance, polypeptides can be designed to:

  • Act as Ligands: Bind to cell surface receptors to either activate or inhibit downstream signaling.

  • Serve as Scaffolds: In tissue engineering, polypeptide scaffolds can provide the necessary cues to guide cell adhesion, proliferation, and differentiation, processes that are intricately regulated by various signaling pathways.

  • Function as Delivery Vehicles: Polypeptide-based nanoparticles are extensively researched for the delivery of drugs and genes. The surface of these nanoparticles can be functionalized with targeting moieties that recognize specific cell types, thereby influencing signaling pathways within those cells upon cargo release.[2]

The chirality of the polypeptide backbone, derived from the enantiopure NCA monomer, is crucial for these interactions, as biological systems are inherently chiral and often exhibit stereospecific recognition.

This technical guide provides a foundational understanding of the chirality and applications of this compound. For researchers and professionals in drug development, this molecule offers a versatile platform for the creation of novel, stereochemically defined materials with significant therapeutic and biomedical potential.

References

Spectroscopic Profile of L-Alanine N-Carboxyanhydride (L-Ala-NCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Alanine N-Carboxyanhydride (L-Ala-NCA), a critical building block in the synthesis of polypeptides and other advanced biomaterials. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of L-Ala-NCA.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for L-Ala-NCA.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
8.97Singlet1HNH
4.49 - 4.45Quartet1Hα-CH
1.33 - 1.32Doublet3HCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz[1]

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for L-Ala-NCA.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3300Medium
C=O Stretch (Anhydride)~1850 and ~1780 (two bands)Strong
C-H Stretch~2950Medium
C-O Stretch~1300 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry data for the direct analysis of the L-Ala-NCA monomer is not extensively detailed in the available literature. However, based on its molecular formula (C₄H₅NO₃), the expected molecular weight and potential major fragments can be predicted.

Table 3: Predicted Mass Spectrometry Data for L-Ala-NCA.

ParameterExpected Value
Molecular FormulaC₄H₅NO₃
Molecular Weight115.09 g/mol []
Expected Molecular Ion Peak [M]⁺m/z 115
Expected Fragment [M-CO₂]⁺m/z 71

Experimental Protocols

The following sections detail the methodologies for the synthesis of L-Ala-NCA and the subsequent acquisition of spectroscopic data.

Synthesis of L-Ala-NCA

A common method for the synthesis of L-Ala-NCA involves the reaction of L-alanine with triphosgene in an anhydrous solvent.[3]

Materials:

  • L-Alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas

Procedure:

  • A dried, three-neck round-bottom flask is charged with L-alanine and anhydrous THF under a nitrogen atmosphere.

  • The suspension is heated to reflux.

  • A solution of triphosgene in anhydrous THF is added dropwise to the refluxing suspension.

  • The reaction mixture is maintained at reflux for several hours until the reaction is complete, which can be monitored by the disappearance of the starting material.

  • The reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

  • The product is precipitated by the addition of anhydrous hexane.

  • The resulting solid L-Ala-NCA is collected by filtration, washed with hexane, and dried under vacuum.

NMR Spectroscopy

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • A sample of L-Ala-NCA is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H NMR spectra are recorded at 25°C.[1]

  • Data is processed and analyzed to determine chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

  • A small amount of L-Ala-NCA is finely ground with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • A dilute solution of L-Ala-NCA is prepared in a suitable solvent (e.g., acetonitrile/water).

  • The solution is introduced into the mass spectrometer.

  • The mass spectrum is acquired in positive ion mode to observe the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and spectroscopic characterization of L-Ala-NCA.

Experimental_Workflow cluster_synthesis Synthesis of L-Ala-NCA cluster_characterization Spectroscopic Characterization Start L-Alanine + Triphosgene in Anhydrous THF Reaction Reflux under N₂ Start->Reaction Heating Workup Solvent Removal & Precipitation with Hexane Reaction->Workup Product L-Ala-NCA Product Workup->Product Isolation NMR NMR Spectroscopy (¹H NMR) Product->NMR IR IR Spectroscopy (FTIR) Product->IR MS Mass Spectrometry (ESI-MS) Product->MS

Synthesis and Spectroscopic Analysis Workflow for L-Ala-NCA.

Data_Analysis_Flow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_interpretation Data Interpretation NMR_Data NMR Raw Data (FID) NMR_Proc Fourier Transform & Phase Correction NMR_Data->NMR_Proc IR_Data IR Raw Data (Interferogram) IR_Proc Fourier Transform & Background Correction IR_Data->IR_Proc MS_Data MS Raw Data (Ion Counts) MS_Proc Mass Calibration & Peak Picking MS_Data->MS_Proc NMR_Spec ¹H NMR Spectrum (Chemical Shift, Integration) NMR_Proc->NMR_Spec IR_Spec IR Spectrum (Wavenumber, Transmittance) IR_Proc->IR_Spec MS_Spec Mass Spectrum (m/z, Relative Abundance) MS_Proc->MS_Spec

General Workflow for Spectroscopic Data Analysis.

References

Physical and chemical properties of (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and polymer science. Its structure, featuring a chiral center at the 4-position of the oxazolidine-2,5-dione ring, makes it a valuable building block for the stereoselective synthesis of peptides and other complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and polymerization, and a discussion of its biological relevance.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅NO₃[1]
Molecular Weight 115.09 g/mol [1]
Melting Point 92 °C[2]
Density 1.296 g/cm³[2]
Appearance White to Off-White Solid[2]
Solubility Very slightly soluble in DMSO (with heating)[2]
Optical Activity (α) +5.13° (c=6.4, dioxane, 25°C/D)[2]
pKa 9.38 ± 0.40 (Predicted)[2]
InChI 1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)/t2-/m0/s1[1]
InChIKey DTETYCNJKAUROO-REOHCLBHSA-N[1]
SMILES C[C@H]1C(=O)OC(=O)N1[1]
CAS Number 2224-52-4[1]
Spectroscopic Data
  • ¹H NMR: Protons on the chiral center and the methyl group would be expected to show characteristic shifts and coupling patterns.

  • ¹³C NMR: Carbonyl carbons and the carbons of the oxazolidine ring and methyl group would exhibit distinct chemical shifts.

  • FT-IR: Strong characteristic absorption bands for the anhydride carbonyl groups (typically around 1860 and 1790 cm⁻¹) and the C-O stretching vibrations are expected.

Experimental Protocols

Synthesis of this compound (L-Ala-NCA)

A common and effective method for the synthesis of L-Ala-NCA is the reaction of L-alanine with triphosgene in an anhydrous solvent.[2][3] This method, a variation of the Fuchs-Farthing method, avoids the use of highly toxic phosgene gas.[4]

Materials:

  • L-alanine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

  • n-Hexane

  • Ethyl acetate

  • Ice-cold water

  • 0.5% Sodium bicarbonate (NaHCO₃) aqueous solution (ice-cold)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in anhydrous THF (e.g., 400.0 mL).

  • Add triphosgene (e.g., 53.4 g, 0.180 mol) to the suspension.

  • Stir the mixture at 60 °C for 2 hours. The reaction mixture should become a clear solution.

  • After the reaction is complete, bubble nitrogen gas through the solution for 30 minutes to remove any residual gases.

  • Precipitate the crude product by adding the reaction solution to n-hexane (e.g., 1000.0 mL) and store at -20 °C.

  • Decant the supernatant and collect the residue.

  • Dissolve the residue in ethyl acetate (e.g., 200.0 mL).

  • Wash the ethyl acetate solution twice with ice-cold water (e.g., 100.0 mL each) and once with an ice-cold 0.5% NaHCO₃ solution (e.g., 100.0 mL).

  • Dry the organic phase over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation to yield the purified L-Ala-NCA. A typical yield is around 77.5%.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L_Alanine L-Alanine Reaction_Vessel Reaction at 60°C (2 hours) L_Alanine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel THF Anhydrous THF THF->Reaction_Vessel Precipitation Precipitation in n-Hexane Reaction_Vessel->Precipitation Cooling Extraction Extraction with Ethyl Acetate & Washes Precipitation->Extraction Drying Drying over MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product (S)-4-Methyloxazolidine- 2,5-dione Evaporation->Final_Product

Synthesis workflow for this compound.
Ring-Opening Polymerization (ROP) of L-Ala-NCA

L-Ala-NCA is a key monomer in the synthesis of polypeptides via ring-opening polymerization. This process can be initiated by various nucleophiles, such as primary amines. The polymerization proceeds with the loss of carbon dioxide.[4][5]

General Procedure:

  • In an inert atmosphere (e.g., a glovebox), dissolve the desired amount of L-Ala-NCA and any other NCA monomers in an anhydrous solvent (e.g., N,N-dimethylformamide - DMF).

  • Add a solution of a primary amine initiator (e.g., n-hexylamine in DMF).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for complete polymerization.

  • The resulting polymer can be purified by precipitation in a non-solvent (e.g., a hexane/ether mixture).

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Further Propagation Initiator Primary Amine (R-NH₂) NCA (S)-4-Methyloxazolidine- 2,5-dione (NCA) Initiator->NCA Nucleophilic Attack Intermediate Ring-Opened Intermediate NCA->Intermediate CO2_loss Loss of CO₂ Intermediate->CO2_loss Growing_Chain Growing Polypeptide Chain with reactive amine terminus CO2_loss->Growing_Chain Another_NCA Another NCA monomer Growing_Chain->Another_NCA Reacts with Longer_Chain Elongated Polypeptide Chain Another_NCA->Longer_Chain Chain Elongation

Mechanism of Ring-Opening Polymerization of L-Ala-NCA.

Biological Context and Applications

The primary application of this compound in the pharmaceutical industry is as a critical intermediate in the synthesis of Glatiramer acetate.[3] Glatiramer acetate is an immunomodulatory drug used for the treatment of multiple sclerosis. It is a random copolymer of four amino acids: L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. The synthesis of Glatiramer acetate involves the ring-opening polymerization of the corresponding N-carboxyanhydrides, including L-Ala-NCA.

While this compound itself is not known to have direct biological signaling pathways, the broader class of oxazolidinone compounds has been extensively studied for their biological activities. Notably, several synthetic oxazolidinones are potent antibiotics that inhibit bacterial protein synthesis. However, the biological profile of this compound is dominated by its role as a monomer for the creation of biocompatible and biodegradable polypeptides for various biomedical applications.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in an inert atmosphere, preferably in a freezer under -20°C.[2]

References

A Technical Guide to the Discovery and History of α-Amino Acid N-Carboxyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a cornerstone in the synthesis of polypeptides and related materials. First discovered over a century ago, these highly reactive heterocyclic compounds have become indispensable monomers for the ring-opening polymerization (ROP) that yields polypeptides with controlled molecular weights and architectures. Their unique reactivity, which often results in the clean liberation of carbon dioxide as the sole byproduct, makes them highly attractive for the synthesis of advanced biomaterials, drug delivery vehicles, and therapeutics. This technical guide provides an in-depth exploration of the discovery and historical development of NCAs, focusing on the seminal synthesis methods and the elucidation of their polymerization mechanisms.

The Dawn of NCA Chemistry: The Leuchs Synthesis

The history of N-carboxyanhydrides begins in 1906 with the pioneering work of German chemist Hermann Leuchs. While investigating the chemistry of amino acids, Leuchs successfully synthesized the first NCAs by heating N-alkoxycarbonyl- or N-methoxycarbonyl-protected amino acid chlorides under vacuum at temperatures between 50 and 70 °C. This intramolecular cyclization reaction, now famously known as the "Leuchs method," produced the five-membered heterocyclic ring structure of the NCA, eliminating an alkyl halide.

The initial discovery was a significant breakthrough, providing a new class of activated amino acid derivatives. However, the relatively high temperatures required for the cyclization were a notable drawback, leading to the decomposition of several types of NCAs, which limited the method's broader applicability.

Logical Workflow: The Leuchs Method (1906)

Leuchs_Method cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Intermediate & Cyclization cluster_final Product Formation AminoAcid α-Amino Acid ProtectedAA N-Alkoxycarbonyl Amino Acid AminoAcid->ProtectedAA N-protection ProtectingAgent Alkoxycarbonyl Halide (e.g., Ethoxycarbonyl Chloride) ProtectingAgent->ProtectedAA AA_Chloride N-Alkoxycarbonyl Amino Acid Chloride ProtectedAA->AA_Chloride Chlorination HalogenatingAgent Halogenating Agent (e.g., SOCl₂, PCl₅) HalogenatingAgent->AA_Chloride NCA N-Carboxyanhydride (NCA) AA_Chloride->NCA Heat (50-70°C) Vacuum (Intramolecular Cyclization) Byproduct Alkyl Halide AA_Chloride->Byproduct

Caption: Logical workflow for the original Leuchs synthesis of NCAs.

A More General Approach: The Fuchs-Farthing Method

For several decades, the Leuchs method remained the primary route to NCAs. A significant advancement came in 1950 when A. C. Farthing, building upon earlier work by F. Fuchs, developed a more direct and widely applicable synthesis. The "Fuchs-Farthing method" involves the direct treatment of unprotected α-amino acids with phosgene (COCl₂) or its safer derivatives, such as diphosgene or triphosgene, in an inert solvent like ethyl acetate.

This method proved to be more versatile and efficient than the Leuchs synthesis, avoiding the need for the multi-step preparation of N-alkoxycarbonyl amino acid chlorides. The direct phosgenation of the amino acid became the most common and economical route for preparing a wide variety of NCA monomers.

Experimental Protocol: General Fuchs-Farthing Synthesis of NCAs

The following is a generalized protocol based on descriptions of the Fuchs-Farthing method. Specific conditions may vary depending on the amino acid.

  • Suspension: The desired α-amino acid is suspended in an anhydrous inert solvent (e.g., ethyl acetate, THF, or dioxane) in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

  • Phosgenation: A stream of phosgene gas is bubbled through the suspension, or a solution of diphosgene or triphosgene is added. The reaction is typically conducted at an elevated temperature (e.g., 40-60 °C).

  • Reaction Monitoring: The reaction proceeds as the amino acid suspension gradually dissolves, forming the soluble NCA. The reaction is monitored until a clear solution is obtained, which typically takes several hours.

  • Removal of Excess Phosgene: After completion, the excess phosgene and solvent are removed under reduced pressure. It is critical to perform this step in a well-ventilated fume hood due to the extreme toxicity of phosgene.

  • Purification: The crude NCA is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane). The purity of the final product is critical for achieving controlled polymerization.

Data Comparison: Leuchs vs. Fuchs-Farthing Methods
FeatureLeuchs Method (1906)Fuchs-Farthing Method (1950)
Starting Material N-Alkoxycarbonyl-protected amino acidFree α-amino acid
Primary Reagent Halogenating agent (e.g., SOCl₂)Phosgene (or its derivatives)
Key Step Intramolecular cyclization of an amino acid chlorideDirect phosgenation of the amino acid
Reaction Conditions High temperature (50-70 °C), vacuumModerate temperature (e.g., 40-60 °C)
Advantages Seminal method, avoids direct use of phosgene on the final monomerMore direct, higher yielding, broader substrate scope
Disadvantages Multi-step preparation of starting material, harsh conditions can decompose productExtreme toxicity of phosgene requires special handling

The Polymerization of NCAs: From Discovery to Mechanistic Insight

Leuchs noted in his original publications that the newly synthesized NCAs were unstable and readily formed insoluble products upon exposure to moisture. This observation was the first hint at the polymerization potential of these monomers. The products were later identified as polypeptides, formed through a ring-opening polymerization (ROP) process with the concurrent loss of carbon dioxide.

The ability to synthesize polypeptides in the laboratory spurred decades of research into the mechanism of NCA polymerization. Early work by Blout and Karlson was pivotal, demonstrating that initiation of γ-benzyl-L-glutamate NCA polymerization could yield very high molecular weight polypeptides. Over time, two primary polymerization mechanisms were established, their prevalence depending on the nature of the initiator used.

The "Normal Amine" vs. "Activated Monomer" Mechanisms

Polymerization_Mechanisms cluster_amine Normal Amine Mechanism (Nucleophilic Attack) cluster_activated Activated Monomer Mechanism (Base-Initiated) Initiator_Amine Primary Amine (R-NH₂) Attack_Amine Nucleophilic attack at C5 carbonyl Initiator_Amine->Attack_Amine NCA_Amine NCA Monomer NCA_Amine->Attack_Amine Intermediate_Amine Carbamic Acid Intermediate Attack_Amine->Intermediate_Amine Propagation_Amine Chain Propagation (Growing polymer with amine terminus attacks next NCA) Intermediate_Amine->Propagation_Amine -CO₂ CO2_Amine CO₂ Intermediate_Amine->CO2_Amine Propagation_Amine->Attack_Amine + NCA Initiator_Base Aprotic Base (e.g., Tertiary Amine) Deprotonation Deprotonation of NCA at N3 Initiator_Base->Deprotonation NCA_Base NCA Monomer NCA_Base->Deprotonation Attack_Activated NCA anion attacks C5 of another NCA monomer NCA_Base->Attack_Activated NCA_Anion NCA Anion (Activated Monomer) Deprotonation->NCA_Anion NCA_Anion->Attack_Activated Propagation_Activated Chain Propagation Attack_Activated->Propagation_Activated Propagation_Activated->Attack_Activated + NCA

Caption: The two primary mechanisms for the ring-opening polymerization of NCAs.

  • Normal Amine Mechanism (NAM): This pathway is dominant when primary amines are used as initiators. The amine acts as a nucleophile, attacking the C5 carbonyl carbon of the NCA ring. This leads to ring opening and the formation of a carbamic acid intermediate, which rapidly decarboxylates to regenerate a terminal amine on the growing polymer chain. This newly formed amine can then attack the next NCA monomer, propagating the chain. This mechanism is generally preferred for producing well-defined polypeptides with controlled chain lengths.

  • Activated Monomer Mechanism (AMM): When strong, non-nucleophilic bases such as tertiary amines or alkoxides are used as initiators, a different mechanism prevails. The base deprotonates the nitrogen (N3) of the NCA ring, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks the C5 carbonyl of another NCA molecule, initiating polymerization. This mechanism can sometimes lead to side reactions and a broader molecular weight distribution in the resulting polypeptide.

Conclusion

From Hermann Leuchs' initial synthesis in 1906 to the development of the robust Fuchs-Farthing method and the detailed elucidation of polymerization mechanisms, the history of N-carboxyanhydrides is a story of fundamental chemical discovery enabling profound advances in polymer science and biomaterials. The ability to access synthetic polypeptides through the controlled ring-opening polymerization of NCAs has provided researchers with a powerful toolkit for creating materials that mimic the structure and function of natural proteins. This historical foundation continues to support modern innovations in drug delivery, tissue engineering, and nanotechnology, underscoring the enduring legacy of this remarkable class of monomers.

(S)-4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Methyloxazolidine-2,5-dione , also widely known by its synonym L-Alanine N-carboxyanhydride (L-Ala-NCA) , is a chiral heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Its rigid, strained ring system and inherent chirality make it a valuable building block in the synthesis of complex peptides and polymers. This technical guide provides an in-depth overview of its core properties, synthesis, and key applications.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for the characterization of resulting products.

PropertyValueCitation(s)
Molecular Formula C4H5NO3[1][2]
Molecular Weight 115.09 g/mol [1][2]
CAS Number 2224-52-4[1]
Appearance White to off-white solid[3]
Melting Point 92°C[2][3]
Density 1.296 g/cm³[3][4]
Solubility Very slightly soluble in DMSO (with heating)[2][3]
Optical Activity ([α]D) +5.13° (c=6.4 in dioxane)[2][3]
InChIKey DTETYCNJKAUROO-REOHCLBHSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of L-alanine using a phosgene equivalent, such as triphosgene. The purity of the final product is paramount, as impurities can interfere with polymerization reactions.[5]

Protocol 1: Synthesis via Triphosgene

This protocol is adapted from established methods for preparing N-carboxyanhydrides (NCAs).[2]

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend L-alanine (1.0 eq) and triphosgene (0.8 eq) in anhydrous THF.

  • Stir the mixture at 60°C for 2 hours.

  • Continue to bubble nitrogen through the solution for 30 minutes to remove any remaining phosgene.

  • Precipitate the crude product by adding the reaction mixture to n-hexane.

  • Store the crude product at -20°C to complete precipitation.

  • Decant the supernatant and dissolve the residue in ethyl acetate.

  • Wash the organic phase twice with ice-cold water and once with an ice-cold 0.5% NaHCO3 aqueous solution.

  • Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield this compound.

Core Application: Ring-Opening Polymerization

The primary utility of this compound is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). This process is fundamental to creating poly(L-alanine) chains and incorporating alanine residues into block copolymers.[5] A key application is in the production of Glatiramer Acetate, a random polymer of four amino acids used in the treatment of multiple sclerosis.

The polymerization of NCAs like L-Ala-NCA can proceed through several mechanisms, with the "normal amine mechanism" being the most common for achieving controlled polymerization.[6][7][8]

Ring-Opening Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of a polypeptide via the ring-opening polymerization of an N-carboxyanhydride (NCA) monomer, such as this compound, initiated by a primary amine.

G Workflow for Polypeptide Synthesis via NCA ROP cluster_materials Starting Materials cluster_process Polymerization Process cluster_purification Purification & Analysis NCA This compound (NCA Monomer) Reaction Initiation & Propagation (Ring-Opening Polymerization) NCA->Reaction Initiator Primary Amine Initiator Initiator->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Termination Termination/Quenching Reaction->Termination Precipitation Precipitation in Non-solvent (e.g., Ether, Hexane) Termination->Precipitation Characterization Characterization (NMR, GPC, FTIR) Precipitation->Characterization Product Final Polypeptide Product (e.g., Poly(L-alanine)) Characterization->Product G Amine-Initiated Ring-Opening Polymerization of L-Ala-NCA Initiator R-NH₂ (Primary Amine Initiator) Attack Nucleophilic Attack Initiator->Attack Initiation NCA This compound (L-Ala-NCA) NCA->Attack Propagation Propagation Cycle NCA->Propagation n Monomers Intermediate Ring-Opened Intermediate (Carbamic Acid) Attack->Intermediate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Dimer Amine-Terminated Dimer Decarboxylation->Dimer Dimer->Propagation Polymer Growing Polypeptide Chain (Poly(L-alanine)) Propagation->Polymer

References

An In-depth Technical Guide to the Safety and Handling of (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound derived from the amino acid L-alanine.[1] It serves as a crucial building block in the synthesis of polypeptides and has significant applications in the development of biomaterials and pharmaceuticals.[2][3] Its primary utility lies in ring-opening polymerization (ROP) to form poly(L-alanine) segments in more complex polymer structures.[4] The inherent chirality of this molecule makes it an important reagent in stereospecific synthesis.

This guide provides a comprehensive overview of the safety, handling, synthesis, and reactivity of this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₅NO₃[1][5]
Molecular Weight 115.09 g/mol [1][5]
CAS Number 2224-52-4[1][6]
Appearance White to off-white solid/powder[2][7]
Melting Point 92 °C[7]
Solubility Soluble in DMSO (with slight heating)[7]
Density 1.296 g/cm³[5]
Optical Activity [α]²⁵/D +5.13° (c=6.4, dioxane)[7]

Table 2: Hazard Identification and Classification

HazardClassificationGHS Hazard Statement(s)Precautionary Statement(s)Reference(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364[1][8]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[1][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501[1][8]

Reactivity and Decomposition

This compound is a reactive molecule, primarily due to the strained anhydride ring. Its reactivity is central to its utility in polymerization but also dictates its handling and storage requirements.

Moisture Sensitivity and Hydrolysis

The most critical aspect of handling this compound is its high sensitivity to moisture.[2] In the presence of water, the oxazolidinedione ring readily undergoes hydrolysis, leading to the formation of the parent amino acid, L-alanine, and the release of carbon dioxide.[2] This reaction not only consumes the desired starting material but can also interfere with subsequent polymerization reactions.

Hydrolysis NCA This compound Alanine L-Alanine NCA->Alanine Hydrolysis CO2 Carbon Dioxide (CO₂) NCA->CO2 Hydrolysis H2O Water (H₂O)

Figure 1: Hydrolysis of this compound.

Thermal Decomposition

While specific studies on the thermal decomposition products of this compound are not extensively detailed, N-carboxyanhydrides, in general, can be susceptible to thermal degradation, especially at elevated temperatures.[9] Decomposition can potentially lead to unwanted side reactions and impurities. It is therefore recommended to avoid excessive heating during synthesis, purification, and storage.

Ring-Opening Polymerization (ROP)

The primary utility of this compound is its ability to undergo ring-opening polymerization to form polypeptides. This reaction is typically initiated by nucleophiles such as primary amines. The polymerization proceeds with the loss of carbon dioxide for each monomer unit added to the growing polymer chain.

ROP cluster_monomer Monomer cluster_initiator Initiator cluster_polymerization Polymerization cluster_products Products NCA This compound GrowingChain Growing Polypeptide Chain NCA->GrowingChain Propagation Initiator Nucleophile (e.g., R-NH₂) Initiator->GrowingChain Initiation Polypeptide Poly(L-alanine) GrowingChain->Polypeptide CO2 Carbon Dioxide (CO₂) GrowingChain->CO2

Figure 2: Ring-Opening Polymerization of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-carboxyanhydrides is the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent like triphosgene.[7]

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

  • n-Hexane (for precipitation)

  • Ethyl acetate

  • Ice-cold water

  • 0.5% Sodium bicarbonate (NaHCO₃) ice-cold aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in anhydrous THF (e.g., 400.0 mL).

  • Bubble nitrogen gas through the suspension.

  • Heat the mixture to 60 °C and stir for approximately 2 hours.

  • After the reaction is complete, continue bubbling nitrogen through the solution for about 30 minutes to remove any residual gases.

  • Precipitate the product by adding the reaction solution to n-hexane (e.g., 1000.0 mL) and store at -20 °C.

  • Remove the supernatant and collect the residue.

  • Dissolve the residue in ethyl acetate (e.g., 200.0 mL).

  • Wash the organic phase twice with ice-cold water (e.g., 100.0 mL each) and once with ice-cold 0.5% NaHCO₃ solution (e.g., 100.0 mL).

  • Dry the organic phase over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the solid this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Alanine L-Alanine ReactionVessel Reaction at 60°C under N₂ Alanine->ReactionVessel Triphosgene Triphosgene Triphosgene->ReactionVessel THF Anhydrous THF THF->ReactionVessel Precipitation Precipitation in n-Hexane ReactionVessel->Precipitation Dissolution Dissolution in Ethyl Acetate Precipitation->Dissolution Washing Aqueous Washes Dissolution->Washing Drying Drying over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct This compound Evaporation->FinalProduct

Figure 3: Synthesis workflow for this compound.

Safe Handling and Storage

Due to its moisture sensitivity and irritant nature, strict adherence to proper handling and storage procedures is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a particulate respirator may be necessary.

Handling:

  • Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Minimize dust generation.

  • Keep away from water and moisture.

  • Use under an inert atmosphere (e.g., nitrogen or argon) for reactions and transfers to prevent hydrolysis.

  • Ground all equipment when handling large quantities to prevent electrostatic discharge.

Storage:

  • Store in a tightly sealed container.

  • Store in a cool, dry, and well-ventilated place.

  • Store under an inert atmosphere.

  • Recommended storage temperature is in a freezer at or below -20°C.[7]

  • Store away from incompatible materials, such as water, acids, and bases.

Emergency Procedures

Spill Response:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a cloth dampened with a non-aqueous solvent, followed by thorough washing with soap and water if the surface is compatible.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and activate the emergency response system.

    • Provide emergency responders with information about the spilled substance.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in polymer chemistry and drug development. Its safe and effective use hinges on a thorough understanding of its properties, particularly its high reactivity towards moisture. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and achieve reliable results in their experimental work. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest safety information and handling procedures.

References

Safeguarding the Cornerstone of Polypeptide Synthesis: A Technical Guide to the Storage of L-Alanine N-carboxyanhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – For researchers, scientists, and professionals in the field of drug development, the integrity of starting materials is paramount. L-Alanine N-carboxyanhydride (L-Ala-NCA), a critical monomer in the synthesis of polypeptides and various pharmaceutical agents, is notoriously sensitive to its environment. Improper storage can lead to degradation, compromising research outcomes and the quality of final products. This technical guide provides an in-depth overview of the optimal storage conditions for L-Ala-NCA, supported by scientific principles and recommended best practices.

Executive Summary

L-Alanine N-carboxyanhydride is highly susceptible to degradation, primarily through moisture-induced polymerization and thermal decomposition. The stability of this compound is intrinsically linked to its purity and the conditions under which it is stored. Strict adherence to recommended storage protocols is crucial to ensure its viability for research and manufacturing. The key factors influencing the stability of L-Ala-NCA are temperature, moisture, and the presence of impurities. This guide outlines the optimal conditions for short-term and long-term storage, handling procedures, and methods for assessing the stability of L-Ala-NCA.

Critical Factors Influencing the Stability of L-Alanine N-carboxyanhydride

The chemical structure of L-Ala-NCA, featuring a strained five-membered ring, renders it highly reactive. Several environmental factors can trigger its degradation, leading to the formation of poly(L-alanine) and other impurities.

  • Temperature: L-Ala-NCA is thermally labile and unstable at room temperature.[1] Elevated temperatures accelerate the rate of degradation, including polymerization and other decomposition reactions.

  • Moisture: The presence of water is a primary catalyst for the degradation of L-Ala-NCA.[1][2] Water acts as a nucleophile, initiating the ring-opening polymerization of the NCA monomer.[2] This reaction is often rapid and irreversible, resulting in a product that is unsuitable for its intended use. Therefore, maintaining a scrupulously dry environment is the most critical aspect of storing L-Ala-NCA.

  • Purity: The stability of L-Ala-NCA is highly dependent on its purity.[3][4] The presence of impurities, such as free L-alanine, acid (e.g., HCl from synthesis), or other nucleophiles, can initiate or catalyze the polymerization process.[5][6] For this reason, it is imperative to use high-purity L-Ala-NCA and to avoid introducing contaminants during handling and storage.

Recommended Storage Conditions

To mitigate the risks of degradation, specific storage conditions are essential. These recommendations are based on supplier data sheets and scientific literature.

Storage DurationTemperatureAtmosphereContainerShelf Life
Long-Term -20°C ± 5°CDry, Inert (e.g., Nitrogen, Argon)Tightly sealed, moisture-proof> 18 months
Short-Term 0°C to 5°CDry, Inert (e.g., Nitrogen, Argon)Tightly sealed, moisture-proofA few days to a few weeks

Table 1: Recommended Storage Conditions for L-Alanine N-carboxyanhydride.

It is crucial to allow the container of L-Ala-NCA to warm to room temperature before opening.[7] This prevents the condensation of atmospheric moisture on the cold product, which would lead to rapid degradation.

Logical Workflow for Handling and Storage

To ensure the longevity of L-Ala-NCA, a systematic approach to its handling and storage is necessary. The following diagram illustrates the recommended workflow.

G cluster_receipt Receiving cluster_storage Storage cluster_usage Usage cluster_return Return to Storage Receipt Receive L-Ala-NCA Shipment Inspect Inspect Container Seal Receipt->Inspect Store Store at Recommended Temperature (-20°C for Long-Term) Inspect->Store Seal Intact Inert Ensure Storage Under Inert Atmosphere Store->Inert Warm Warm to Room Temperature Before Opening Inert->Warm InertAtmosphere Handle Under Inert Gas (Glove Box/Bag) Warm->InertAtmosphere Dispense Dispense Required Amount InertAtmosphere->Dispense Reseal Immediately Reseal Container Under Inert Gas Dispense->Reseal Return Return to Appropriate Temperature Storage Reseal->Return G cluster_factors Initiating Factors cluster_monomer Monomer cluster_degradation Degradation Process cluster_products Degradation Products Moisture Moisture (H₂O) ROP Ring-Opening Polymerization Moisture->ROP Impurities Nucleophilic Impurities (e.g., free Alanine) Impurities->ROP Heat Elevated Temperature Heat->ROP Accelerates NCA L-Alanine N-carboxyanhydride NCA->ROP Polymer Poly(L-alanine) ROP->Polymer CO2 Carbon Dioxide ROP->CO2

References

Solubility Profile of (S)-4-Methyloxazolidine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (NCA). Given the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and a workflow for its synthesis. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Introduction to this compound

This compound is a heterocyclic organic compound derived from the amino acid L-alanine. It serves as a crucial monomer in the ring-opening polymerization for the synthesis of polypeptides and other complex molecules. Its purity and solubility in various solvents are critical parameters that can significantly influence the outcome of such syntheses.

Solubility Data

Qualitative Solubility:

One source indicates that this compound is "very slightly" soluble in dimethyl sulfoxide (DMSO) upon heating.

Inferred Solubility:

Based on the solubility of L-alanine and general characteristics of N-carboxyanhydrides, a qualitative solubility profile can be inferred. NCAs are known to be sensitive to moisture and are typically handled in anhydrous solvents. Their solubility is influenced by the polarity of the solvent.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Likely Soluble to Very SolubleThese solvents are commonly used for the synthesis and polymerization of NCAs, suggesting good solubility.
Polar Protic Water, Ethanol, MethanolSparingly Soluble to Insoluble; Prone to ReactionNCAs are susceptible to hydrolysis and alcoholysis in protic solvents, leading to ring-opening and decomposition rather than simple dissolution.
Nonpolar Hexane, TolueneLikely Insoluble to Sparingly SolubleThe polar nature of the oxazolidine-2,5-dione ring suggests limited solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest

  • Scintillation vials or glass flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the anhydrous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the orbital shaker or on the magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation can be employed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC method or another appropriate analytical technique.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/L, or molarity.

Table 2: Example Data Presentation for Solubility Results

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25[Experimental Value][Calculated Value]
Tetrahydrofuran25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
N,N-Dimethylformamide25[Experimental Value][Calculated Value]

Synthesis Workflow

The synthesis of this compound is commonly achieved through the reaction of L-alanine with a phosgenating agent, such as triphosgene. The following diagram illustrates a typical experimental workflow for its synthesis and purification.

Synthesis_Workflow Start Start: L-Alanine & Triphosgene in Anhydrous THF Reaction Reaction at Elevated Temperature (e.g., 50-60°C) under Inert Atmosphere Start->Reaction Filtration Filtration to Remove Insoluble Byproducts Reaction->Filtration Concentration Concentration of Filtrate under Reduced Pressure Filtration->Concentration Precipitation Precipitation by Addition of a Non-solvent (e.g., Hexane) Concentration->Precipitation Isolation Isolation of Crude Product by Filtration Precipitation->Isolation Recrystallization Recrystallization from a Suitable Solvent System (e.g., Ethyl Acetate/Hexane) Isolation->Recrystallization Drying Drying under Vacuum Recrystallization->Drying End End: Pure this compound Drying->End

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for researchers to understand its likely solubility characteristics and to determine precise values experimentally. The provided experimental protocol for solubility determination and the synthesis workflow diagram offer practical tools for professionals working with this important compound. Accurate determination of solubility is paramount for the successful application of this compound in polypeptide synthesis and other areas of drug development.

References

Unlocking the Potential of L-Ala-NCA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of L-Alanine N-Carboxyanhydride (L-Ala-NCA) as a versatile monomer for the synthesis of advanced biomaterials. Tailored for researchers, scientists, and drug development professionals, this document outlines key research areas, presents detailed experimental protocols, and summarizes critical quantitative data to facilitate further innovation in polypeptide-based therapeutics and regenerative medicine.

Introduction to L-Ala-NCA

L-Alanine N-Carboxyanhydride is a cyclic derivative of the amino acid L-alanine, serving as a fundamental building block for the synthesis of poly(L-alanine) and various copolypeptides. The ring-opening polymerization (ROP) of L-Ala-NCA offers a robust and versatile method to create well-defined polypeptides with controlled molecular weights and architectures. These materials are gaining significant attention due to their biocompatibility, biodegradability, and unique secondary structures, making them prime candidates for a range of biomedical applications.

Core Research Areas and Potential Applications

The unique properties of polymers derived from L-Ala-NCA open up several promising avenues of research and development:

  • Drug Delivery Systems: Poly(L-alanine) can self-assemble into nanoparticles, micelles, and hydrogels, serving as effective carriers for therapeutic agents. Its hydrophobic nature makes it particularly suitable for the encapsulation of poorly water-soluble drugs, offering controlled release profiles and improved bioavailability.

  • Tissue Engineering Scaffolds: The ability of poly(L-alanine) to form fibrous structures that mimic the natural extracellular matrix makes it an excellent candidate for tissue engineering applications. These scaffolds can provide mechanical support and promote cell adhesion, proliferation, and differentiation for the regeneration of various tissues.

  • Biocompatible Coatings and Implants: The inherent biocompatibility of poly(L-alanine) makes it suitable for coating medical devices and implants to improve their integration with surrounding tissues and reduce inflammatory responses[1].

Synthesis and Polymerization of L-Ala-NCA

The synthesis of L-Ala-NCA and its subsequent polymerization are critical steps in the development of poly(L-alanine)-based biomaterials.

Synthesis of L-Ala-NCA

A common and efficient method for synthesizing L-Ala-NCA is through the phosgenation of L-alanine. This process involves the reaction of L-alanine with a phosgene source, such as triphosgene, in an anhydrous solvent.

Experimental Protocol: Synthesis of L-Ala-NCA

Materials:

  • L-Alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Nitrogen or Argon gas

  • Anhydrous Hexane

  • Anhydrous Diethyl Ether

Procedure:

  • Suspend L-alanine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a dropping funnel, under a dry nitrogen or argon atmosphere.

  • Dissolve triphosgene in anhydrous THF and add it dropwise to the L-alanine suspension with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours, or until the solution becomes clear.

  • Monitor the reaction progress by infrared (IR) spectroscopy, observing the disappearance of the amino acid starting material and the appearance of the characteristic NCA carbonyl peaks (~1850 and 1790 cm⁻¹).

  • After the reaction is complete, cool the solution to room temperature and filter to remove any unreacted starting material.

  • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Purify the crude L-Ala-NCA by recrystallization from a mixture of anhydrous THF and hexane or diethyl ether.

  • Dry the purified crystals under vacuum to remove any residual solvent. Store the final product under a dry, inert atmosphere at low temperature (-20°C) to prevent degradation[2].

Ring-Opening Polymerization (ROP) of L-Ala-NCA

The ROP of L-Ala-NCA is typically initiated by a nucleophile, such as a primary amine. The "amine mechanism" is the most common pathway, leading to the formation of a growing polypeptide chain with a terminal amine group that continues to react with subsequent NCA monomers.

Experimental Workflow: Ring-Opening Polymerization of L-Ala-NCA

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomer L-Ala-NCA Monomer ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Initiator Primary Amine Initiator Initiator->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->ReactionVessel Precipitation Precipitation (e.g., in Diethyl Ether) ReactionVessel->Precipitation Polymerization Filtration Filtration/Centrifugation Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Secondary Structure) Drying->FTIR

Caption: Workflow for the ring-opening polymerization of L-Ala-NCA.

Experimental Protocol: Ring-Opening Polymerization of L-Ala-NCA

Materials:

  • Purified L-Ala-NCA

  • Primary amine initiator (e.g., n-hexylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

  • Dry Nitrogen or Argon gas

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in the anhydrous solvent.

  • Add the calculated amount of the primary amine initiator to the solution via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Stir the reaction mixture at room temperature for a specified period (typically 24-72 hours), monitoring the polymerization by IR spectroscopy for the disappearance of the NCA peaks.

  • Once the polymerization is complete, precipitate the resulting poly(L-alanine) by adding the reaction mixture dropwise to a large excess of cold, stirred anhydrous diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator.

  • Dry the purified poly(L-alanine) under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its structure and secondary conformation using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy[3][4].

Quantitative Data Summary

The following tables summarize key quantitative data for poly(L-alanine) and related materials, providing a basis for comparison and further research.

Table 1: Polymerization of L-Ala-NCA

InitiatorSolventMonomer/Initiator RatioPolymerization Time (h)Yield (%)Mn (kDa)PDIReference
n-HexylamineDMF10048>9010.21.15[5]
BenzylamineDioxane5072855.51.20Custom
PEG-NH₂DCM2024>958.71.10[6]

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 2: Mechanical Properties of Poly(L-alanine) Containing Scaffolds

Scaffold CompositionFabrication MethodYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
PLLA/PTMC (5:5)Electrospinning74.49 ± 8.228.81 ± 1.40344.85 ± 32.70[7]
PCL/CollagenElectrospinning6.98 ± 2.39->100[8]
PU/PLCL/CMCSElectrospinning2.62 - 4.295.30 - 5.60~227[1]

PLLA = Poly(L-lactic acid), PTMC = Poly(trimethylene carbonate), PCL = Polycaprolactone, PU = Polyurethane, PLCL = Poly(L-lactide-co-caprolactone), CMCS = Carboxymethyl chitosan

Table 3: Drug Delivery and Biocompatibility of Poly(amino acid)-based Systems

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Cell Viability (%)Reference
Alginate/Poly-L-Arginine/ChitosanHemoglobin19.993.8-[9]
PLGADocetaxelup to 5.5--[10]
PAS Peptides--->85[11]
Poly(L-alanine) complex--->90[12]

PLGA = Poly(lactic-co-glycolic acid), PAS = Proline-Alanine-Serine

Potential Signaling Pathway Interactions

While research on the direct impact of poly(L-alanine) on cellular signaling is emerging, studies on L-alanine provide valuable insights. Chronic exposure of pancreatic beta-cells to L-alanine has been shown to alter the expression of genes involved in cellular signaling, metabolism, and apoptosis. This suggests that materials releasing L-alanine as a degradation product could influence these pathways. A potential area of investigation is the impact of poly(L-alanine) nanoparticles on inflammatory signaling pathways.

Hypothesized Signaling Pathway: Anti-inflammatory Effect of L-Alanine

Signaling_Pathway cluster_stimulus Stimulus cluster_cell Pancreatic Beta-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IFN-γ) Receptor Cytokine Receptors Cytokines->Receptor binds iNOS iNOS Receptor->iNOS activates NADPH_Oxidase NADPH Oxidase Receptor->NADPH_Oxidase activates ROS_NO ROS / NO Production iNOS->ROS_NO NADPH_Oxidase->ROS_NO Apoptosis Apoptosis ROS_NO->Apoptosis induces Antioxidant Intracellular Antioxidant Generation Antioxidant->ROS_NO inhibits L_Alanine L-Alanine L_Alanine->Antioxidant enhances

Caption: L-Alanine's potential role in protecting against cytokine-induced apoptosis.

Future Research Directions

The field of L-Ala-NCA-derived biomaterials is ripe with opportunities for further exploration. Key areas for future research include:

  • Stimuli-Responsive Drug Delivery: Developing "smart" poly(L-alanine)-based systems that release their therapeutic payload in response to specific physiological cues, such as changes in pH or enzyme concentration.

  • Advanced Tissue Engineering Constructs: Creating multi-functional scaffolds that incorporate growth factors or other bioactive molecules to enhance tissue regeneration.

  • In-depth Mechanistic Studies: Elucidating the precise cellular and molecular mechanisms by which poly(L-alanine)-based materials interact with biological systems to guide the rational design of next-generation biomaterials.

  • Biodegradation and Metabolite Analysis: Conducting comprehensive studies on the long-term degradation profiles of poly(L-alanine) materials and the in vivo fate of their degradation products.

This technical guide serves as a foundational resource for researchers venturing into the exciting and rapidly evolving field of L-Ala-NCA-based biomaterials. The provided data and protocols are intended to streamline experimental design and accelerate the translation of these promising materials from the laboratory to clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-4-Methyloxazolidine-2,5-dione from L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a critical building block in the field of peptide synthesis and pharmaceutical development. Its high reactivity and chiral purity make it an essential monomer for the ring-opening polymerization to produce polypeptides and other complex macromolecules. A significant application of L-Ala-NCA is in the synthesis of Glatiramer Acetate, a drug used for the treatment of multiple sclerosis. The synthesis of high-purity L-Ala-NCA is therefore of paramount importance for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

This document provides detailed protocols for the synthesis of this compound from L-alanine, primarily focusing on a safe and scalable method using triphosgene as a phosgene equivalent. Triphosgene, being a solid, is a safer and more manageable alternative to gaseous phosgene.

Reaction Scheme

The overall reaction for the synthesis of this compound from L-alanine using triphosgene is depicted below:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L_alanine L-Alanine NCA This compound (L-Ala-NCA) L_alanine->NCA triphosgene Triphosgene triphosgene->NCA solvent Solvent (e.g., THF, Ethyl Acetate) heat Heat (optional) HCl HCl (byproduct) CO2 CO2 (byproduct)

Caption: General reaction scheme for the synthesis of L-Ala-NCA.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound.

ParameterValueConditions/Notes
Yield 44.8%L-alanine reacted with triphosgene in tetrahydrofuran, followed by crystallization from hexane.[1]
84%γ-benzyl L-glutamate reacted with triphosgene in THF with methyloxirane, followed by crystallization.[2]
Purity >99.0%Assay purity of the final product.[1]
<0.01%Chloride content.[1]
<0.01%Free L-alanine content.[1]
Reaction Time 1.5 hoursReaction of γ-benzyl L-glutamate with triphosgene at room temperature.
6 hoursAddition time for triphosgene solution.[1]
Reaction Temperature Room TemperatureFor the reaction of γ-benzyl L-glutamate with triphosgene.
Reflux TemperatureFor the reaction of L-alanine with triphosgene in THF.[1]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G start Start: L-alanine & Triphosgene suspend Suspend L-alanine in anhydrous solvent (e.g., THF, Ethyl Acetate) start->suspend add_triphosgene Add triphosgene solution dropwise suspend->add_triphosgene react React under controlled temperature (e.g., Room Temp or Reflux) add_triphosgene->react monitor Monitor reaction completion (e.g., clarity of solution, NMR) react->monitor filter Filter the reaction mixture (optional) monitor->filter concentrate Concentrate the filtrate (Rotary Evaporation) filter->concentrate precipitate Precipitate/Crystallize the product (add anti-solvent, e.g., Hexane) concentrate->precipitate isolate Isolate the product by filtration precipitate->isolate dry Dry the product under vacuum isolate->dry characterize Characterize the final product (NMR, IR, Purity Analysis) dry->characterize end End: Purified this compound characterize->end

References

Application Notes and Protocols: Ring-Opening Polymerization of L-Ala-NCA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(L-alanine) is a synthetic polypeptide with significant potential in various biomedical applications, including drug delivery, tissue engineering, and as a component of biocompatible materials. Its chirality and ability to form stable secondary structures, such as α-helices and β-sheets, make it a valuable polymer for creating structured biomaterials. The most common and efficient method for synthesizing poly(L-alanine) is the ring-opening polymerization (ROP) of L-alanine N-carboxyanhydride (L-Ala-NCA). This document provides a detailed protocol for the synthesis of poly(L-alanine) via primary amine-initiated ROP of L-Ala-NCA, including experimental procedures, data presentation, and diagrams to illustrate the workflow and reaction mechanism.

Data Presentation

The molecular weight of the resulting poly(L-alanine) can be controlled by adjusting the monomer-to-initiator (M/I) ratio. Generally, a higher M/I ratio leads to a higher molecular weight. The polydispersity index (PDI) is a measure of the uniformity of the polymer chain lengths, with a value closer to 1.0 indicating a more uniform distribution.

Table 1: Representative Data for Primary Amine-Initiated Polymerization of L-Ala-NCA

EntryMonomer/Initiator (M/I) RatioInitiatorSolventTemperature (°C)Time (h)Mn (kDa) (Theoretical)Mn (kDa) (Experimental)PDI (Mw/Mn)Yield (%)
120:1n-HexylamineDMF25481.41.31.15>95
250:1n-HexylamineDMF25723.63.41.20>95
3100:1n-HexylamineDMF25967.16.81.25>90
450:1BenzylamineDioxane25723.63.51.18>95
550:1n-HexylamineTHF0963.63.31.12>90

Note: The data presented in this table are representative and compiled from trends observed in the literature. Actual experimental results may vary depending on the specific conditions and purity of reagents.

Experimental Protocols

Materials and Reagents
  • L-Alanine N-carboxyanhydride (L-Ala-NCA) (recrystallized and stored in a glovebox)

  • n-Hexylamine (distilled and stored over molecular sieves)

  • Benzylamine (distilled and stored over molecular sieves)

  • Anhydrous N,N-Dimethylformamide (DMF) (stored over molecular sieves)

  • Anhydrous 1,4-Dioxane (stored over molecular sieves)

  • Anhydrous Tetrahydrofuran (THF) (stored over molecular sieves)

  • Diethyl ether (anhydrous)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Synthesis of L-Ala-NCA

L-Ala-NCA can be synthesized by reacting L-alanine with triphosgene in an anhydrous solvent like THF. The crude product is then typically purified by recrystallization from a suitable solvent system (e.g., THF/hexane) under an inert atmosphere to obtain high-purity crystals. The purity of the NCA monomer is crucial for achieving controlled polymerization with low polydispersity.

Ring-Opening Polymerization of L-Ala-NCA

The following protocol describes a typical procedure for the primary amine-initiated ROP of L-Ala-NCA. All manipulations should be performed under a dry, inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox to prevent premature termination of the polymerization by moisture.

Procedure:

  • Preparation of Monomer Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in anhydrous solvent (e.g., DMF). The concentration of the monomer is typically in the range of 1-5% (w/v).

  • Preparation of Initiator Solution: Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent.

  • Initiation of Polymerization: Using a gas-tight syringe, add the calculated volume of the initiator solution to the stirred monomer solution to achieve the desired M/I ratio.

  • Polymerization: Allow the reaction to stir at the specified temperature (e.g., 25 °C or 0 °C) for the designated time (typically 48-96 hours). The progress of the polymerization can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1780 cm⁻¹).

  • Termination and Precipitation: Once the polymerization is complete, terminate the reaction by precipitating the polymer into a large excess of a non-solvent, such as cold diethyl ether.

  • Purification: The precipitated poly(L-alanine) is then collected by centrifugation or filtration. To further purify the polymer, it can be redissolved in a minimal amount of a suitable solvent (e.g., trifluoroacetic acid, followed by removal of the acid under vacuum, and then redissolving in a solvent like hexafluoroisopropanol) and reprecipitated into a non-solvent. This process should be repeated 2-3 times.

  • Drying: The purified polymer is dried under high vacuum to a constant weight.

Characterization

The synthesized poly(L-alanine) should be characterized to determine its molecular weight, polydispersity, and structure.

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to confirm the chemical structure of the polypeptide. FTIR spectroscopy can be used to analyze the secondary structure (α-helix, β-sheet) of the polymer in the solid state.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Poly(L-alanine) Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep_monomer Prepare L-Ala-NCA Solution in Anhydrous Solvent initiation Add Initiator to Monomer Solution prep_monomer->initiation prep_initiator Prepare Primary Amine Initiator Solution prep_initiator->initiation polymerization Stir under Inert Atmosphere (25°C, 48-96h) initiation->polymerization precipitation Precipitate Polymer in Diethyl Ether polymerization->precipitation collection Collect Polymer by Centrifugation/Filtration precipitation->collection reprecipitation Redissolve and Reprecipitate (2-3 times) collection->reprecipitation drying Dry under High Vacuum reprecipitation->drying characterization Analyze by GPC, NMR, FTIR drying->characterization

Caption: Experimental workflow for poly(L-alanine) synthesis.

Polymerization Mechanism

polymerization_mechanism Mechanism of Primary Amine-Initiated ROP of L-Ala-NCA initiator R-NH₂ (Primary Amine) intermediate1 Zwitterionic Intermediate initiator->intermediate1 Nucleophilic Attack nca L-Ala-NCA nca->intermediate1 intermediate2 Carbamic Acid Intermediate intermediate1->intermediate2 Ring Opening propagating_chain R-NH-(CO-CH(CH₃)-NH)ₙ-H (Propagating Polymer Chain) intermediate2->propagating_chain Decarboxylation co2 CO₂ intermediate2->co2 propagating_chain->intermediate1 Propagation with another NCA

Caption: Mechanism of primary amine-initiated ROP of L-Ala-NCA.

Application Notes and Protocols for Polypeptide Synthesis Using (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a critical monomer for the synthesis of polypeptides.[1][2] Its inherent chirality makes it an indispensable reagent for producing enantiomerically pure polypeptides, a crucial factor for the efficacy and safety of pharmaceutical compounds.[1] The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) like L-Ala-NCA is a robust and widely utilized method for generating high molecular weight polypeptides with controlled structures.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and polymerization of this compound.

Chemical Properties and Handling

This compound is a white to off-white crystalline solid.[2] It is sensitive to moisture and should be stored in an inert atmosphere at low temperatures (-20°C) to prevent degradation.[4] Due to its reactivity, careful handling in a dry environment (e.g., a glovebox) is recommended for polymerization reactions to avoid premature initiation and side reactions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2224-52-4[2]
Molecular Formula C4H5NO3[2]
Molecular Weight 115.09 g/mol [2]
Melting Point 92°C[2]
Appearance White to Off-White Solid[2]
Storage Inert atmosphere, -20°C[4]

Synthesis of this compound (L-Ala-NCA)

The most common and effective method for synthesizing L-Ala-NCA is the Fuchs-Farthing method, which involves the direct phosgenation of L-alanine.[5] Triphosgene, a safer alternative to phosgene gas, is often used in this process.[6]

Experimental Protocol: Synthesis of L-Ala-NCA using Triphosgene

This protocol is adapted from a patented industrial process designed to produce high-purity L-Ala-NCA.[7]

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

  • Heating mantle

  • Schlenk line or glovebox for handling anhydrous reagents

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine in anhydrous THF.

  • Triphosgene Addition: Dissolve triphosgene in anhydrous THF and add it dropwise to the L-alanine suspension while stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 2-3 hours until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Work-up: Cool the reaction mixture and filter to remove any unreacted starting material. Concentrate the filtrate under reduced pressure.

  • Crystallization: Add n-hexane to the concentrated solution to precipitate the L-Ala-NCA. Cool the mixture to 0-5°C to maximize crystallization.

  • Isolation and Storage: Filter the crystalline product under a nitrogen atmosphere, wash with cold n-hexane, and dry under vacuum. Store the purified L-Ala-NCA at -20°C under an inert atmosphere.

Table 2: Purity and Yield of L-Ala-NCA Synthesis

ParameterResultReference
Purity >99.0%[7]
Chloride Content <0.01%[7]
Free Alanine <0.01%[7]
Yield 44.8%[7]

Polypeptide Synthesis via Ring-Opening Polymerization (ROP) of L-Ala-NCA

The ROP of L-Ala-NCA is a versatile method for producing poly(L-alanine) and various copolymers. The choice of initiator is critical as it determines the polymerization mechanism and influences the properties of the resulting polypeptide.

ROP Mechanisms

Two primary mechanisms govern the ROP of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

  • Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines. The initiator attacks the C5 carbonyl of the NCA, leading to ring opening and the formation of a propagating chain with a terminal amine group. This mechanism generally allows for good control over molecular weight and results in polymers with low polydispersity.[5]

  • Activated Monomer Mechanism (AMM): Initiated by strong bases such as tertiary amines or metal alkoxides. The initiator deprotonates the NCA at the N3 position, creating a highly reactive NCA anion that propagates the polymerization. This mechanism can lead to very high molecular weight polymers but offers less control over the polymer architecture.[5]

ROP_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA1 This compound (L-Ala-NCA) Intermediate1 Amine Attack at C5 Carbonyl NCA1->Intermediate1 Initiator1 Primary Amine (R-NH2) Initiator1->NCA1 Initiation RingOpening1 Ring Opening & Decarboxylation Intermediate1->RingOpening1 Polymer1 Propagating Polypeptide Chain with Amine Terminus RingOpening1->Polymer1 Polymer1->NCA1 Propagation NCA2 This compound (L-Ala-NCA) Intermediate2 NCA Deprotonation (NCA Anion) NCA2->Intermediate2 Initiator2 Strong Base (e.g., Tertiary Amine) Initiator2->NCA2 Activation Intermediate2->NCA2 Propagation Polymer2 Propagating Polypeptide Chain Intermediate2->Polymer2

Caption: Mechanisms of Ring-Opening Polymerization of L-Ala-NCA.

Experimental Protocol: Primary Amine-Initiated ROP of L-Ala-NCA

This protocol describes a general procedure for the synthesis of poly(L-alanine) using a primary amine initiator.

Materials:

  • This compound (L-Ala-NCA)

  • Primary amine initiator (e.g., n-hexylamine, 1,6-diaminohexane)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dioxane)

  • Precipitation solvent (e.g., diethyl ether, methanol)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Syringes for liquid transfer

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in the anhydrous solvent in a Schlenk flask. Prepare a stock solution of the primary amine initiator in the same anhydrous solvent.

  • Initiation: Add the calculated amount of the initiator solution to the stirred monomer solution via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 0°C to room temperature) for a specified time (a few hours to days). Monitor the reaction progress by FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or by taking aliquots for analysis.

  • Termination and Precipitation: Once the polymerization is complete, terminate the reaction by precipitating the polymer in a non-solvent like diethyl ether or methanol.

  • Purification: Centrifuge or filter the precipitated polypeptide, wash it several times with the precipitation solvent to remove unreacted monomer and initiator, and dry it under vacuum.

ROP_Workflow A Preparation of Reagents (L-Ala-NCA, Initiator, Solvent) in Glovebox B Dissolve L-Ala-NCA in Anhydrous Solvent A->B C Add Initiator Solution to Monomer Solution B->C D Polymerization Reaction (Controlled Temperature and Time) C->D E Precipitation of Polypeptide in Non-Solvent D->E F Washing and Drying of Purified Polypeptide E->F G Characterization (NMR, GPC, MALDI-TOF) F->G

Caption: General workflow for polypeptide synthesis via ROP of L-Ala-NCA.

Comparison of Initiator Systems

The choice of initiator significantly impacts the polymerization characteristics. While primary amines are common, other systems offer advantages such as faster polymerization rates or improved control under certain conditions.

Table 3: Comparison of Initiator Systems for L-Ala-NCA Polymerization

Initiator SystemTypical ConditionsAdvantagesDisadvantagesReference
Primary Amines DMF, THF, Dioxane; 0-25°CGood control over MW and PDI via NAM.Slow reaction rates; sensitive to impurities and moisture.
Lithium Hexamethyldisilazide (LiHMDS) Open vessel, less sensitive to moistureVery fast reaction rates (minutes); moisture tolerant.Can be less controlled than primary amine systems.[4]
Transition Metal Complexes (e.g., Ni, Co) THF; Room temperatureLiving polymerization characteristics; low PDI.Potential for metal contamination in the final product.[3]

Applications in Drug Development and Research

The polypeptides synthesized from L-Ala-NCA have numerous applications:

  • Drug Delivery: As building blocks for amphiphilic block copolymers (e.g., Polypeptide-PEG conjugates) that can self-assemble into micelles or vesicles for encapsulating therapeutic agents.[8]

  • Biomaterials: For the creation of biocompatible and biodegradable scaffolds in tissue engineering.

  • Pharmaceutical Synthesis: L-Ala-NCA is a key intermediate in the synthesis of drugs like Glatiramer acetate, used in the treatment of multiple sclerosis.[1]

Conclusion

This compound is a versatile and essential monomer for the synthesis of well-defined polypeptides. By carefully selecting the synthesis and polymerization conditions, particularly the initiator system, researchers can tailor the properties of the resulting polypeptides for a wide range of applications in materials science and medicine. The protocols and data presented here provide a comprehensive guide for the effective utilization of L-Ala-NCA in polypeptide synthesis.

References

Step-by-Step Guide to L-Alanine N-carboxyanhydride Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ring-opening polymerization (ROP) of L-Alanine N-carboxyanhydride (L-Ala-NCA), a fundamental process for the synthesis of poly-L-alanine. Poly-L-alanine is a polypeptide with significant applications in biomaterials, drug delivery, and tissue engineering due to its biocompatibility and ability to form ordered secondary structures. These protocols cover the synthesis and purification of the L-Ala-NCA monomer, its subsequent polymerization, and the characterization of the resulting polypeptide.

Introduction

The synthesis of well-defined polypeptides is crucial for various biomedical applications. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely used method for producing polypeptides with controlled molecular weights and narrow molecular weight distributions.[1] L-Ala-NCA polymerization, in particular, yields poly-L-alanine, a polymer known for its tendency to adopt α-helical and β-sheet conformations, influencing its physical and biological properties.

The polymerization of NCAs can be initiated by various nucleophiles and bases, with primary amines being one of the most common initiators.[2] The reaction typically proceeds via the "normal amine mechanism" (NAM), where the primary amine attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a growing polymer chain with a terminal amine group that continues to propagate.[3][4] However, side reactions can occur, making the control of polymerization conditions critical for obtaining well-defined polymers.[4]

Experimental Protocols

Synthesis of L-Alanine N-carboxyanhydride (L-Ala-NCA)

The most prevalent method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of the corresponding amino acid with phosgene or a phosgene equivalent like triphosgene.[3]

Materials:

  • L-Alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (N2 or Ar), suspend L-Alanine in anhydrous THF in a flame-dried Schlenk flask.

  • In a separate flask, dissolve triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the L-Alanine suspension at room temperature with vigorous stirring. The reaction mixture will gradually become clear.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours until the reaction is complete, which can be monitored by the cessation of HCl gas evolution (tested with a pH strip at the outlet of the bubbler). Some protocols suggest that the exotherm of the reaction is sufficient to drive it to completion without external heating.[5]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude L-Ala-NCA from a mixture of anhydrous THF and hexane to purify it from unreacted starting materials and byproducts.

  • Collect the crystalline product by filtration in a glovebox or under a stream of inert gas, wash with anhydrous hexane, and dry under vacuum.

  • Store the purified L-Ala-NCA at -20 °C under an inert atmosphere to prevent degradation.[6]

Purification Notes: For NCAs that are difficult to crystallize, flash column chromatography on silica gel using anhydrous solvents in a glovebox has been shown to be an effective purification method.[7][8]

Primary Amine-Initiated Polymerization of L-Ala-NCA

This protocol describes a typical polymerization of L-Ala-NCA using a primary amine initiator, such as benzylamine or n-hexylamine.[9]

Materials:

  • Purified L-Ala-NCA

  • Primary amine initiator (e.g., benzylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Dichloromethane (DCM))

  • Anhydrous methanol

  • Diethyl ether

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or on a Schlenk line, dissolve the desired amount of purified L-Ala-NCA in the chosen anhydrous solvent. The concentration of the NCA is typically in the range of 1-5% (w/v).

  • Calculate the required amount of initiator based on the desired monomer-to-initiator ratio ([M]/[I]), which will determine the target degree of polymerization.

  • Prepare a stock solution of the primary amine initiator in the same anhydrous solvent.

  • Add the calculated volume of the initiator solution to the stirred L-Ala-NCA solution at room temperature to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (typically 24-72 hours), depending on the solvent, temperature, and desired conversion. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Upon completion, precipitate the resulting poly-L-alanine by adding the reaction mixture to a non-solvent, such as diethyl ether.

  • Centrifuge or filter the precipitate, wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified poly-L-alanine under vacuum.

Data Presentation

The following table summarizes representative data for the polymerization of L-Ala-NCA under different conditions, compiled from various sources.

EntryInitiatorSolvent[M]/[I] RatioTime (h)Temp (°C)Conversion (%)Mn ( g/mol ) (Observed)PDI (Mw/Mn)Reference
1BenzylamineDioxane204820>95~2,0001.15[9]
2BenzylamineDMF404820>95~3,5001.25[9]
3n-HexylamineDMF50720>90~4,3001.10[10]
4BenzylamineCH2Cl2804820>90~6,9001.30[9]

Note: The observed molecular weights and polydispersity indices (PDI) are highly dependent on the purity of the monomer and the reaction conditions. The data presented here are illustrative.

Visualization of Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the overall workflow from L-Alanine to the final poly-L-alanine product.

G cluster_0 Monomer Synthesis & Purification cluster_1 Polymerization cluster_2 Characterization A L-Alanine C Reaction at 50-60°C A->C B Triphosgene in THF B->C D Crude L-Ala-NCA C->D E Recrystallization (THF/Hexane) D->E F Purified L-Ala-NCA E->F G Dissolve L-Ala-NCA in Anhydrous Solvent F->G I Ring-Opening Polymerization G->I H Primary Amine Initiator H->I J Precipitation in Non-solvent I->J K Purified Poly-L-alanine J->K L FT-IR K->L M NMR K->M N GPC K->N O MALDI-TOF MS K->O

Caption: Experimental workflow for poly-L-alanine synthesis.

Polymerization Mechanism: Normal Amine Mechanism (NAM)

The primary amine-initiated polymerization of L-Ala-NCA predominantly follows the Normal Amine Mechanism (NAM).

G L-Ala-NCA L-Ala-NCA Initiation Initiation L-Ala-NCA->Initiation Primary_Amine R-NH2 Primary_Amine->Initiation Carbamic_Acid_Intermediate Carbamic Acid Intermediate Initiation->Carbamic_Acid_Intermediate Amine_Terminated_Dimer H-(Ala)1-NH-R Carbamic_Acid_Intermediate->Amine_Terminated_Dimer -CO2 CO2 CO2 Propagation Propagation Amine_Terminated_Dimer->Propagation Growing_Polymer_Chain H-(Ala)n-NH-R Propagation->Growing_Polymer_Chain n_NCA (n-1) L-Ala-NCA n_NCA->Propagation

Caption: Normal Amine Mechanism for L-Ala-NCA polymerization.

Potential Side Reaction: Activated Monomer Mechanism (AMM)

If the initiator or the growing chain end is sufficiently basic, it can deprotonate the NCA monomer, leading to the Activated Monomer Mechanism (AMM) as a side reaction.

G L-Ala-NCA L-Ala-NCA Deprotonation Deprotonation L-Ala-NCA->Deprotonation Base Base (e.g., R-NH2) Base->Deprotonation NCA_Anion NCA Anion (Activated Monomer) Deprotonation->NCA_Anion Attack Nucleophilic Attack NCA_Anion->Attack Another_NCA L-Ala-NCA Another_NCA->Attack Dimer_Intermediate Dimer Intermediate Attack->Dimer_Intermediate Chain_Growth Chain Growth Dimer_Intermediate->Chain_Growth

Caption: Activated Monomer Mechanism as a side reaction.

Conclusion

This guide provides a comprehensive overview and detailed protocols for the synthesis of poly-L-alanine via the ring-opening polymerization of L-Ala-NCA. By carefully controlling the purity of the monomer and the polymerization conditions, researchers can synthesize well-defined polypeptides for a variety of applications in drug development and materials science. The provided diagrams and data serve as a valuable resource for planning and executing these experiments. It is crucial to note that NCA chemistry is highly sensitive to moisture and impurities; therefore, adherence to anhydrous and inert atmosphere techniques is paramount for successful and reproducible results.[2]

References

Application Notes and Protocols for the Polymerization of (S)-4-Methyloxazolidine-2,5-dione (L-alanine N-carboxyanhydride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of various initiators in the ring-opening polymerization (ROP) of (S)-4-methyloxazolidine-2,5-dione, commonly known as L-alanine N-carboxyanhydride (Ala-NCA). The choice of initiator is critical as it significantly influences the polymerization kinetics, control over molecular weight, polydispersity, and the potential for side reactions.

Introduction to Initiator Systems

The polymerization of Ala-NCA to produce poly(L-alanine) can be initiated by several classes of compounds, each with distinct mechanisms and characteristics. The most common initiators include primary amines, transition metal complexes, organocatalysts, and strong anionic initiators like lithium hexamethyldisilazide (LiHMDS). The selection of an appropriate initiator system is paramount for achieving the desired polypeptide characteristics for specific applications in drug delivery, tissue engineering, and materials science.

Primary amines are traditional initiators that operate primarily through the "normal amine mechanism" (NAM), where the amine nucleophilically attacks the C5 carbonyl of the NCA ring.[1] However, they can also induce a competing "activated monomer mechanism" (AMM) due to their basicity, which can lead to a loss of control over the polymerization.[2]

Transition metal complexes , such as those based on nickel and cobalt, offer a more controlled "living" polymerization, yielding polypeptides with predictable molecular weights and low polydispersity.[3] These initiators function through a coordination-insertion mechanism.

Organocatalysts , like thiourea derivatives used in conjunction with amino alcohols, provide a metal-free alternative for controlled polymerization. They operate through hydrogen bonding interactions that activate the NCA monomer and stabilize the propagating chain end.

Lithium hexamethyldisilazide (LiHMDS) is a strong, non-nucleophilic base that initiates a very rapid, anionic polymerization.[4][5] This method is notably tolerant to impurities and can be performed under less stringent conditions.[6]

Comparative Performance of Initiators

The choice of initiator has a profound impact on the resulting poly(L-alanine)'s molecular weight (Mn), polydispersity index (PDI), and the time required for the polymerization. The following table summarizes typical data for different initiator systems. Note that reaction conditions can significantly affect these outcomes.

Initiator SystemTypical M (kDa)Typical PDI (M/M)Typical Reaction TimeKey AdvantagesKey Disadvantages
Primary Amine (e.g., n-Hexylamine)1 - 51.1 - 1.5Hours to DaysReadily available, simple to use.Slow reaction, potential for side reactions, broader PDI.[2][7]
Transition Metal Complex (e.g., bpyNi(COD))5 - 500< 1.2HoursHigh degree of control, "living" polymerization, narrow PDI.[3]Potential for metal contamination, sensitivity to air and moisture.
Organocatalyst (e.g., Thiourea/DMEA)30 - 1801.02 - 1.05Minutes to HoursMetal-free, controlled polymerization, narrow PDI.May require co-catalyst/initiator systems.
LiHMDS Variable (up to >280)1.08 - 1.28Minutes to HoursExtremely fast, moisture tolerant, can be done in an open vessel.[4][7]Highly basic, may not be suitable for all functional groups.

Experimental Protocols

Protocol 1: Primary Amine Initiated Polymerization (n-Hexylamine)

This protocol describes a typical procedure for the polymerization of Ala-NCA using n-hexylamine as an initiator. All glassware should be flame-dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • L-alanine N-carboxyanhydride (Ala-NCA)

  • n-Hexylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Schlenk flask and line

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the desired amount of Ala-NCA to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the Ala-NCA (e.g., to a concentration of 50 mg/mL).[2]

  • Prepare a stock solution of n-hexylamine in anhydrous DMF.

  • Calculate the required volume of the n-hexylamine stock solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

  • Inject the calculated volume of the n-hexylamine solution into the stirring Ala-NCA solution.

  • Allow the reaction to stir at room temperature. The polymerization progress can be monitored by the disappearance of the NCA peaks in FT-IR spectroscopy (around 1850 and 1790 cm-1).

  • Upon completion (typically after 24-48 hours), precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirring anhydrous diethyl ether.

  • Isolate the precipitated poly(L-alanine) by centrifugation or filtration.

  • Wash the polymer with anhydrous diethyl ether multiple times to remove any residual monomer and solvent.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Transition Metal Catalyzed Polymerization (bpyNi(COD))

This protocol outlines the polymerization of Ala-NCA using a (2,2'-bipyridine)nickel(0)(1,5-cyclooctadiene) complex. This method requires strict anaerobic and anhydrous conditions.

Materials:

  • L-alanine N-carboxyanhydride (Ala-NCA)

  • (2,2'-bipyridine)nickel(0)(1,5-cyclooctadiene) (bpyNi(COD))

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, dissolve the desired amount of bpyNi(COD) in anhydrous THF in a vial.

  • In a separate vial, dissolve the Ala-NCA in anhydrous THF to the desired concentration.

  • Add the Ala-NCA solution to the bpyNi(COD) solution while stirring. The reaction mixture will typically change color upon initiation.

  • Allow the polymerization to proceed at room temperature. The reaction is generally much faster than primary amine initiation.

  • After the desired time or upon completion, precipitate the polymer by adding the reaction mixture to an excess of anhydrous diethyl ether.

  • Isolate the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.

Protocol 3: Organocatalytic Polymerization (Thiourea/DMEA)

This protocol describes a metal-free approach using a thiourea catalyst and an amino alcohol initiator.

Materials:

  • L-alanine N-carboxyanhydride (Ala-NCA)

  • N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (a common thiourea catalyst)

  • N,N-dimethylethanolamine (DMEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Glovebox

Procedure:

  • Inside a glovebox, dissolve the thiourea catalyst and DMEA in anhydrous DCM in a vial.

  • In a separate vial, dissolve the Ala-NCA in anhydrous DCM.

  • Add the Ala-NCA solution to the catalyst/initiator solution with stirring.

  • Allow the reaction to proceed at room temperature. Monitor the reaction by FT-IR if desired.

  • Once the polymerization is complete, precipitate the poly(L-alanine) in an excess of cold diethyl ether.

  • Collect the polymer by filtration, wash thoroughly with diethyl ether, and dry under high vacuum.

Protocol 4: LiHMDS-Initiated Polymerization

This protocol details the rapid polymerization of Ala-NCA using LiHMDS. While more tolerant to moisture than other methods, anhydrous solvents are still recommended for best results.[4] This reaction can be performed in an open vessel, but an inert atmosphere is preferable for achieving low polydispersity.[6]

Materials:

  • L-alanine N-carboxyanhydride (Ala-NCA)

  • Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Ala-NCA in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Rapidly inject the desired amount of LiHMDS solution into the stirring NCA solution.

  • The polymerization is typically very fast and may be complete within minutes to a few hours, depending on the monomer-to-initiator ratio.[4]

  • Quench the polymerization by adding a small amount of a proton source, such as methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of diethyl ether.

  • Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Polymerization Mechanisms and Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for the polymerization of Ala-NCA.

experimental_workflow General Experimental Workflow for Ala-NCA Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Ala-NCA Monomer Reaction Initiation & Propagation (Inert Atmosphere) Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Initiator Initiator/Catalyst Initiator->Reaction Precipitation Precipitation (e.g., in Diethyl Ether) Reaction->Precipitation Reaction Mixture Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Analysis Characterization (GPC, NMR, FT-IR) Drying->Analysis Final Polymer

Caption: A generalized workflow for Ala-NCA polymerization.

Signaling Pathways and Polymerization Mechanisms

The following diagrams illustrate the proposed mechanisms for each class of initiator.

Primary Amine Initiation (Normal Amine Mechanism)

primary_amine_mechanism Primary Amine Initiation (NAM) Initiator Primary Amine (R-NH2) Intermediate1 Ring-Opened Intermediate Initiator->Intermediate1 Nucleophilic Attack NCA Ala-NCA NCA->Intermediate1 CarbamicAcid Carbamic Acid Intermediate1->CarbamicAcid Ring Opening PropagatingChain Propagating Chain (with new amine terminus) CarbamicAcid->PropagatingChain Decarboxylation CO2 CO2 CarbamicAcid->CO2 PropagatingChain->Intermediate1 Propagation with new NCA

Caption: Normal Amine Mechanism for primary amine initiation.

Transition Metal Catalyzed Polymerization

transition_metal_mechanism Transition Metal Catalysis MetalComplex Ni(0) or Co(0) Complex Metallacycle Metallacyclic Intermediate MetalComplex->Metallacycle Oxidative Addition NCA Ala-NCA NCA->Metallacycle PropagatingSpecies Amido-Amidate Propagating Species Metallacycle->PropagatingSpecies Reaction with another NCA PropagatingSpecies->PropagatingSpecies Insertion of new NCA Polymer Polypeptide Chain PropagatingSpecies->Polymer Chain Growth

Caption: Mechanism of transition metal-catalyzed NCA polymerization.

Organocatalytic Polymerization (Thiourea)

organocatalyst_mechanism Thiourea Organocatalysis Thiourea Thiourea Catalyst ActivatedNCA Activated NCA (H-bonded) Thiourea->ActivatedNCA H-Bonding Activation PropagatingChain Propagating Chain Thiourea->PropagatingChain Stabilization of Chain End NCA Ala-NCA NCA->ActivatedNCA Initiator Amino Alcohol (e.g., DMEA) Initiator->ActivatedNCA Nucleophilic Attack ActivatedNCA->PropagatingChain Ring Opening & Propagation

Caption: Thiourea-mediated organocatalytic polymerization.

LiHMDS-Initiated Anionic Polymerization

lihmds_mechanism LiHMDS Anionic Initiation LiHMDS LiHMDS NCA_anion NCA Anion LiHMDS->NCA_anion Deprotonation of N-H NCA Ala-NCA NCA->NCA_anion Carbamate Carbamate Propagating End NCA_anion->Carbamate Attack on another NCA Carbamate->Carbamate Propagation Polymer Polypeptide Chain Carbamate->Polymer Chain Growth

Caption: Anionic polymerization mechanism initiated by LiHMDS.

References

Application Notes and Protocols for the Synthesis of Poly(L-Alanine) Block Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphiphilic block copolymers composed of a hydrophilic block and a hydrophobic polypeptide block have garnered significant interest as materials for advanced drug delivery systems. These copolymers can self-assemble in aqueous media to form nano-sized structures, such as micelles, with a core-shell architecture. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in physiological environments and can be functionalized for targeted delivery.

This document provides detailed protocols for the synthesis of poly(L-alanine)-block-poly(ethylene glycol) (PLA-b-PEG) copolymers via the ring-opening polymerization (ROP) of L-Alanine N-Carboxyanhydride (L-Ala-NCA). Poly(L-alanine) is a hydrophobic, biodegradable polypeptide that can adopt stable secondary structures like α-helices, contributing to the stability of the self-assembled nanostructures.[1][2] Poly(ethylene glycol) is a biocompatible, hydrophilic polymer widely used in drug delivery to impart stealth properties and improve circulation times.[3] These application notes offer a comprehensive guide to the synthesis, characterization, and application of these block copolymers in drug delivery.

Synthesis of L-Alanine N-Carboxyanhydride (L-Ala-NCA)

The synthesis of high-purity L-Ala-NCA is crucial for the successful polymerization and preparation of well-defined block copolymers. The Fuchs-Farthing method, which utilizes triphosgene for the cyclization of L-alanine, is a commonly employed and effective approach.[4][5]

Materials:

  • L-Alanine (vacuum dried, moisture content <0.01%)[5]

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas

  • Schlenk flask and standard Schlenk line equipment

Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend 5.0 g of vacuum-dried L-alanine in 60 mL of anhydrous THF.

  • In a separate flask, dissolve 3.2 g of triphosgene in anhydrous THF.

  • Slowly add the triphosgene solution to the L-alanine suspension in lots while stirring vigorously at room temperature. The reaction is exothermic and will liberate hydrogen chloride gas, which should be neutralized through a scrubber system.[5]

  • Continue stirring the reaction mixture for approximately 4 hours, monitoring the consumption of L-alanine.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the THF.

  • Add 500 mL of anhydrous hexane to the concentrated mixture and cool to 0-5°C to precipitate the crude L-Ala-NCA.[5]

  • Filter the crystalline product under a nitrogen atmosphere and wash with cold, anhydrous hexane.

  • Dry the purified L-Ala-NCA under vacuum. Store the final product at -20°C under a nitrogen atmosphere to prevent degradation.[5] The purity of the synthesized L-Ala-NCA should be greater than 99%.[5]

Synthesis of Poly(L-Alanine)-block-Poly(Ethylene Glycol) (PLA-b-PEG) Copolymers

The synthesis of PLA-b-PEG is achieved through the ring-opening polymerization of L-Ala-NCA initiated by an amino-terminated poly(ethylene glycol) (PEG-NH2) macroinitiator. The polymerization proceeds via the normal amine mechanism, where the primary amine of the PEG chain attacks the carbonyl group of the NCA monomer.

Materials:

  • L-Alanine N-Carboxyanhydride (L-Ala-NCA)

  • Amino-terminated methoxy poly(ethylene glycol) (mPEG-NH2, Mn = 2000 g/mol )[2]

  • Anhydrous Dichloromethane (DCM)[2]

  • Anhydrous Diethyl Ether

  • Nitrogen gas

  • Schlenk flask and standard Schlenk line equipment

Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of mPEG-NH2 in anhydrous DCM.

  • In a separate flame-dried Schlenk flask, dissolve the L-Ala-NCA in anhydrous DCM. The molar ratio of L-Ala-NCA to mPEG-NH2 will determine the length of the poly(L-alanine) block.[2]

  • Add the L-Ala-NCA solution to the mPEG-NH2 solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the disappearance of the characteristic NCA carbonyl peaks (around 1780 and 1850 cm⁻¹) in the FTIR spectrum.[1]

  • Upon completion, precipitate the block copolymer by adding the reaction mixture to a large excess of cold anhydrous diethyl ether.

  • Centrifuge the mixture to collect the white precipitate.

  • Wash the precipitate with fresh diethyl ether two more times to remove any unreacted monomer.

  • Dry the final PLA-b-PEG copolymer under vacuum.

Characterization of PLA-b-PEG Copolymers

Thorough characterization of the synthesized block copolymers is essential to confirm their chemical structure, molecular weight, and composition.

Protocols:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., a mixture of trifluoroacetic acid-d (TFA-d) and CDCl₃). ¹H NMR is used to confirm the chemical structure and determine the block lengths by comparing the integration of characteristic peaks from the PEG and PLA blocks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a thin film or a KBr pellet of the polymer. FTIR is used to confirm the presence of characteristic functional groups, such as the amide bonds of the polypeptide backbone and the ether linkages of the PEG block. It is also used to monitor the disappearance of the NCA anhydride peaks during polymerization.[1]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Use a suitable eluent such as hexafluoroisopropanol (HFIP) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[1]

  • Differential Scanning Calorimetry (DSC): Heat the polymer sample under a nitrogen atmosphere to determine the melting temperature (Tm) of the PEG and PLA blocks, providing evidence for microphase separation.[2]

  • Circular Dichroism (CD) Spectroscopy: Dissolve the copolymer in an appropriate solvent (e.g., aqueous solution) to investigate the secondary structure (e.g., α-helix, β-sheet) of the poly(L-alanine) block.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of PLA-b-PEG copolymers and their application in drug delivery.

Table 1: Synthesis and Molecular Weight Characterization of PLA-b-PEG Copolymers

Sample IDInitiatorSolvent[M]/[I] RatioMn (GPC, g/mol )PDI (Mw/Mn)
PLA-PEG-1mPEG-NH₂ (2000)DCM1031501.15
PLA-PEG-2mPEG-NH₂ (2000)DCM2043001.21
PLA-PEG-3mPEG-NH₂ (2000)DCM4066001.28
PLA-PEG-4PEG-(NH₂)₂ (1500)DMF1838001.3
PLA-PEG-5PEG-(NH₂)₂ (1500)DMF3659001.4

Data adapted from representative literature values.[1]

Table 2: Properties of Drug-Loaded PLA-b-PEG Micelles

FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)Micelle Size (nm)Critical Micelle Concentration (CMC) (mg/L)
PLA-PEG-2 MicellesPaclitaxel15.275.81205.8
PLA-PEG-3 MicellesDoxorubicin12.568.31504.2

Data presented are illustrative and based on typical values found in the literature for similar systems.

Application in Drug Delivery: Micelle Formation and Drug Loading

Amphiphilic PLA-b-PEG copolymers self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core.

Protocol for Micelle Preparation and Drug Loading (Thin-Film Hydration Method):

  • Dissolve a known amount of PLA-b-PEG copolymer and a hydrophobic model drug (e.g., Paclitaxel) in a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and methanol) in a round-bottom flask. The drug-to-polymer ratio can be varied to optimize loading.

  • Remove the organic solvent using a rotary evaporator to form a thin polymeric film on the inner wall of the flask.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the film with a specific volume of phosphate-buffered saline (PBS, pH 7.4) or deionized water by gentle agitation at room temperature or slightly elevated temperature. This will lead to the spontaneous formation of drug-loaded micelles.

  • Sonicate the micellar solution for a few minutes using a probe sonicator to ensure homogeneity and reduce the particle size.

  • Centrifuge or filter the solution to remove any non-encapsulated drug aggregates.

  • The resulting clear solution contains the drug-loaded polymeric micelles.

Protocol for Determining Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known volume of the drug-loaded micelle solution to obtain a dry powder.

  • Dissolve a precisely weighed amount of the lyophilized powder in a suitable organic solvent (e.g., acetonitrile or DMF) to disrupt the micelles and release the encapsulated drug.

  • Quantify the amount of drug in the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Visualizations

Synthesis_Workflow cluster_Monomer_Synthesis L-Ala-NCA Monomer Synthesis cluster_Polymerization Block Copolymer Synthesis cluster_Application Drug Delivery Application Ala L-Alanine NCA L-Ala-NCA Ala->NCA THF Triphosgene Triphosgene Triphosgene->NCA PLA_PEG PLA-b-PEG Copolymer NCA->PLA_PEG DCM, ROP PEG_NH2 mPEG-NH2 Macroinitiator PEG_NH2->PLA_PEG Micelle Drug-Loaded Micelle PLA_PEG->Micelle Self-Assembly in Water Drug Hydrophobic Drug Drug->Micelle

Caption: Experimental workflow for the synthesis of PLA-b-PEG block copolymers and their application in drug delivery.

ROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination (Implicit) PEG_NH2 PEG-NH2 Intermediate1 Nucleophilic Attack PEG_NH2->Intermediate1 NCA L-Ala-NCA NCA->Intermediate1 Ring_Opening Growing Polymer Chain with Amine Terminus Intermediate1->Ring_Opening Ring Opening - CO2 Another_NCA Another L-Ala-NCA Ring_Opening->Another_NCA Attack on next monomer Final_Polymer PLA-b-PEG Copolymer Ring_Opening->Final_Polymer Consumption of Monomer Another_NCA->Ring_Opening

Caption: Mechanism of Ring-Opening Polymerization (ROP) of L-Ala-NCA initiated by an amino-terminated macroinitiator.

Micelle_Formation cluster_Copolymer Amphiphilic Block Copolymer cluster_Micelle Self-Assembly in Water p1 p2 p1->p2 label_PEG PEG (Hydrophilic) label_PLA PLA (Hydrophobic) c1 c2 c3 c4 c5 c6 c7 c8 drug Drug s1 c1->s1 s2 c2->s2 s3 c3->s3 s4 c4->s4 s5 c5->s5 s6 c6->s6 s7 c7->s7 s8 c8->s8

Caption: Self-assembly of PLA-b-PEG copolymers into a drug-loaded micelle in an aqueous environment.

References

Application of (S)-4-Methyloxazolidine-2,5-dione in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a critical monomer in the synthesis of biocompatible and biodegradable polymers, most notably poly(L-lactic acid) (PLLA). PLLA has garnered significant attention in the pharmaceutical industry as a versatile platform for controlled and targeted drug delivery.[1][2] Its favorable safety profile, tunable degradation kinetics, and ability to encapsulate a wide range of therapeutic agents make it an ideal candidate for developing advanced drug delivery systems.[3][4]

These application notes provide detailed protocols for the synthesis of PLLA from this compound, the formulation of drug-loaded PLLA nanoparticles, and the subsequent characterization and in vitro evaluation of these drug delivery systems.

I. Synthesis of Poly(L-lactic acid) (PLLA) from this compound

The synthesis of PLLA from this compound is typically achieved through ring-opening polymerization (ROP). This method allows for good control over the polymer's molecular weight and dispersity.[5][6]

Protocol 1: Ring-Opening Polymerization of this compound

Materials:

  • This compound (L-Ala-NCA)

  • Anhydrous Toluene

  • Benzylamine (initiator)

  • Anhydrous Methanol

  • Diethyl ether

  • Schlenk flask and vacuum line

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer and Glassware Preparation: Dry the this compound under vacuum for at least 4 hours prior to use. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene under an inert atmosphere. The monomer-to-solvent ratio can be adjusted to control the reaction kinetics and polymer properties.

  • Initiation: In a separate vial, prepare a stock solution of the initiator, benzylamine, in anhydrous toluene. The molar ratio of monomer to initiator will determine the target molecular weight of the PLLA.

  • Inject the calculated volume of the benzylamine solution into the stirring monomer solution at room temperature.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24-72 hours) under an inert atmosphere. The reaction can be monitored by techniques such as FT-IR to track the disappearance of the anhydride peaks of the NCA monomer.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the synthesized PLLA by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove unreacted monomer and initiator.

  • Drying: Dry the purified PLLA under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Characterization: The resulting PLLA should be characterized for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and its chemical structure confirmed by ¹H NMR and FT-IR spectroscopy.

II. Formulation of Drug-Loaded PLLA Nanoparticles

The oil-in-water (o/w) single emulsion solvent evaporation technique is a widely used method for preparing PLLA nanoparticles for drug delivery.[7][8] This method is suitable for encapsulating hydrophobic drugs.

Protocol 2: Preparation of Paclitaxel-Loaded PLLA Nanoparticles

Materials:

  • Poly(L-lactic acid) (PLLA) (synthesized as per Protocol 1 or commercially available)

  • Paclitaxel (or other hydrophobic drug)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLLA and paclitaxel in the organic solvent (e.g., 100 mg PLLA and 10 mg paclitaxel in 5 mL DCM).[9] The drug-to-polymer ratio can be varied to achieve different drug loading capacities.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 50 mL deionized water).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication. The emulsification parameters (time, power) are critical for controlling the nanoparticle size. For example, sonication for 5 minutes at 130 W can be used.[9]

  • Solvent Evaporation: After emulsification, stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Once the solvent is completely evaporated, collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose) and freeze-dry.

III. Characterization and Evaluation of Drug-Loaded PLLA Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the drug delivery system.

Physicochemical Characterization
ParameterMethodTypical Values for PLLA NanoparticlesReference
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.2[10]
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV[11]
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Spherical shape[10][12]
Drug Loading (DL) & Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC) / UV-Vis SpectrophotometryDL: 1-20%, EE: 50-90%[13][14]

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

  • Sample Preparation: Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.

  • Solvent Evaporation: Evaporate the organic solvent completely.

  • Drug Dissolution: Dissolve the residue in a known volume of a suitable solvent for the analytical method (e.g., mobile phase for HPLC).

  • Quantification: Analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the free drug.[15]

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release

Protocol 4: In Vitro Drug Release Study using Dialysis Method

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions).

  • Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

  • Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released into the medium using HPLC or UV-Vis spectrophotometry.[15]

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Time (days)Cumulative Doxorubicin Release (%) from PLGA/PLLA Microparticles
0.0236
0.540
142
245
450
655
860
1065
12.570

Note: This table presents example data for doxorubicin release from composite microparticles.[16] The release profile will vary depending on the polymer composition, drug, and formulation parameters.

Biocompatibility Assessment

Protocol 5: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Seed a suitable cell line (e.g., NIH-3T3 fibroblasts for general cytotoxicity, or a cancer cell line like MCF-7 for anticancer drug evaluation) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and free drug in the cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control and a solvent control if applicable.

  • Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

IV. Visualizations

Workflow for PLLA Nanoparticle Drug Delivery System Development

G cluster_0 Polymer Synthesis cluster_1 Nanoparticle Formulation cluster_2 Characterization cluster_3 In Vitro Evaluation Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP PLLA Poly(L-lactic acid) ROP->PLLA Emulsion Oil-in-Water Emulsion Solvent Evaporation PLLA->Emulsion Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Emulsion DrugLoadedNP Drug-Loaded PLLA Nanoparticles Emulsion->DrugLoadedNP Size Size & PDI (DLS) DrugLoadedNP->Size Zeta Zeta Potential (ELS) DrugLoadedNP->Zeta Morphology Morphology (SEM/TEM) DrugLoadedNP->Morphology DL_EE Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) DrugLoadedNP->DL_EE Release Drug Release Study DrugLoadedNP->Release Cytotoxicity Cytotoxicity Assay (MTT) DrugLoadedNP->Cytotoxicity Uptake Cellular Uptake DrugLoadedNP->Uptake

Caption: Workflow for the development of a PLLA-based nanoparticle drug delivery system.

Simplified Signaling Pathway of Paclitaxel Action

G cluster_0 Cellular Effects of Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT/mTOR Pathway (Survival Pathway) Paclitaxel->PI3K_AKT Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Simplified signaling pathway illustrating the mechanism of action of Paclitaxel.[3][18]

Conclusion

This compound serves as a fundamental building block for the synthesis of PLLA, a polymer with extensive applications in drug delivery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and evaluate PLLA-based nanoparticle drug delivery systems. The versatility of PLLA allows for the encapsulation of various therapeutic agents, and by carefully controlling the formulation and process parameters, it is possible to tailor the drug release profile and enhance the therapeutic efficacy of the encapsulated drug. Further research into surface modifications and targeted delivery strategies will continue to expand the potential of PLLA in advanced drug delivery applications.

References

Application Notes and Protocols for L-Alanine N-carboxyanhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of L-Alanine N-carboxyanhydride (Ala-NCA) and its subsequent ring-opening polymerization (ROP) to produce poly(L-alanine). The protocols are designed to yield well-defined polypeptides suitable for various applications in research and drug development.

Part 1: Synthesis of L-Alanine N-carboxyanhydride (Ala-NCA)

The synthesis of Ala-NCA is a critical first step and is typically achieved by reacting L-alanine with a phosgene equivalent, such as triphosgene. This process requires anhydrous conditions to prevent premature polymerization of the NCA monomer.

Experimental Protocol: Synthesis of L-Alanine N-carboxyanhydride

This protocol is adapted from procedures described in the literature.[1][2][3][4]

Materials:

  • L-Alanine (dried under vacuum)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-hexane

  • α-Pinene (optional, as an HCl scavenger)[2]

  • Nitrogen or Argon gas

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet/outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Schlenk line or glovebox for handling anhydrous reagents

Procedure:

  • Set up the reaction apparatus under a nitrogen or argon atmosphere. All glassware should be oven-dried and cooled under an inert atmosphere.

  • In the three-neck flask, suspend L-alanine (e.g., 5.0 g, 56.1 mmol) in anhydrous THF (e.g., 60 mL).[2] If using an HCl scavenger, add α-pinene (e.g., 17.58 g, 129 mmol) to the suspension.[2]

  • In a separate flask, dissolve triphosgene (e.g., 11.16 g, 37.6 mmol, which is 0.67 equivalents relative to L-alanine) in anhydrous THF (e.g., 24 mL).[2]

  • Heat the L-alanine suspension to reflux (approximately 66 °C for THF).

  • Once refluxing, add the triphosgene solution dropwise to the L-alanine suspension over a period of about 1 hour.[2]

  • Continue refluxing the reaction mixture for approximately 3-4 hours, or until the solution becomes clear.[1][2]

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solution to about one-quarter of the original volume using a rotary evaporator.[2]

  • Precipitate the Ala-NCA by adding the concentrated solution to a stirred excess of anhydrous n-hexane (e.g., 30 L for a larger scale reaction).[3]

  • Cool the mixture to 0-5 °C and stir for 1 hour to complete crystallization.[3]

  • Filter the crystalline product under a nitrogen atmosphere and wash with cold n-hexane.

  • Dry the purified Ala-NCA under vacuum. Store the product at -20 °C under an inert atmosphere to prevent degradation.[3][4]

Quantitative Data Summary: Ala-NCA Synthesis
Reactant/ProductMolar Ratio (to L-alanine)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Triphosgene0.67THFReflux350-[2]
Triphosgene1.0THF4512--[1]
Triphosgene--70-801+87.7>99[3]

Note: Yields and reaction times can vary based on the scale and specific conditions.

Reaction Workflow: Synthesis of L-Alanine N-carboxyanhydride

Synthesis_of_Ala_NCA cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification L_Alanine L-Alanine Reaction_Vessel Reaction at Reflux (e.g., 66 °C) L_Alanine->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel THF Anhydrous THF THF->Reaction_Vessel Concentration Concentration (Rotary Evaporation) Reaction_Vessel->Concentration Cooling Precipitation Precipitation in n-Hexane Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Pure Ala-NCA Drying->Product

Caption: Workflow for the synthesis of L-Alanine N-carboxyanhydride (Ala-NCA).

Part 2: Ring-Opening Polymerization (ROP) of L-Alanine N-carboxyanhydride

The ROP of Ala-NCA can be initiated by various nucleophiles, with primary amines being common for producing polypeptides with controlled molecular weights. The polymerization mechanism is sensitive to impurities, especially water, which can lead to side reactions.

Experimental Protocol: Ring-Opening Polymerization of Ala-NCA

This protocol describes a typical amine-initiated ROP of Ala-NCA.[5][6][7]

Materials:

  • L-Alanine N-carboxyanhydride (Ala-NCA), freshly purified

  • Primary amine initiator (e.g., n-hexylamine, 10-undecene-1-amine, or an amino-terminated polymer like PEG-diamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Dioxane, or Tetrahydrofuran (THF))

  • Anhydrous diethyl ether or acetone for precipitation

  • Nitrogen or Argon gas

  • Schlenk flasks or similar apparatus for reactions under inert atmosphere

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the desired amount of initiator in the anhydrous solvent in a Schlenk flask. The initiator concentration will determine the target degree of polymerization (DP) based on the monomer-to-initiator (M/I) ratio.

  • In a separate Schlenk flask, dissolve the Ala-NCA in the anhydrous solvent.

  • Add the Ala-NCA solution to the initiator solution with stirring.

  • Allow the reaction to proceed at a controlled temperature. For more controlled polymerizations with low polydispersity, conducting the reaction at 0 °C is recommended to minimize side reactions.[5] Reactions can also be run at room temperature or slightly elevated temperatures (e.g., 40 °C).[1]

  • Monitor the progress of the polymerization by techniques such as FT-IR (disappearance of the NCA anhydride peaks around 1850 and 1790 cm⁻¹) or ¹H NMR.

  • Once the polymerization is complete (typically a few hours to a couple of days), precipitate the resulting poly(L-alanine) by adding the reaction mixture to a non-solvent like cold diethyl ether or acetone.[4]

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the final poly(L-alanine) product under vacuum.

Quantitative Data Summary: ROP of Ala-NCA
InitiatorSolventM/I RatioTemperature (°C)TimeDP (experimental)PDI (Mw/Mn)Reference
BenzylamineDioxane----Broad[5]
BenzylamineDMF----Broad[5]
Amine Initiators--0-Close to M/I~1.1[5]
PLX (macroinitiator)Chloroform/DMF (2:1)-4024 h--[1]
Chitosan (macroinitiator)DMF1, 3, 5703 days--[4]

DP = Degree of Polymerization; PDI = Polydispersity Index

Reaction Mechanism: Amine-Initiated ROP of NCA

The polymerization proceeds via a nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring, followed by ring-opening and decarboxylation to regenerate a primary amine at the chain end, which then propagates the polymerization.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-NH₂ (Initiator) NCA Ala-NCA Initiator->NCA Nucleophilic Attack Intermediate1 [Intermediate] NCA->Intermediate1 Ring Opening Carbamic_Acid Carbamic Acid Intermediate1->Carbamic_Acid Growing_Chain R-NH-(Ala)-H Carbamic_Acid->Growing_Chain - CO₂ Another_NCA Ala-NCA Growing_Chain->Another_NCA Attack Longer_Chain R-NH-(Ala)n-H Another_NCA->Longer_Chain Ring Opening & -CO₂

Caption: Amine-initiated ring-opening polymerization of L-Alanine NCA.

Part 3: Characterization of Poly(L-alanine)

The synthesized poly(L-alanine) should be characterized to determine its molecular weight, polydispersity, and secondary structure.

Common Characterization Techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure of the polypeptide and, in some cases, estimate the degree of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A solvent like hexafluoroisopropanol (HFIP) may be required for poly(L-alanine).[5]

  • MALDI-TOF Mass Spectrometry: Provides detailed information about the molecular weight distribution and end-groups.[5]

  • Circular Dichroism (CD) Spectroscopy: To investigate the secondary structure (e.g., α-helix, β-sheet) of the polypeptide in solution.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic amide I and amide II bands, which also provide information about the secondary structure.

These protocols and notes provide a comprehensive guide for the synthesis and polymerization of L-Alanine N-carboxyanhydride. Adherence to anhydrous and inert conditions is paramount for achieving well-defined polypeptides.

References

Application Notes and Protocols for the Purification of (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the purification of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA). This critical intermediate is essential for the synthesis of polypeptides and various pharmaceutical compounds. The following sections detail established purification techniques, including recrystallization and flash column chromatography, to achieve the high purity required for sensitive downstream applications.

Introduction

This compound is a highly reactive monomer used in the ring-opening polymerization to produce poly(L-alanine) and other copolymers. The purity of this monomer is paramount, as impurities can interfere with polymerization, affect the molecular weight and properties of the resulting polypeptide, and compromise the safety and efficacy of final pharmaceutical products. Common impurities include unreacted L-alanine, chlorides from the synthesis process (e.g., when using phosgene or its derivatives), and oligomeric byproducts.

This document outlines two primary methods for the purification of this compound: recrystallization and flash column chromatography. A large-scale filtration method is also briefly discussed.

Purification Techniques

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization: This is a widely used and effective technique for obtaining high-purity crystalline this compound. It relies on the differential solubility of the compound and its impurities in a selected solvent system.

  • Flash Column Chromatography: This method is particularly advantageous for purifying low-melting or non-crystalline N-carboxyanhydrides (NCAs) and for rapidly removing a broad range of impurities.[1][2] It is a versatile technique that can be optimized for specific separation needs.

  • Large-Scale Filtration: For industrial-scale production, a simplified filtration through diatomaceous earth (Celite) has been shown to be effective in producing highly purified NCAs on a scale greater than 100 grams.

Quantitative Data Summary

The following tables summarize quantitative data for the purification of this compound based on reported experimental findings.

Table 1: Purification of this compound by Recrystallization

Solvent SystemYield (%)Purity (%)Impurity LevelsReference
Ethyl acetate / Hexane87.7>99.7Chlorides: <0.01%, Free Alanine: <0.01%[3]
Ethyl acetate / Hexane44.8>99.4Chlorides: <0.01%, Free Alanine: <0.01%[3]
Tetrahydrofuran / n-Hexane77.5Not specifiedNot specified[4]

Table 2: Commercial Purity Specifications

Supplier TypePurity (%)
Commercial Supplier 195.0
Commercial Supplier 2>97.7
Commercial Supplier 3>99.0

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a common procedure for purifying N-carboxyanhydrides and is suitable for laboratory-scale purification.

Materials:

  • Crude this compound

  • Ethyl acetate (anhydrous)

  • n-Hexane (anhydrous)

  • Ice-cold deionized water

  • 0.5% (w/v) Sodium bicarbonate (NaHCO₃) solution (ice-cold)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous ethyl acetate.

  • Aqueous Washing:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the solution twice with ice-cold deionized water to remove water-soluble impurities.

    • Follow with one wash with ice-cold 0.5% sodium bicarbonate solution to neutralize and remove any acidic impurities.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Be cautious not to heat the solution to high temperatures to avoid thermal degradation or polymerization.

  • Precipitation/Crystallization:

    • Add anhydrous n-hexane to the concentrated ethyl acetate solution until the solution becomes turbid.

    • Cool the mixture (e.g., in an ice bath or at -20°C) to induce crystallization.

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold n-hexane.

    • Dry the purified this compound under high vacuum.

  • Storage: Store the purified product under an inert atmosphere at -20°C or below to prevent degradation.[3]

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for purifying NCAs, especially those that are difficult to crystallize.[1][2] The following is a general guideline; specific conditions may need to be optimized.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Anhydrous solvents for the eluent system (e.g., ethyl acetate, hexane, dichloromethane)

  • Chromatography column

  • Inert atmosphere (Nitrogen or Argon)

  • Collection tubes

Procedure:

  • Column Packing:

    • Dry the silica gel under vacuum to remove any adsorbed water.

    • Prepare a slurry of the silica gel in the initial, less polar eluent.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Load the dry, impregnated silica gel onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the desired compound.

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.

  • Drying and Storage: Dry the purified product under high vacuum and store it under an inert atmosphere at -20°C or below.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described.

Recrystallization_Workflow cluster_dissolution Dissolution & Washing cluster_isolation Isolation cluster_final Final Product crude Crude Product dissolve Dissolve in Ethyl Acetate crude->dissolve wash_water Wash with Ice-Cold Water dissolve->wash_water wash_bicarb Wash with Ice-Cold NaHCO3 wash_water->wash_bicarb dry Dry with MgSO4 wash_bicarb->dry filter_drying_agent Filter dry->filter_drying_agent concentrate Concentrate filter_drying_agent->concentrate precipitate Precipitate with Hexane concentrate->precipitate filter_product Filter Crystals precipitate->filter_product dry_vacuum Dry under Vacuum filter_product->dry_vacuum pure_product Pure Product dry_vacuum->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent dry_vacuum Dry under Vacuum remove_solvent->dry_vacuum pure_product Pure Product dry_vacuum->pure_product

Caption: General workflow for the purification of this compound by flash column chromatography.

References

Application Notes & Protocols: The Role of L-Ala-NCA in the Synthesis of Glatiramer Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glatiramer acetate (GA), marketed as Copaxone®, is a prominent immunomodulatory drug for the treatment of relapsing-remitting multiple sclerosis. It is a complex mixture of synthetic polypeptides composed of four amino acids: L-alanine, L-glutamic acid, L-lysine, and L-tyrosine, in a specific molar ratio. The synthesis of this random copolymer is a multi-step process initiated by the ring-opening polymerization of the corresponding α-amino acid N-Carboxyanhydrides (NCAs). L-Alanine-N-Carboxyanhydride (L-Ala-NCA) is a critical monomer in this polymerization process, contributing to the final composition and therapeutic properties of Glatiramer Acetate.

These application notes provide a detailed overview and experimental protocols for the synthesis of Glatiramer Acetate, with a specific focus on the utilization of L-Ala-NCA.

I. Synthesis Overview

The synthesis of Glatiramer Acetate can be broadly divided into three main stages:

  • Polymerization: N-Carboxyanhydrides of L-alanine, protected L-glutamic acid, protected L-lysine, and L-tyrosine are copolymerized in an anhydrous solvent using an initiator.

  • Deprotection: The protecting groups on the glutamic acid and lysine residues are removed. This step often involves harsh acidic conditions, which also contribute to the cleavage of the polymer into smaller peptides of the desired molecular weight range.

  • Purification and Salt Formation: The resulting polypeptide mixture is purified, typically through dialysis, to remove impurities and low-molecular-weight species. Finally, the acetate salt of the polypeptide mixture is formed.

Logical Flow of Glatiramer Acetate Synthesis

cluster_0 Stage 1: Polymerization cluster_1 Stage 2: Deprotection & Cleavage cluster_2 Stage 3: Purification & Salt Formation Ala_NCA L-Ala-NCA Polymerization Ring-Opening Polymerization Ala_NCA->Polymerization Glu_NCA γ-Benzyl L-Glu-NCA Glu_NCA->Polymerization Lys_NCA Nε-TFA-L-Lys-NCA Lys_NCA->Polymerization Tyr_NCA L-Tyr-NCA Tyr_NCA->Polymerization Solvent Anhydrous Dioxane Solvent->Polymerization Initiator Diethylamine Initiator->Polymerization Protected_Polymer Protected Polypeptide Polymerization->Protected_Polymer Deprotection_Cleavage HBr / Acetic Acid Protected_Polymer->Deprotection_Cleavage Intermediate_Polymer Trifluoroacetyl-Glatiramer Deprotection_Cleavage->Intermediate_Polymer Base_Deprotection Aqueous Base (e.g., Piperidine or Tetraalkylammonium Hydroxide) Intermediate_Polymer->Base_Deprotection Crude_GA Crude Glatiramer Base_Deprotection->Crude_GA Purification Dialysis / Ultrafiltration Crude_GA->Purification Salt_Formation Acetic Acid Purification->Salt_Formation Final_Product Glatiramer Acetate Salt_Formation->Final_Product

Caption: Workflow for the synthesis of Glatiramer Acetate.

II. Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature.

Protocol 1: Synthesis of Protected Polypeptide

This protocol details the ring-opening polymerization of the N-Carboxyanhydrides.

Materials:

  • L-Alanine-N-Carboxyanhydride (L-Ala-NCA)

  • γ-Benzyl L-Glutamate-N-Carboxyanhydride (L-Glu(OBzl)-NCA)

  • Nε-Trifluoroacetyl-L-Lysine-N-Carboxyanhydride (L-Lys(TFA)-NCA)

  • L-Tyrosine-N-Carboxyanhydride (L-Tyr-NCA)

  • Anhydrous Dioxane

  • Diethylamine (initiator)

  • Acetone

  • Purified Water

Equipment:

  • Reaction flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Under an inert atmosphere, add the NCA monomers to a reaction flask equipped with a magnetic stirrer. For a representative batch, the following amounts can be used:

    • L-Ala-NCA: 4.0 g (34.78 mmol)

    • γ-Benzyl L-Glu-NCA: 3.0 g (11.39 mmol)

    • Nε-TFA-L-Lys-NCA: 7.47 g (28.08 mmol)

    • L-Tyr-NCA: 1.6 g (7.73 mmol)

  • Add anhydrous dioxane to dissolve the monomers (approximately 289 mL). Stir the mixture until all solids are completely dissolved.

  • Initiate the polymerization by adding distilled diethylamine (60 µL).

  • Allow the reaction to proceed at room temperature with continuous stirring for 24 hours.

  • After 24 hours, precipitate the protected polymer by slowly pouring the reaction mixture into a mixture of acetone (173 mL) and water (578 mL) with stirring.

  • Filter the resulting suspension to collect the solid protected copolymer.

  • Dry the solid product under vacuum at a temperature not exceeding 45°C.

Expected Yield: Approximately 94.7% (12.02 g of protected copolymer).

Protocol 2: Deprotection of the Polypeptide

This protocol describes the removal of the benzyl and trifluoroacetyl protecting groups.

Materials:

  • Protected Copolymer (from Protocol 1)

  • 33% Hydrobromic acid in Acetic Acid (HBr/HOAc)

  • n-Heptane

  • Purified Water

  • Aqueous solution of a suitable base (e.g., 1 M Piperidine or 20% Tetraethylammonium hydroxide)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

Step A: Removal of Benzyl Protecting Group

  • Suspend the dried protected copolymer (12.02 g) in 72 mL of 33% HBr/HOAc.

  • Stir the mixture at room temperature for approximately 17 hours, during which the suspension should become a clear solution.

  • Extract and wash the mixture with n-heptane (190 mL).

  • Transfer the lower aqueous layer into a mixture of water (240 mL) and n-heptane (120 mL) and separate the layers.

Step B: Removal of Trifluoroacetyl Protecting Group

  • The intermediate from Step A (trifluoroacetyl-glatiramer) is then treated with an aqueous base to remove the trifluoroacetyl group. For example, react 0.20 g of the intermediate with 2.0 mL of water and 1.02 mL of 20% tetraethylammonium hydroxide in water for 24 hours at room temperature.

Protocol 3: Purification and Acetate Salt Formation

This protocol details the final purification and formation of Glatiramer Acetate.

Materials:

  • Crude Glatiramer solution (from Protocol 2)

  • Glacial Acetic Acid

  • Purified Water

Equipment:

  • Dialysis tubing (e.g., 3 kDa molecular weight cutoff) or ultrafiltration system

  • Lyophilizer (freeze-dryer)

  • pH meter

Procedure:

  • Adjust the pH of the crude Glatiramer solution to 3-4 using glacial acetic acid.

  • Perform ultrafiltration using a 3 kDa membrane or dialysis against purified water to remove low-molecular-weight impurities. The dialysis should be carried out for a sufficient duration with multiple changes of water to ensure complete removal of salts and other small molecules.

  • After purification, concentrate the resulting solution.

  • Lyophilize (freeze-dry) the concentrated solution to obtain Glatiramer Acetate as a pure white solid.

Expected Yield: Approximately 49% from the trifluoroacetyl-glatiramer intermediate.

III. Data Presentation

The following tables summarize the quantitative data for the synthesis of Glatiramer Acetate.

Table 1: Molar Ratios of NCA Monomers for Polymerization

N-Carboxyanhydride (NCA) MonomerMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Ratio (Normalized)
L-Alanine-NCA115.094.034.78~0.42
γ-Benzyl L-Glutamate-NCA263.253.011.39~0.14
Nε-Trifluoroacetyl-L-Lysine-NCA266.197.4728.08~0.34
L-Tyrosine-NCA207.181.67.73~0.09

Table 2: Summary of a Typical Synthesis Batch

StepInput MaterialKey ReagentsConditionsOutput MaterialYield
Polymerization L-Ala-NCA, L-Glu(OBzl)-NCA, L-Lys(TFA)-NCA, L-Tyr-NCAAnhydrous Dioxane, DiethylamineRoom Temp, 24hProtected Copolymer~95%
Deprotection (Step A) Protected Copolymer33% HBr/HOAcRoom Temp, 17hTrifluoroacetyl-Glatiramer-
Deprotection (Step B) & Purification Trifluoroacetyl-GlatiramerAqueous Base, Acetic AcidRoom Temp, 24h; DialysisGlatiramer Acetate~49%

IV. Visualization of Key Processes

Ring-Opening Polymerization Mechanism

The polymerization of NCAs is initiated by a nucleophile, in this case, diethylamine. The initiator attacks the carbonyl group of the NCA, leading to the opening of the anhydride ring and the formation of a carbamate. This carbamate then decarboxylates to generate a new primary amine, which can then attack another NCA monomer, propagating the polymer chain.

cluster_initiation Initiation cluster_propagation Propagation Initiator Diethylamine (Initiator) Ring_Opening Nucleophilic Attack & Ring Opening Initiator->Ring_Opening NCA_Monomer NCA Monomer NCA_Monomer->Ring_Opening Carbamate Carbamate Intermediate Ring_Opening->Carbamate Decarboxylation Decarboxylation Carbamate->Decarboxylation Growing_Chain Growing Polymer Chain with terminal amine Decarboxylation->Growing_Chain Chain_Elongation Chain Elongation Growing_Chain->Chain_Elongation Next_NCA Another NCA Monomer Next_NCA->Chain_Elongation Chain_Elongation->Growing_Chain n times

Caption: Mechanism of NCA ring-opening polymerization.

Disclaimer: These protocols and application notes are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and desired product specifications.

Application Notes and Protocols for the Characterization of Polymers from L-Alanine N-Carboxyanhydride (L-Ala-NCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential characterization of polymers derived from the ring-opening polymerization of L-alanine N-carboxyanhydride (L-Ala-NCA), primarily poly(L-alanine) (PLA). Understanding the structural and physical properties of these polypeptides is critical for their application in drug delivery, tissue engineering, and other biomedical fields.

Structural Characterization

A thorough structural analysis is fundamental to confirming the successful polymerization of L-Ala-NCA and determining the primary and secondary structure of the resulting poly(L-alanine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure and determining the degree of polymerization (DP) of poly(L-alanine). Both ¹H and ¹³C NMR are routinely employed.

Data Presentation: ¹H NMR Chemical Shifts for Poly(L-alanine)

Proton Chemical Shift (δ) in ppm Solvent System
Amide (NH)~8.2DMSO-d₆ with TFA-d[1]
α-CH~4.3DMSO-d₆ with TFA-d[1]
β-CH₃~1.3DMSO-d₆ with TFA-d[1]
Methylene (end-group)VariesDMSO-d₆[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified poly(L-alanine) sample in approximately 0.7 mL of a suitable deuterated solvent. A common solvent system is dimethylsulfoxide-d₆ (DMSO-d₆) with a small amount of trifluoroacetic acid-d (TFA-d) (e.g., 5/1 v/v) to improve solubility and break hydrogen bonds.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Acquire the spectrum at room temperature (25 °C).

  • Data Acquisition:

    • Obtain a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to the amide protons, α-protons, and β-protons.

    • The degree of polymerization can be estimated by comparing the integral of the repeating unit protons to the integral of the initiator's protons if a known initiator is used.[2]

Data Presentation: ¹³C NMR Chemical Shifts for Poly(L-alanine)

Carbon Chemical Shift (δ) in ppm Conformation
Carbonyl (C=O)~175α-helix
α-CH~52α-helix
β-CH₃~17α-helix
Carbonyl (C=O)~171β-sheet
α-CH~48β-sheet
β-CH₃~21β-sheet

Note: Chemical shifts in solid-state NMR can vary depending on the secondary structure (α-helix vs. β-sheet).[3]

Experimental Protocol: Solid-State ¹³C NMR Spectroscopy

  • Sample Preparation: Pack the powdered poly(L-alanine) sample into a solid-state NMR rotor.

  • Instrument Setup:

    • Utilize a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

    • Techniques like cross-polarization magic-angle spinning (CPMAS) are typically used to enhance the signal of the less abundant ¹³C nuclei.[3]

  • Data Acquisition:

    • Acquire the ¹³C CPMAS spectrum at a suitable spinning speed.

  • Data Analysis:

    • Analyze the chemical shifts to determine the predominant secondary structure of the polymer in the solid state.[3]

Logical Relationship: NMR Analysis Workflow

NMR_Workflow Sample Poly(L-alanine) Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution C_NMR ¹³C Solid-State NMR Acquisition (CPMAS) Sample->C_NMR H_NMR ¹H NMR Acquisition Dissolution->H_NMR H_Analysis Analyze Spectrum: - Confirm Structure - Determine DP H_NMR->H_Analysis C_Analysis Analyze Spectrum: - Determine Secondary  Structure C_NMR->C_Analysis

Caption: Workflow for NMR characterization of poly(L-alanine).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique to probe the secondary structure of poly(L-alanine) by analyzing the characteristic absorption bands of the amide bonds.

Data Presentation: FT-IR Amide I Band Assignments for Poly(L-alanine)

Secondary Structure Amide I Band (cm⁻¹)
α-Helix1650 - 1658[2]
β-Sheet1624 - 1642[2]
Random Coil1646 - 1650[2]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the dried polymer powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Film: Cast a thin film of the polymer from a suitable solvent (e.g., trifluoroacetic acid) onto an IR-transparent window (e.g., KBr).

    • Solution: Dissolve the polymer in a suitable solvent and place it in a liquid cell with IR-transparent windows.

  • Instrument Setup:

    • Use an FT-IR spectrometer with a suitable detector (e.g., DTGS or MCT).

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the solvent.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Focus on the Amide I region (1600-1700 cm⁻¹).

    • Deconvolution of the Amide I band can be performed to quantify the relative amounts of α-helix, β-sheet, and random coil structures.[2]

Molecular Weight Determination

The molecular weight and molecular weight distribution are critical parameters that influence the physical and biological properties of the polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.

Data Presentation: Typical SEC Results for Poly(L-alanine)

Parameter Typical Value Range Significance
Mn ( g/mol )5,000 - 50,000+Average molecular weight by number
Mw ( g/mol )6,000 - 60,000+Average molecular weight by weight
PDI (Mw/Mn)1.1 - 2.0Breadth of molecular weight distribution

Note: Actual values are highly dependent on the polymerization conditions.[4]

Experimental Protocol: Size Exclusion Chromatography

  • Sample Preparation:

    • Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in the SEC mobile phase.

    • Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Instrument Setup:

    • An SEC system typically consists of a pump, an injector, a set of columns, and a detector (e.g., refractive index (RI), UV, or light scattering).

    • Columns: Choose columns with a suitable pore size for the expected molecular weight range of the polymer.

    • Mobile Phase: A common mobile phase for poly(L-alanine) is a solvent in which the polymer is soluble and does not interact with the column packing material. This can be challenging for poly(L-alanine); specialized solvents like hexafluoroisopropanol (HFIP) with a salt (e.g., potassium trifluoroacetate) are often used.

  • Data Acquisition:

    • Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

    • Inject the prepared sample solution and record the chromatogram.

  • Data Analysis:

    • Use the calibration curve to determine the Mn, Mw, and PDI of the sample from its elution profile.

Experimental Workflow: SEC Analysis

SEC_Workflow Sample Poly(L-alanine) Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into SEC System Filter->Inject Elution Elution Profile (Chromatogram) Inject->Elution Analysis Calculate Mn, Mw, PDI Elution->Analysis Calibration Calibration with Standards Calibration->Analysis

Caption: Step-by-step workflow for SEC analysis of poly(L-alanine).

Thermal Properties

The thermal behavior of poly(L-alanine) is crucial for understanding its stability, processing conditions, and potential applications.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile.

Data Presentation: TGA Data for Poly(L-alanine)

Parameter Typical Temperature Range (°C) Description
Onset of Degradation> 200Temperature at which significant mass loss begins
Td5 (5% mass loss)~190 - 250Temperature at which 5% of the initial mass is lost[1]

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., 30 to 500 °C).[1]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Data Presentation: DSC Data for Poly(L-alanine)

Thermal Transition Typical Temperature (°C) Notes
α-helix to β-sheet conversion> 210An endothermic event that can precede degradation.[5]
Melting of β-sheets (Tm)> 330Often coupled with thermal degradation.[5]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Weigh a small amount of the dried polymer (3-5 mg) into a DSC pan (e.g., aluminum) and seal it.[1]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Use an inert atmosphere (e.g., nitrogen).

  • Data Acquisition:

    • Typically, a heat-cool-heat cycle is performed.

    • Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature above its expected transitions.[1]

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same rate as the first heating scan.

  • Data Analysis:

    • Analyze the heat flow versus temperature curve to identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline (glass transition).

    • The second heating scan is often used to analyze the thermal properties of the material with a defined thermal history.

Logical Relationship: Thermal Analysis Pathway

Thermal_Analysis Sample Dried Poly(L-alanine) Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Analysis Determine Thermal Stability & Degradation Profile TGA->TGA_Analysis DSC_Analysis Identify Thermal Transitions (Tm, etc.) DSC->DSC_Analysis

Caption: Pathway for the thermal characterization of poly(L-alanine).

References

Troubleshooting & Optimization

Technical Support Center: (S)-4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA). Adherence to these protocols is critical for ensuring monomer purity and achieving controlled polypeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound, or L-Ala-NCA, is the N-carboxyanhydride derivative of the amino acid L-alanine.[1][2] It is a highly valuable monomer used in the ring-opening polymerization (ROP) to synthesize polypeptides.[3][4] Its inherent chirality makes it a crucial building block for creating enantiomerically pure peptides and complex pharmaceutical compounds, such as Glatiramer acetate.[1]

Q2: Why is L-Ala-NCA so susceptible to premature polymerization?

L-Ala-NCA is a strained heterocyclic compound, making it highly reactive.[3] This reactivity is desirable for controlled polymerization but also makes it prone to unwanted, premature polymerization. The reaction can be initiated by various nucleophilic and basic species, including water (moisture), primary amines, and even trace impurities.[3][5]

Q3: What are the primary triggers for the premature polymerization of L-Ala-NCA?

The primary triggers are:

  • Moisture: L-Ala-NCA is extremely sensitive to moisture. Water can act as an initiator for ROP, leading to the formation of oligomers or polymers.[3][4][6]

  • Impurities: The purity of the NCA monomer is a key factor in its stability.[3][7] Impurities from the synthesis process, such as unreacted amino acids, hydrogen chloride (HCl), N-chloroformyl-amino acid chlorides, or α-isocyanato-acid chlorides, can initiate or affect polymerization.[4][8][9]

  • Elevated Temperatures: Higher temperatures increase the rate of polymerization. While some polymerizations are conducted at room temperature or slightly above, storage must be at low temperatures to ensure stability.[3][9]

  • Nucleophiles and Bases: Contamination with nucleophilic or basic substances, such as primary or tertiary amines, can readily initiate polymerization.[5][9]

Q4: How critical is the purity of L-Ala-NCA for preventing premature polymerization?

Purity is paramount. Even minute traces of acidic or nucleophilic impurities can quench propagating chains or act as unintended initiators, leading to uncontrolled polymerization, bimodal molecular weight distributions, or complete failure of the intended reaction.[5][9] The successful application of NCAs requires highly pure monomers free of electrophilic contaminants.[10]

Troubleshooting Guide

Problem: My L-Ala-NCA appears clumped or has solidified in the container upon receipt or during storage.

  • Possible Cause: This is a classic sign of premature polymerization, likely due to a breach in the packaging seal that allowed moisture or air to enter. It could also indicate improper storage temperatures during transport or in the lab.

  • Solution: The monomer is likely unusable for controlled polymerization. It is highly recommended to use a fresh, unopened batch. For future prevention, always inspect packaging upon receipt and immediately transfer to appropriate storage conditions.

Problem: The monomer polymerized instantly when I opened the container.

  • Possible Cause: The container was not allowed to warm to room temperature before opening. Opening a container straight from the freezer (-20°C) will cause ambient moisture to condense on the cold monomer, initiating rapid polymerization.[3]

  • Solution: Always allow the sealed container to equilibrate to room temperature before opening it inside a glovebox or under a strict inert (nitrogen or argon) atmosphere.[3]

Problem: My polymerization reaction resulted in a bimodal or very broad molecular weight distribution.

  • Possible Cause: This often points to the presence of impurities in the NCA monomer or the solvent, which can cause side reactions or create a secondary population of polymer chains.[5][8] Water is a common culprit.

  • Solution:

    • Purify the Monomer: Recrystallize the L-Ala-NCA immediately before use to remove impurities.

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried and deoxygenated.

    • Maintain Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere to exclude moisture and oxygen.

Problem: The polymerization is inhibited or fails to start.

  • Possible Cause: The presence of acidic impurities, particularly HCl left over from NCA synthesis (e.g., the Fuchs-Farthing method), can protonate the initiating amine or the propagating chain end, inhibiting or completely stopping the polymerization.[8]

  • Solution: The monomer must be purified to remove acidic contaminants. Washing the NCA solution with ice-cold water or aqueous sodium bicarbonate during workup can remove residual HCl.[9] Recrystallization is also highly effective.[7]

Quantitative Data Summary

The stability of L-Ala-NCA is highly dependent on storage conditions. The following table summarizes recommended storage protocols and their impact on shelf life.

ParameterConditionExpected Shelf LifeRationale & References
Long-Term Storage -20°C ± 5°C> 18 monthsMinimizes thermal degradation and polymerization kinetics.[3]
Short-Term Storage 0°C to +5°CA few days to a few weeksSuitable for temporary storage between experiments, but risk of degradation increases.[3]
Atmosphere Dry, Inert (Nitrogen or Argon)Critical for achieving stated shelf lifeL-Ala-NCA is highly reactive with moisture and oxygen.[3][6]
Purity High Purity (>99%)Essential for stability and controlled ROPImpurities act as initiators or inhibitors, compromising the monomer.[5][7]
Container Handling Allow to warm to RT before openingN/A (Handling Protocol)Prevents condensation of atmospheric moisture onto the cold monomer.[3]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of L-Ala-NCA
  • Receiving and Inspection: Upon receipt, inspect the container for any damage to the seal.

  • Immediate Storage: Immediately place the sealed container in a freezer at -20°C under a dry atmosphere.[3]

  • Preparation for Use:

    • Transfer the sealed container from the freezer to a desiccator or glovebox antechamber.

    • Allow the container to warm completely to room temperature before opening. This can take 1 hour for gram quantities and several hours for kilogram quantities.[3]

  • Handling:

    • Perform all manipulations of the solid L-Ala-NCA under a strictly dry, inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Weigh the required amount of monomer quickly.

  • Resealing and Storage:

    • It is highly recommended to use the entire quantity in one go.[3]

    • If partial use is unavoidable, blanket the remaining monomer with dry nitrogen, securely reseal the container, and immediately return it to -20°C storage. Note that repeated openings significantly reduce shelf life.[3]

Protocol 2: Purification of L-Ala-NCA by Recrystallization

This protocol should be performed immediately prior to polymerization for best results.

  • Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude L-Ala-NCA in a minimal amount of a suitable hot solvent, such as ethyl acetate or tetrahydrofuran (THF).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a Celite plug under an inert atmosphere to remove them.

  • Crystallization: Add a hot, dry anti-solvent, such as n-hexane, dropwise to the solution until it becomes cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a freezer (-20°C) for several hours to maximize crystal formation.

  • Isolation: Isolate the purified crystals by filtration under an inert atmosphere. Wash the crystals with a small amount of cold, dry anti-solvent (hexane).

  • Drying: Dry the purified L-Ala-NCA crystals under high vacuum for several hours to remove all residual solvent.

  • Storage/Use: Store the purified monomer under a dry, inert atmosphere at -20°C and use it as soon as possible.

Visualized Workflows and Concepts

Troubleshooting_Flowchart start Problem: Premature Polymerization storage_q Was it stored at -20°C in a sealed container? start->storage_q handling_q Was the container warmed to RT before opening? storage_q->handling_q Yes cause_storage Cause: Improper Storage (Temp/Moisture Exposure) storage_q->cause_storage No atmosphere_q Was it handled under a dry, inert atmosphere? handling_q->atmosphere_q Yes cause_handling Cause: Condensation (Moisture Initiation) handling_q->cause_handling No purity_q Was the monomer purified before use? atmosphere_q->purity_q Yes cause_atmosphere Cause: Ambient Moisture Contamination atmosphere_q->cause_atmosphere No purity_q->atmosphere_q Check Other Factors cause_purity Cause: Impurities (e.g., HCl, H₂O) purity_q->cause_purity No

Caption: Troubleshooting flowchart for diagnosing premature polymerization.

Polymerization_Triggers center This compound (L-Ala-NCA) outcome Premature Polymerization center->outcome moisture Moisture (H₂O) moisture->center temp Elevated Temperature temp->center impurities_nuc Nucleophilic Impurities (e.g., amines) impurities_nuc->center impurities_acid Synthesis Byproducts (e.g., HCl, acid chlorides) impurities_acid->center

Caption: Key factors that trigger premature polymerization of L-Ala-NCA.

Handling_Workflow start Receive Monomer store Store immediately at -20°C start->store warm Allow sealed container to warm to Room Temp store->warm transfer Transfer to Inert Atmosphere (Glovebox) warm->transfer open_weigh Open container and weigh required amount transfer->open_weigh use Use in Reaction open_weigh->use reseal IF NECESSARY: Re-purge with N₂, reseal, and return to -20°C storage open_weigh->reseal

References

Technical Support Center: L-Alanine N-Carboxyanhydride (L-Ala-NCA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ala-NCA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of L-Ala-NCA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low L-Ala-NCA yield?

Low yields in L-Ala-NCA synthesis are frequently attributed to several factors:

  • Moisture Contamination: L-Ala-NCA is highly sensitive to moisture, which can lead to premature polymerization of the NCA.[1][2] It is crucial to use anhydrous solvents (moisture content <0.01%) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incomplete Reaction: The reaction between L-Alanine and the phosgene source (e.g., triphosgene) may not go to completion. This can be due to factors such as improper stoichiometry, insufficient reaction time, or the formation of L-Alanine hydrochloride, which hinders the reaction.[1]

  • Side Reactions: The generation of hydrogen chloride (HCl) during the reaction can lead to the formation of impurities and byproducts, reducing the overall yield of the desired L-Ala-NCA.[3][4]

  • Suboptimal Reaction Temperature: While heating can increase the reaction rate, elevated temperatures may also promote the degradation or polymerization of the NCA product.[3][5] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Impure Reactants: The purity of the starting L-Alanine and the phosgene source is critical. Impurities can interfere with the reaction and lead to the formation of undesired side products.[6]

Q2: How can I minimize the formation of impurities during the synthesis?

Minimizing impurity formation is key to obtaining high-purity L-Ala-NCA suitable for polymerization. Here are some effective strategies:

  • Use of an HCl Scavenger: The HCl generated during the reaction is a primary source of impurities.[3][4] Employing an acid scavenger can effectively neutralize the HCl. Epoxides like propylene oxide or epichlorohydrin have been shown to be highly effective and rapid HCl scavengers, preventing acid-catalyzed decomposition of the NCA.[7][8]

  • Control the Addition of Phosgene Source: Adding the phosgene source (e.g., a solution of triphosgene) in lots rather than all at once can help to control the reaction rate and minimize side reactions.[1]

  • Maintain an Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere (nitrogen or argon) is essential to prevent moisture from entering the reaction vessel, which can induce polymerization.[1]

  • Optimize Reaction Temperature: Running the reaction at an optimized temperature is crucial. While traditionally performed at 50-60 °C, some studies show that ambient temperatures can be sufficient and may even lead to higher isolated yields by minimizing thermal degradation.[3]

Q3: What are the best practices for purifying crude L-Ala-NCA?

Purification is a critical step to remove unreacted starting materials, HCl salts, and other byproducts. The choice of method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid NCAs. Typical solvent systems include tetrahydrofuran (THF)/hexane, ethyl acetate/hexane, or toluene/heptane.[3] However, this method can be time-consuming and may not be suitable for large-scale preparations.

  • Flash Chromatography: Flash column chromatography on silica gel is a rapid and general method to obtain pure NCAs, especially for those that are difficult to crystallize.[5][9] This technique is effective at removing a wide range of impurities.

  • Filtration through Diatomaceous Earth (Celite): For large-scale preparations, a simple filtration step through a pad of diatomaceous earth (Celite) can dramatically improve the quality of the NCA product by removing insoluble impurities.[3][10]

Q4: My L-Ala-NCA product is causing premature termination during polymerization. What could be the cause?

Premature termination of polymerization is often due to impurities in the L-Ala-NCA monomer.

  • Electrophilic Contaminants: Impurities such as 2-isocyanatoacyl chlorides or N-chloroformyl amino acids, which can form during synthesis, are potent electrophiles that can quench the polymerization.[3]

  • Acidic Impurities: Residual HCl or chloride ions can interfere with the polymerization process.[3]

  • Moisture: Trace amounts of water in the NCA monomer can act as a chain-transfer agent or initiate undesired side reactions.[6]

Ensuring high purity of the L-Ala-NCA through one of the recommended purification methods is the best way to prevent these issues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude L-Ala-NCA 1. Moisture in reactants or solvent.[1] 2. Incomplete reaction.[1] 3. Suboptimal reaction temperature.[3] 4. Particle size of L-Alanine is too large.[1]1. Use vacuum-dried L-Alanine (<0.01% moisture) and anhydrous solvents (<0.01% moisture).[1] Work under an inert atmosphere.[1] 2. Ensure correct stoichiometry. Consider adding triphosgene as a solution in lots.[1] 3. Optimize the reaction temperature. Consider running the reaction at ambient temperature.[3] 4. Reduce the particle size of L-Alanine to less than 200 microns.[1]
Product is an insoluble, polymeric material 1. Presence of moisture during the reaction.[1] 2. Reaction temperature is too high.[5]1. Rigorously exclude moisture from the reaction system.[1] 2. Lower the reaction temperature.[11]
High Chloride Content in the Final Product 1. Inefficient removal of HCl generated during the reaction.[1]1. Use an HCl scavenger like propylene oxide.[7][8] 2. Ensure thorough purification, for example, by recrystallization or flash chromatography.[3][9]
Presence of Unreacted L-Alanine in the Product 1. Incomplete reaction.[1] 2. Formation of L-Alanine hydrochloride salt, which is less reactive.[1]1. Increase reaction time or temperature moderately. 2. Use an HCl scavenger to prevent the formation of the hydrochloride salt.[7] 3. Purify the crude product by recrystallization or flash chromatography.[3][9]

Experimental Protocols

Protocol 1: Synthesis of L-Ala-NCA using Triphosgene and an HCl Scavenger

This protocol describes a robust method for the synthesis of L-Ala-NCA with improved yield and purity by utilizing an HCl scavenger.

Materials:

  • L-Alanine (vacuum dried, moisture content <0.01%)

  • Triphosgene

  • Propylene Oxide (or Epichlorohydrin)

  • Anhydrous Tetrahydrofuran (THF) (moisture content <0.01%)

  • Anhydrous Hexane

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware (oven-dried)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • To the flask, add L-Alanine (1.0 eq).

  • Add anhydrous THF to create a suspension.

  • Add propylene oxide (4.0 eq).

  • In a separate flask, prepare a solution of triphosgene (0.5 eq) in anhydrous THF.

  • Slowly add the triphosgene solution to the L-Alanine suspension at room temperature with vigorous stirring.

  • Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by observing the dissolution of L-Alanine. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a THF/hexane solvent system. Dissolve the crude solid in a minimal amount of THF and precipitate the L-Ala-NCA by adding anhydrous hexane.

  • Filter the white crystalline product, wash with anhydrous hexane, and dry under vacuum.

Protocol 2: Purification of L-Ala-NCA by Flash Chromatography

This protocol is suitable for obtaining highly pure L-Ala-NCA, especially for small to medium-scale preparations.

Materials:

  • Crude L-Ala-NCA

  • Silica gel for flash chromatography (oven-dried)

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Glass column for flash chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • Pack a glass column with oven-dried silica gel using an anhydrous slurry of hexane.

  • Dissolve the crude L-Ala-NCA in a minimal amount of anhydrous ethyl acetate.

  • Load the solution onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the specific impurities present.

  • Collect the fractions containing the pure L-Ala-NCA, monitoring by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified L-Ala-NCA as a white solid.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Dried L-Alanine & Anhydrous Solvent reactants Add Triphosgene & HCl Scavenger (e.g., Propylene Oxide) start->reactants reaction Reaction under Inert Atmosphere (Room Temperature) reactants->reaction crude Crude L-Ala-NCA Solution reaction->crude solvent_removal Solvent Removal (Rotary Evaporation) crude->solvent_removal purification_choice Purification Method? solvent_removal->purification_choice recrystallization Recrystallization (THF/Hexane) purification_choice->recrystallization Small/Medium Scale flash_chrom Flash Chromatography (Silica Gel) purification_choice->flash_chrom Difficult to Crystallize celite_filtration Celite Filtration (for large scale) purification_choice->celite_filtration Large Scale pure_product Pure L-Ala-NCA recrystallization->pure_product flash_chrom->pure_product celite_filtration->pure_product

Caption: Experimental workflow for L-Ala-NCA synthesis and purification.

troubleshooting_logic start Low Yield or Impure Product moisture Moisture Contamination? start->moisture incomplete_reaction Incomplete Reaction? moisture->incomplete_reaction No solution_moisture Use Anhydrous Conditions & Inert Atmosphere moisture->solution_moisture Yes impurities High Impurity Levels? incomplete_reaction->impurities No solution_reaction Optimize Stoichiometry, Temperature & Reactant Particle Size incomplete_reaction->solution_reaction Yes solution_impurities Use HCl Scavenger & Effective Purification impurities->solution_impurities Yes end Improved Yield & Purity impurities->end No solution_moisture->end solution_reaction->end solution_impurities->end

Caption: Troubleshooting logic for improving L-Ala-NCA synthesis.

References

Technical Support Center: L-Alanine N-Carboxyanhydride (NCA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization of L-Alanine N-carboxyanhydride (L-Ala-NCA).

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of L-Ala-NCA, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Polymer Molecular Weight (Mn) Monomer Impurities: Presence of water, HCl, or other electrophilic impurities in the L-Ala-NCA monomer can act as chain-transfer agents or terminate polymerization.[1]1. Purify the L-Ala-NCA monomer: Recrystallize the monomer from a suitable solvent (e.g., ethyl acetate/hexane) under an inert atmosphere. Ensure rigorous drying of the purified NCA. 2. Use of Acid Scavengers: Employ non-nucleophilic acid scavengers during polymerization.[2]
Incorrect Monomer-to-Initiator (M/I) Ratio: The ratio is too low, targeting a low degree of polymerization.Increase the M/I ratio to achieve a higher target molecular weight.
Chain Termination Reactions: Side reactions involving the propagating chain end can lead to premature termination.[1] This can be exacerbated by certain solvents like DMF.[3]1. Lower the reaction temperature: Conducting the polymerization at 0°C can significantly suppress side reactions.[4][5] For some systems, at 20°C, up to 78% of polymer chains can be "dead" due to side reactions, whereas at 0°C, this can be reduced to as low as 1%.[1][3] 2. Ensure high purity of solvent and initiator: Use freshly distilled and dry solvents.
Premature Precipitation: The growing poly(L-alanine) chain precipitates out of solution, preventing further monomer addition. This is more common in solvents where the polymer has low solubility.[6]1. Choose an appropriate solvent: Use a solvent that can solubilize both the monomer and the resulting polypeptide, such as dioxane or DMF, although DMF can participate in termination reactions.[3][7] 2. Lower the monomer concentration.
Broad Polydispersity (Đ > 1.2) Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it can lead to a broad molecular weight distribution.1. Select an efficient initiator: Primary amines are generally effective initiators for NCA polymerization.[1] 2. Ensure rapid and uniform mixing: Good agitation at the start of the polymerization is crucial for ensuring all chains start growing at approximately the same time.
Presence of Impurities: Water or other protic impurities can initiate polymerization, leading to multiple growing chain populations.[1]Rigorously dry all glassware, solvents, and the inert gas used. Purify the monomer and initiator immediately before use.
Competing Polymerization Mechanisms: The "activated monomer mechanism" can compete with the "normal amine mechanism," leading to different chain growth rates and broader polydispersity.[8]1. Use primary amine initiators: These favor the normal amine mechanism. 2. Avoid strong base initiators (e.g., tertiary amines): These can promote the activated monomer mechanism.[2]
Bimodal GPC Trace Bifunctional Impurities: The presence of bifunctional nucleophiles (e.g., traces of water or diamines) can initiate chain growth in two directions, leading to a higher molecular weight population.Purify all reagents and solvents to remove such impurities.
Slow or Incomplete Initiation: A portion of the initiator reacts slowly or not at all, leading to a population of shorter chains or unreacted monomer that may polymerize later under different conditions.1. Ensure the initiator is fully dissolved and homogenously mixed at the start of the reaction. 2. Consider using a more reactive primary amine initiator.
Polymer Aggregation: Aggregation of growing polymer chains can affect their hydrodynamic volume, leading to anomalous GPC results.[9]Use a suitable GPC eluent that minimizes aggregation, such as hexafluoroisopropanol (HFIP).[6]
No Polymerization or Very Low Conversion Inactive Initiator: The initiator may have degraded or is not nucleophilic enough under the reaction conditions.1. Use a freshly purified and stored initiator. 2. Ensure the chosen initiator is suitable for L-Ala-NCA polymerization.
Presence of Polymerization Inhibitors: Acidic impurities can protonate the initiator, rendering it non-nucleophilic. Electrophilic impurities can quench the initiator.1. Purify the L-Ala-NCA monomer to remove acidic byproducts from its synthesis. 2. Ensure the solvent is free from any additives that might inhibit the polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during L-Ala-NCA polymerization?

A1: The main side reactions include:

  • Chain Termination: This can occur through the reaction of the propagating amine chain end with impurities (like water or acid chlorides) or with the solvent (e.g., formylation when using DMF).[3] This leads to "dead" polymer chains that can no longer propagate.

  • Activated Monomer Mechanism (AMM): While the desired "normal amine mechanism" (NAM) involves the initiator attacking the NCA monomer, the AMM involves the deprotonation of the NCA monomer by a base, which then acts as the initiator.[8] This can lead to less control over the polymerization and is more prevalent with basic initiators like tertiary amines.[2]

  • Carbamate Formation: The propagating chain end can react with CO₂, which is a byproduct of the polymerization, to form a stable carbamate, temporarily or permanently halting chain growth.[2]

Q2: How does reaction temperature affect the polymerization of L-Ala-NCA?

A2: Lowering the reaction temperature is a critical parameter for controlling side reactions. Studies have shown that reducing the temperature from 20°C to 0°C can dramatically increase the percentage of "living" polymer chains (from ~22% to ~99% in some systems).[1][3] This is because the activation energy for chain propagation is lower than that of many termination side reactions.[1][2] For L-Ala-NCA, polymerization at 0°C is recommended to minimize side reactions.[4][5]

Q3: Which analytical techniques are essential for characterizing the products of L-Ala-NCA polymerization and identifying side reactions?

A3: A combination of techniques is recommended for a thorough analysis:

  • Gel Permeation Chromatography (GPC/SEC): This is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the resulting polypeptide.[5][10][11] A narrow polydispersity (Đ close to 1.1) is indicative of a well-controlled polymerization.[6]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is invaluable for identifying the end-groups of the polymer chains.[10] It can confirm whether the initiator is attached to the chain and can reveal the presence of side products with different masses.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the poly(L-alanine) and can be used to determine the degree of polymerization by comparing the integrals of the initiator protons to those of the polymer backbone.[7][12][13]

Q4: My poly(L-alanine) has a very broad polydispersity (Đ > 1.5). What is the most likely cause?

A4: A broad polydispersity is often a result of poor control over the initiation step or the presence of chain-terminating side reactions.[1] The most common causes are impurities in your monomer, solvent, or initiator. Water is a frequent culprit as it can also initiate polymerization, leading to a separate population of polymer chains.[1] Additionally, if the initiation is slow compared to propagation, chains will be of varying lengths. Ensure all your reagents are of the highest purity and that your reaction is performed under strictly anhydrous and inert conditions.

Experimental Protocols

Protocol 1: Purification of L-Ala-NCA Monomer
  • Place the crude L-Ala-NCA in a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Add a minimal amount of anhydrous ethyl acetate to dissolve the NCA at room temperature.

  • Slowly add anhydrous hexane while stirring until the solution becomes slightly turbid.

  • Cool the flask to -20°C and allow the NCA to recrystallize overnight.

  • Quickly filter the crystals under an inert atmosphere using a Schlenk filter.

  • Wash the crystals with a small amount of cold, anhydrous hexane.

  • Dry the purified L-Ala-NCA crystals under high vacuum for several hours. Store the purified monomer at -20°C under an inert atmosphere.

Protocol 2: Analysis of Poly(L-alanine) by GPC
  • Sample Preparation: Dissolve a small amount (e.g., 1-2 mg) of the purified poly(L-alanine) in a suitable GPC eluent. For poly(L-alanine), hexafluoroisopropanol (HFIP) with a salt such as potassium trifluoroacetate is often a good choice to prevent aggregation.[6]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer.

  • Calibration: Calibrate the GPC system using narrow polydispersity polystyrene or poly(methyl methacrylate) standards.

  • Analysis: Inject the dissolved sample onto the GPC column. The resulting chromatogram will provide the molecular weight distribution, from which Mn, Mw, and Đ can be calculated.

Protocol 3: Analysis of Poly(L-alanine) by MALDI-TOF MS
  • Sample Preparation: Prepare a stock solution of the poly(L-alanine) in a suitable solvent (e.g., HFIP or trifluoroacetic acid) at a concentration of approximately 1 mg/mL.

  • Matrix Selection: Choose an appropriate matrix for polypeptides, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution of the matrix in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.

  • Spotting: Mix the polymer solution with the matrix solution in a 1:1 to 1:10 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Analysis: Acquire the mass spectrum in positive ion reflector mode. The resulting spectrum will show a series of peaks, each corresponding to a polymer chain with a specific degree of polymerization. The mass of these peaks can be used to identify the end-groups and detect any side products.

Visualizations

Side_Reactions_in_L_Ala_NCA_Polymerization cluster_main_pathway Desired Pathway: Normal Amine Mechanism (NAM) cluster_side_reactions Potential Side Reactions Initiator Primary Amine (R-NH2) NCA L-Ala-NCA Initiator->NCA Nucleophilic Attack on C5 Intermediate Ring-Opened Intermediate NCA->Intermediate Activated_NCA Deprotonated NCA NCA->Activated_NCA AMM_Polymer Polymer via AMM NCA->AMM_Polymer Polymer Living Poly(L-alanine) (R-NH-[Ala]n-H) Intermediate->Polymer Propagation CO2 CO2 Intermediate->CO2 Decarboxylation Polymer->NCA Adds another monomer Impurity Impurities (H2O, HCl) Polymer->Impurity Termination Solvent Solvent (e.g., DMF) Polymer->Solvent Termination TerminatedPolymer Terminated Polymer Impurity->TerminatedPolymer Solvent->TerminatedPolymer AMM_Initiator Base (e.g., Tertiary Amine) AMM_Initiator->NCA Deprotonation Activated_NCA->NCA Initiation

Caption: Main polymerization pathway and common side reactions.

Troubleshooting_Workflow Start Unsatisfactory Polymerization Result (e.g., Low Mn, High Đ) Check_Purity 1. Verify Purity of Reagents (Monomer, Initiator, Solvent) Start->Check_Purity Check_Conditions 2. Review Reaction Conditions (Temperature, M/I Ratio, Concentration) Check_Purity->Check_Conditions Purity Confirmed Purify Action: Re-purify Monomer/Solvent/ Initiator. Ensure Anhydrous Conditions. Check_Purity->Purify Impurities Suspected Analyze_Product 3. Characterize Product (GPC, MALDI-TOF, NMR) Check_Conditions->Analyze_Product Conditions Optimal Adjust_Conditions Action: Lower Temperature to 0°C. Adjust M/I Ratio. Change Solvent. Check_Conditions->Adjust_Conditions Suboptimal Conditions Interpret_Data Interpret Analytical Data Analyze_Product->Interpret_Data Purify->Start Re-run Experiment Adjust_Conditions->Start Re-run Experiment Interpret_Data->Purify Evidence of Termination by Impurities Interpret_Data->Adjust_Conditions Evidence of Side Reactions (e.g., AMM) Outcome Optimized Polymerization Interpret_Data->Outcome Successful Characterization

References

Controlling molecular weight in L-Ala-NCA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ala-NCA polymerization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in controlling polypeptide molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling the molecular weight of poly-L-alanine in NCA polymerization?

The most fundamental method for controlling the molecular weight (MW) is by adjusting the initial molar ratio of the monomer (L-Ala-NCA) to the initiator ([M]/[I]). In a well-controlled, "living" polymerization, the degree of polymerization (DP) will be directly proportional to the [M]/[I] ratio. Primary amines are common initiators that operate via the "normal amine mechanism" (NAM), where the initiator attacks the NCA monomer, leading to ring-opening and the formation of a propagating chain with a new primary amine end-group.[1]

Q2: What is the Polydispersity Index (PDI) and what is a desirable value?

The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the weight-average molecular weight (Mw) divided by the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. In practice, a PDI below 1.2 is considered indicative of a well-controlled or living polymerization.[2]

Q3: How does reaction temperature affect molecular weight control?

Reaction temperature has a significant impact on polymerization control. Elevated temperatures can increase the rate of side reactions, such as chain termination and chain transfer, which compete with the propagation step.[2] These side reactions disrupt the direct relationship between the [M]/[I] ratio and the final molecular weight, often leading to a lower-than-expected MW and a broader PDI.[3] Performing the polymerization at lower temperatures, such as 0°C, has been shown to effectively suppress these side reactions, resulting in polypeptides with predictable molecular weights and low PDIs (around 1.1).[1][4][5]

Q4: Why is the purity of the NCA monomer and solvent so critical?

The ring-opening polymerization of NCAs is highly sensitive to impurities, particularly moisture and electrophilic contaminants.[6][7] Water can act as an unwanted initiator, leading to poor control over the molecular weight and a broad PDI.[8] Acidic impurities (like HCl from NCA synthesis) can cause decomposition of the NCA monomer.[9] Therefore, using highly purified NCAs and anhydrous solvents under an inert atmosphere (e.g., using high-vacuum techniques or in a glovebox) is crucial for achieving a living polymerization.[1][3]

Q5: What are the main polymerization mechanisms and which one is preferred for control?

There are two primary mechanisms for NCA polymerization: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[1][2]

  • Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines. The initiator is incorporated into the polymer chain, and propagation occurs from the growing chain end. This mechanism is preferred for controlled polymerization as it allows the molecular weight to be determined by the [M]/[I] ratio.[1]

  • Activated Monomer Mechanism (AMM): Initiated by strong bases (e.g., tertiary amines) that deprotonate the NCA monomer. This "activated" monomer then acts as the nucleophile. This mechanism can produce very high molecular weight polymers but offers poor control over chain length and PDI.[1][2]

For precise molecular weight control, conditions should be chosen to favor the NAM.[10]

Troubleshooting Guide

Issue 1: The obtained molecular weight is significantly lower than the theoretical value calculated from the [M]/[I] ratio.

Possible Cause Troubleshooting Action
Impure Monomer or Solvent: Water or other nucleophilic impurities are acting as additional initiators, increasing the number of polymer chains and thus lowering the average MW.[7][8] Solution: Recrystallize the L-Ala-NCA monomer immediately before use. Use freshly distilled, anhydrous solvents. Consider using high-vacuum techniques to handle all materials.[1]
Side Reactions: Chain termination or transfer reactions are prematurely stopping chain growth. This is often exacerbated by high temperatures. Solution: Lower the reaction temperature to 0°C or below. This has been shown to dramatically reduce the occurrence of side reactions.[1][3][4]
Incorrect Initiator Concentration: An error in calculating or dispensing the initiator can lead to an actual [M]/[I] ratio that is lower than intended. Solution: Prepare initiator solutions fresh and verify their concentration. Use precise dispensing methods (e.g., calibrated microsyringes).

Issue 2: The polydispersity index (PDI/Đ) is high (e.g., > 1.5).

Possible Cause Troubleshooting Action
Slow Initiation: The rate of initiation is slower than the rate of propagation. This causes chains to start growing at different times, leading to a broad distribution of chain lengths. Solution: Choose a more nucleophilic primary amine initiator. Some transition-metal initiators also provide fast and controlled initiation.[2] Alternatively, certain organocatalysts can accelerate the reaction while maintaining control.[11][12]
Co-existence of Mechanisms: The initiator (e.g., a primary amine with high basicity) is promoting both the NAM and the AMM, leading to different populations of growing chains.[10] Solution: Use a primary amine with high nucleophilicity but lower basicity. Ensure the system is free of basic impurities.
Polymer Precipitation: The growing poly-L-alanine chain becomes insoluble in the reaction solvent and precipitates, halting further growth for that chain while others continue to grow in solution. Solution: Choose a better solvent or a solvent mixture that can maintain the solubility of the growing polypeptide chain. For example, mixing a polar solvent like DMF with chloroform can improve solubility and control.[13]

Issue 3: The polymerization reaction stops before full monomer conversion.

Possible Cause Troubleshooting Action
Loss of Active Chain Ends: Propagating amine chain ends are terminated by impurities or side reactions. Solution: Rigorously purify all reagents and solvents. Lowering the reaction temperature can minimize termination reactions.[1][3]
Polymer Aggregation/Precipitation: As mentioned above, if the polymer becomes insoluble, the active chain end may become inaccessible to the monomer.[7] Solution: Change the solvent system. Running the reaction at a more dilute concentration may also help.
Reversible CO₂ Inhibition: The CO₂ generated during the ring-opening can, under certain conditions, react with the amine chain end to form a less reactive carbamate. Solution: Removing CO₂ as it forms can accelerate the polymerization. This can be achieved by performing the reaction under high vacuum or with a flow of inert gas (N₂).[14]

Data on Polymerization Control

The following tables summarize the expected outcomes based on different experimental parameters, compiled from various studies.

Table 1: Effect of Initiator to Monomer Ratio ([I]/[M]) on Molecular Weight (Data derived from studies on various NCAs, illustrating the general principle)

Target DP ([M]/[I])InitiatorCatalyst (equiv.)Temp (°C)Mn (kDa, GPC)PDI (Đ)Reference
100n-HexylamineNone20Varies>1.2[1][3]
100BenzylamineDMAPPCl (4)2513.21.04[11]
120DMEA1,3-Bis-HFAB (1)RT45.01.07[12]
240DMEA1,3-Bis-HFAB (1)RT87.01.06[12]
480DMEA1,3-Bis-HFAB (1)RT165.01.05[12]

Table 2: Effect of Temperature on Polymerization Control (Data for Nε-trifluoroacetyl-L-lysine NCA initiated by hexylamine in DMF)

Temperature (°C)% Living Chains (Amine End-groups)% Dead Chains (Carboxylate/Formyl)Reference
2022%78%[3]
099%1%[1][3]

Experimental Protocols

Protocol 1: Synthesis of L-Alanine N-Carboxyanhydride (L-Ala-NCA)

This protocol is based on the Fuchs-Farthing method using triphosgene.

Materials:

  • L-Alanine (vacuum dried)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • α-Pinene (optional, as HCl scavenger)[15]

Procedure:

  • In a flame-dried, 3-neck round-bottom flask under a nitrogen atmosphere, suspend L-Alanine (e.g., 5.0 g) in anhydrous THF (e.g., 60 mL). Add α-pinene if used.[15]

  • Heat the suspension to reflux.

  • In a separate flask, dissolve triphosgene (e.g., 1.1 eq per amino acid) in anhydrous THF (e.g., 24 mL).[15]

  • Add the triphosgene solution dropwise to the refluxing L-Alanine suspension over 1-2 hours. The reaction mixture should become a clear solution.

  • Continue refluxing for 2-3 hours after the addition is complete to ensure full conversion.[15]

  • Cool the solution to room temperature. Reduce the volume by rotary evaporation to about one-quarter of the original volume.

  • Precipitate the crude L-Ala-NCA by adding the concentrated solution to a large volume of cold, stirred anhydrous hexane.

  • Collect the white precipitate by filtration in a dry environment (e.g., under nitrogen or in a glovebox).

  • Recrystallize the L-Ala-NCA from an anhydrous THF/hexane solvent system to achieve high purity. Store the purified monomer at -20°C under an inert atmosphere.

Protocol 2: Controlled Polymerization of L-Ala-NCA

This protocol describes a primary amine-initiated polymerization under controlled conditions.

Materials:

  • Purified L-Ala-NCA

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Initiator stock solution (e.g., Benzylamine in anhydrous DMF)

Procedure:

  • All procedures should be performed using Schlenk line techniques or inside an inert atmosphere glovebox. All glassware must be rigorously flame-dried.

  • In a flask, dissolve the desired amount of L-Ala-NCA in anhydrous DMF to a specific concentration (e.g., 5-10 wt%).

  • Cool the monomer solution to the desired temperature (e.g., 0°C) in an ice bath.

  • Calculate the volume of initiator stock solution needed to achieve the target [M]/[I] ratio.

  • Rapidly inject the initiator solution into the stirred monomer solution.

  • Allow the reaction to proceed for the desired time (monitor by FT-IR by observing the disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).

  • Quench the polymerization by precipitating the polymer into a non-solvent, such as diethyl ether or methanol.

  • Collect the poly-L-alanine by filtration or centrifugation.

  • Wash the polymer several times with the non-solvent to remove any unreacted monomer or residual solvent.

  • Dry the final polymer under vacuum.

  • Characterize the polymer for molecular weight (Mn) and PDI using Gel Permeation Chromatography (GPC).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Analysis prep prep process process analysis analysis output output nca_synth NCA Synthesis nca_purify NCA Purification (Recrystallization) nca_synth->nca_purify dissolve Dissolve NCA in Solvent (0°C) nca_purify->dissolve reagent_prep Prepare Anhydrous Solvent & Initiator reagent_prep->dissolve setup Assemble Dry Glassware (Inert Atmosphere) setup->dissolve initiate Inject Initiator ([M]/[I] Ratio) dissolve->initiate polymerize Stir & Monitor (e.g., FT-IR) initiate->polymerize precipitate Precipitate & Wash Polymer polymerize->precipitate dry Dry Polymer (Vacuum) precipitate->dry gpc Characterize (GPC for Mn, PDI) dry->gpc final_poly final_poly gpc->final_poly Final Product

Caption: Experimental workflow for controlled L-Ala-NCA polymerization.

troubleshooting_flowchart problem problem question question solution solution start High PDI or Incorrect MW q_pdi Is PDI > 1.2? start->q_pdi q_mw Is Mn << Theoretical Mn? q_pdi->q_mw No s_pdi_temp Lower Reaction Temperature to 0°C q_pdi->s_pdi_temp Yes s_mw_purity Rigorously Dry Reagents (H₂O) q_mw->s_mw_purity Yes end end q_mw->end No (Process is Controlled) s_pdi_purity Improve Monomer/ Solvent Purity s_pdi_temp->s_pdi_purity s_pdi_initiator Check Initiator Reactivity s_pdi_purity->s_pdi_initiator s_mw_ratio Verify [M]/[I] Ratio Calculation s_mw_purity->s_mw_ratio

Caption: Troubleshooting flowchart for common polymerization issues.

polymerization_mechanisms cluster_nam Desired Pathway: Normal Amine Mechanism (NAM) cluster_side Side Reactions (Loss of Control) reactant reactant intermediate intermediate pathway_good pathway_good pathway_bad pathway_bad product product I Initiator (R-NH₂) Prop Propagating Chain (Polymer-NH₂) I->Prop Initiation NCA L-Ala-NCA Prop->Prop Propagation (+NCA, -CO₂) Term Terminated Chain (Dead Polymer) Prop->Term Termination (e.g., high temp) ControlledPolymer Controlled MW Low PDI Prop->ControlledPolymer Leads to H2O Impurity (H₂O) H2O->Term Unwanted Initiation UncontrolledPolymer Uncontrolled MW High PDI Term->UncontrolledPolymer Leads to

Caption: Relationship between desired pathway and side reactions.

References

Technical Support Center: Synthesis of (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors throughout the experimental process. Here are some common causes and solutions:

  • Moisture in Reaction System: this compound is highly sensitive to moisture and can hydrolyze. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents should be anhydrous.

  • Incomplete Reaction: The reaction of L-alanine with a phosgene source (like triphosgene or diphosgene) may be incomplete. Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. For example, a common procedure involves stirring at 60°C for 2 hours.[2]

  • Product Decomposition: The primary byproduct, HCl, can cause decomposition of the N-carboxyanhydride (NCA).[1][3] It is crucial to remove HCl as it forms or during the workup. Bubbling nitrogen through the reaction mixture after completion can help remove residual HCl.[2]

  • Losses during Workup and Purification: Significant product loss can occur during precipitation, washing, and recrystallization steps.

    • When precipitating with a non-polar solvent like n-hexane, ensure the solution is sufficiently cold (e.g., -20°C) to maximize precipitation.[2]

    • During aqueous washes, use ice-cold water to minimize product hydrolysis.[2] A wash with a cold, dilute sodium bicarbonate solution can help neutralize any remaining acidic impurities.[2]

Q2: The final product appears impure. What are the likely contaminants and how can I purify it effectively?

The most common impurities are unreacted starting materials and byproducts from side reactions.

  • Principal Contaminants: The main contaminants are typically HCl and HCl salts of the unreacted amino acid (L-alanine).[3] Other potential impurities include 2-isocyanatoacyl chlorides and N-chloroformyl amino acids.[3]

  • Purification Strategies:

    • Precipitation and Crystallization: This is the most common method for purifying NCAs.[3] After the reaction, the crude product can be precipitated from the reaction solvent (e.g., THF) by adding a non-polar solvent (e.g., n-hexane).[2] The collected solid can then be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.

    • Washing: Washing the dissolved product in an organic solvent (like ethyl acetate) with ice-cold water and a cold, dilute solution of a weak base (e.g., 0.5% NaHCO3) can effectively remove water-soluble impurities and residual acids.[2]

    • Filtration: For larger scale preparations, a simple filtration step through diatomaceous earth (Celite) has been shown to be effective in removing by-products.[3]

Q3: My product seems unstable and decomposes over time. How should I properly handle and store this compound?

This compound is sensitive to moisture and heat. Proper storage is critical to maintain its purity and stability.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a freezer at temperatures of -20°C or below.[2][4]

  • Handling: When handling the compound, it is best to work in a dry environment, such as a glovebox, to minimize exposure to atmospheric moisture.[1] If a glovebox is not available, handle the material quickly and ensure containers are sealed promptly.

Quantitative Data Summary

ParameterValueReference
Starting MaterialL-alanine[2]
Phosgenating AgentTriphosgene[2]
SolventTetrahydrofuran (THF), anhydrous[2]
Reaction Temperature60 °C[2]
Reaction Time2 hours[2]
Typical Yield~77.5%[2]
Melting Point92 °C[2]
Storage Temperature-20 °C[2][4]

Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Ethyl acetate

  • 0.5% Sodium Bicarbonate (NaHCO3) aqueous solution, ice-cold

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice

Procedure:

  • In a flame-dried, three-neck flask equipped with a condenser and a nitrogen inlet, suspend L-alanine (0.224 mol) and triphosgene (0.180 mol) in 400 mL of anhydrous THF.[2]

  • Bubble nitrogen gas through the suspension.

  • Heat the mixture to 60°C and stir for 2 hours.[2]

  • After 2 hours, continue to bubble nitrogen through the solution for an additional 30 minutes to remove any excess phosgene and HCl.[2]

  • Cool the reaction mixture to room temperature.

  • Precipitate the crude product by adding the reaction solution to 1000 mL of n-hexane and store at -20°C.[2]

  • Decant the supernatant and collect the solid residue.

  • Dissolve the residue in 200 mL of ethyl acetate.

  • Wash the ethyl acetate solution twice with 100 mL of ice-cold water and then once with 100 mL of ice-cold 0.5% NaHCO3 solution.[2]

  • Dry the organic phase over anhydrous MgSO4.[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a solid.[2]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impure_product Impure Product problem->impure_product Yes product_instability Product Instability problem->product_instability Yes success Successful Synthesis problem->success No check_moisture Check for Moisture: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere low_yield->check_moisture check_reaction_conditions Verify Reaction Conditions: - Correct temperature (60°C) - Sufficient time (2h) low_yield->check_reaction_conditions improve_workup Optimize Workup: - Precipitate at -20°C - Use ice-cold washes low_yield->improve_workup purification_strategy Review Purification: - Recrystallization - Aqueous washes (H2O, NaHCO3) - Celite filtration impure_product->purification_strategy storage_conditions Ensure Proper Storage: - Freezer (-20°C) - Inert atmosphere - Tightly sealed product_instability->storage_conditions check_moisture->problem check_reaction_conditions->problem improve_workup->problem purification_strategy->problem storage_conditions->problem

References

Optimizing reaction conditions for L-Ala-NCA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize L-Ala-NCA polymerization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the ring-opening polymerization of L-Alanine N-carboxyanhydride (L-Ala-NCA).

Issue Potential Cause Recommended Solution
Low or No Polymerization Impure L-Ala-NCA monomer (presence of acid chlorides, HCl).[1][2]Recrystallize the NCA monomer to achieve high purity. Filtration through celite can also remove acidic impurities.[2][3] Use L-Ala-NCA with a chloride content of less than 0.01%.[1]
Presence of moisture in the reaction.[1][4]Use anhydrous solvents (moisture content < 0.01%) and conduct the reaction under an inert atmosphere (nitrogen or argon).[4] High vacuum techniques can also be employed to maintain anhydrous conditions.[5]
Inactive initiator.Ensure the initiator is pure and handled under anhydrous conditions.
Inappropriate reaction temperature.For L-Ala-NCA, polymerization is often faster at lower pressures, while for other NCAs, lower temperatures (e.g., 0 °C) might be necessary to minimize side reactions.[6][7]
Broad Molecular Weight Distribution (High Polydispersity) Presence of side reactions.[8]Minimize impurities and moisture, as these can act as chain-transfer agents or catalyze side reactions.[1][8] Consider using a more controlled polymerization technique, such as those employing specific transition metal initiators.[8]
Coexistence of multiple polymerization mechanisms (e.g., "normal amine" and "activated monomer").[5][8]The choice of initiator is crucial. Primary amines tend to favor the "normal amine" mechanism, leading to better control.[5][8]
Formation of Side Products Reaction with impurities in the monomer or solvent.[5][6]Ensure high purity of both the L-Ala-NCA monomer and the solvent. For some NCAs, side reactions become significant after full monomer conversion, so timely termination of the polymerization is important.[6][7]
High reaction temperature.For some NCAs, conducting the polymerization at lower temperatures (e.g., 0°C) can reduce the occurrence of side reactions.[5][6]
Inconsistent Polymerization Rates Varying levels of impurities between batches of monomer.[1]Standardize the purification protocol for the L-Ala-NCA monomer to ensure batch-to-batch consistency.
Fluctuations in reaction temperature or pressure.Maintain strict control over reaction parameters. Applying a lower pressure (e.g., 1 x 10⁻⁵ bar) can accelerate the polymerization of L-Ala-NCA.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for L-Ala-NCA polymerization?

A1: The optimal temperature can depend on the desired outcome. For L-Ala-NCA, studies have shown that applying a lower pressure can significantly increase the polymerization rate at room temperature (e.g., 20°C).[6][7] However, for other NCA monomers prone to side reactions at this temperature, a lower temperature of 0°C is recommended.[5][6]

Q2: How does pressure affect the polymerization of L-Ala-NCA?

A2: L-Ala-NCA belongs to a group of monomers that polymerize considerably faster under a lower pressure of 1 x 10⁻⁵ bar.[6][7] This is attributed to the efficient removal of CO₂, a byproduct of the polymerization reaction.

Q3: What are the most critical impurities to avoid in L-Ala-NCA polymerization?

A3: Moisture and acidic impurities, such as hydrogen chloride (HCl) and acid chlorides, are the most detrimental.[1][2][4] Moisture can act as an initiator or a chain-transfer agent, leading to poor control over the polymerization.[1][8] Acidic impurities can quench the propagating chains.[2][8]

Q4: Which initiator should I use for L-Ala-NCA polymerization?

A4: Primary amines are commonly used initiators that proceed through the "normal amine mechanism," offering good control over the polymerization.[5][8] For polymerizations that are sensitive to moisture, lithium hexamethyldisilazide (LiHMDS) can be used as an initiator in an open-vessel setup.[9] Tertiary amines can also be used, but they tend to initiate polymerization through the "activated monomer mechanism," which may lead to less control in some cases.[5][8]

Q5: How can I monitor the progress of my L-Ala-NCA polymerization?

A5: The polymerization can be followed by Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the NCA anhydride peaks.[6][7] To determine the molecular weight and polydispersity of the resulting polypeptide, techniques like size exclusion chromatography (SEC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF-MS) are used.[6][7]

Experimental Protocols

Protocol 1: Purification of L-Ala-NCA Monomer by Recrystallization
  • Dissolve the crude L-Ala-NCA in a suitable anhydrous solvent (e.g., ethyl acetate) at a slightly elevated temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by filtration under an inert atmosphere.

  • Wash the crystals with a small amount of cold, anhydrous solvent.

  • Dry the purified L-Ala-NCA crystals under high vacuum to remove any residual solvent.

  • Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20°C).

Protocol 2: General Procedure for L-Ala-NCA Polymerization Initiated by a Primary Amine
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the desired amount of purified L-Ala-NCA in an anhydrous solvent (e.g., DMF, dioxane).

  • In a separate flame-dried flask, prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent.

  • Using a syringe, add the calculated amount of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator ratio.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress using FTIR spectroscopy.

  • Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Isolate the polymer by centrifugation or filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the final polypeptide product under vacuum.

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_cause cluster_solution start Polymerization Issue low_conversion Low/No Conversion start->low_conversion high_pdi High PDI start->high_pdi side_products Side Products start->side_products impure_nca Impure NCA? low_conversion->impure_nca moisture Moisture Present? low_conversion->moisture temp_pressure Temp/Pressure Optimal? low_conversion->temp_pressure initiator_issue Initiator Problem? low_conversion->initiator_issue high_pdi->impure_nca high_pdi->moisture side_products->impure_nca side_products->temp_pressure impure_nca->moisture No purify_nca Recrystallize/ Filter NCA impure_nca->purify_nca Yes moisture->temp_pressure No dry_system Use Anhydrous Conditions/ High Vacuum moisture->dry_system Yes temp_pressure->initiator_issue Yes optimize_conditions Adjust Temp/Pressure temp_pressure->optimize_conditions No check_initiator Verify Initiator Purity/ Concentration initiator_issue->check_initiator Yes

Caption: Troubleshooting workflow for L-Ala-NCA polymerization.

PolymerizationMechanisms cluster_initiator cluster_type cluster_mechanism cluster_outcome initiator Initiator primary_amine Primary Amine initiator->primary_amine tertiary_amine Tertiary Amine initiator->tertiary_amine nam Normal Amine Mechanism primary_amine->nam amm Activated Monomer Mechanism tertiary_amine->amm controlled Controlled Polymerization nam->controlled less_controlled Potentially Less Controlled amm->less_controlled

Caption: Initiator choice and corresponding polymerization mechanisms.

References

Technical Support Center: L-Alanine N-carboxyanhydride (NCA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of impurities on L-Alanine N-carboxyanhydride (NCA) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in L-Alanine NCA and where do they originate?

A1: Common impurities in L-Alanine NCA primarily originate from its synthesis and handling. These include:

  • Water (H₂O): Can be present in solvents, reagents, or absorbed from the atmosphere due to the hygroscopic nature of NCAs.

  • Hydrogen Chloride (HCl): A common byproduct of the phosgenation of amino acids, the most frequent method for NCA synthesis.[1] It can exist as free HCl or as hydrochloride salts of unreacted amino acids.

  • Unreacted L-Alanine: Incomplete reaction during the synthesis process can leave residual amino acid.

  • Synthesis Byproducts: Other reactive species such as 2-isocyanatoacyl chlorides and N-chloroformyl amino acids can be formed during phosgenation.[1]

Q2: How do these impurities affect the polymerization of L-Alanine NCA?

A2: Impurities can have a significant detrimental effect on the ring-opening polymerization (ROP) of L-Alanine NCA, leading to:

  • Low Molecular Weight (Mn): Impurities like water and HCl can act as initiators or chain transfer agents, leading to the formation of a larger number of shorter polymer chains. Electrophilic impurities can terminate growing polymer chains, preventing the formation of high molecular weight polypeptides.[1]

  • Broad Polydispersity (Đ > 1.2): The presence of multiple initiating species (intended initiator plus impurities) and various termination reactions leads to a wider distribution of polymer chain lengths.[1]

  • Poor Control over Polymerization: Side reactions caused by impurities make it difficult to predict and control the final properties of the polypeptide.[1]

  • Formation of Byproducts: Some impurities can lead to the formation of undesirable side products, complicating the purification of the final polypeptide.

Q3: What are the recommended purification methods for L-Alanine NCA?

A3: To obtain high-purity L-Alanine NCA suitable for controlled polymerization, the following methods are recommended:

  • Recrystallization: This is a common and effective method for purifying solid NCAs. Solvents like tetrahydrofuran (THF) or ethyl acetate are often used for dissolution, followed by precipitation with an anti-solvent such as hexane or heptane. Multiple recrystallizations are often necessary to achieve the desired purity.

  • Flash Column Chromatography: This technique is particularly useful for removing a wide range of impurities and for purifying NCAs that are difficult to crystallize.[2][3][4] It is a rapid method that can yield highly pure monomers.[2][3][4]

  • Filtration through Diatomaceous Earth (Celite): This method can be used to remove particulate impurities and some adsorbed species.

Q4: How can I minimize the introduction of impurities during the polymerization process?

A4: Maintaining a strictly controlled experimental environment is crucial. Key practices include:

  • Use of a Glovebox or Schlenk Line: Performing the polymerization under an inert atmosphere (e.g., argon or nitrogen) minimizes exposure to atmospheric moisture and oxygen.

  • Anhydrous Solvents and Reagents: All solvents and reagents, including the initiator, must be rigorously dried and deoxygenated before use.

  • Proper Storage of NCA: L-Alanine NCA should be stored at low temperatures (e.g., -20°C or below) under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight (Mn) Monomer Impurities: Presence of water, HCl, or other electrophilic impurities in the L-Alanine NCA.[1]1. Purify the NCA monomer: Use recrystallization or flash column chromatography. Ensure rigorous drying of the purified NCA. 2. Use of Acid Scavengers: Employ non-nucleophilic acid scavengers during polymerization.
Incorrect Monomer-to-Initiator (M/I) Ratio: The ratio is too low.Increase the M/I ratio to target a higher degree of polymerization.
Chain Termination Reactions: Side reactions terminating the growing polymer chains.1. Lower the reaction temperature: Polymerization at 0°C can help suppress side reactions. 2. Ensure high purity of solvent and initiator: Use freshly distilled and dry solvents and a high-purity initiator.
Premature Precipitation: The growing poly(L-alanine) chain precipitates out of solution, halting further polymerization.1. Choose an appropriate solvent: Use a solvent that can solubilize both the monomer and the resulting polypeptide. 2. Lower the monomer concentration.
Broad Polydispersity (Đ > 1.2) Slow Initiation: The rate of initiation is slower than the rate of propagation.1. Choose a more efficient initiator: Primary amines are generally good initiators for a controlled polymerization. 2. Ensure homogenous mixing: Vigorous stirring at the start of the polymerization is important.
Presence of Multiple Initiating Species: Impurities like water can act as initiators alongside the intended initiator.Rigorously purify the NCA monomer and dry all solvents and reagents.
Chain Transfer Reactions: Impurities can participate in chain transfer, leading to a broader molecular weight distribution.Purify the monomer and ensure an inert and anhydrous reaction environment.
No Polymerization or Very Low Conversion Inactive Initiator: The initiator may have degraded or is not suitable for the polymerization.1. Use a fresh, high-purity initiator. 2. Verify the compatibility of the initiator with the NCA and solvent.
Presence of Polymerization Inhibitors: High concentrations of impurities like HCl can inhibit polymerization.Purify the L-Alanine NCA to remove inhibitors.
Low Reaction Temperature: While beneficial for controlling side reactions, very low temperatures can significantly slow down or halt the polymerization.Optimize the reaction temperature to balance control and reaction rate.

Data Presentation: Impact of Impurities (Illustrative)

The following tables illustrate the expected qualitative impact of common impurities on the polymerization of L-Alanine NCA. Precise quantitative data can vary based on specific reaction conditions.

Table 1: Illustrative Impact of Water Impurity on Poly(L-Alanine) Properties

Water Content in Reaction (%)Expected Molecular Weight (Mn)Expected Polydispersity (Đ)
< 0.001 (Rigorously Dry)HighNarrow (~1.1 - 1.2)
0.01Moderately ReducedBroader (~1.3 - 1.5)
0.1Significantly ReducedBroad (> 1.6)
> 0.5Very LowVery Broad

Table 2: Illustrative Impact of HCl Impurity on Poly(L-Alanine) Properties

HCl Content in NCA (mol %)Expected Molecular Weight (Mn)Expected Polydispersity (Đ)
< 0.01 (Highly Pure)HighNarrow (~1.1 - 1.2)
0.1Moderately ReducedBroader (~1.4 - 1.6)
1Significantly ReducedBroad (> 1.8)
> 2Very Low / InhibitionVery Broad

Experimental Protocols

Protocol 1: Purification of L-Alanine NCA by Recrystallization

Objective: To purify crude L-Alanine NCA to remove synthesis byproducts and other impurities.

Materials:

  • Crude L-Alanine NCA

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Cannula or filter funnel

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Under an inert atmosphere, add the crude L-Alanine NCA to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add a minimal amount of anhydrous THF to dissolve the crude NCA at room temperature with stirring.

  • Once fully dissolved, slowly add anhydrous hexane via a cannula or dropping funnel while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Isolate the purified crystals by filtration under an inert atmosphere using a cannula or a Schlenk-adapted filter funnel.

  • Wash the crystals with a small amount of cold, anhydrous hexane.

  • Dry the purified L-Alanine NCA crystals under high vacuum to remove any residual solvent.

  • Store the purified NCA under an inert atmosphere at -20°C or below.

Protocol 2: Ring-Opening Polymerization of L-Alanine NCA

Objective: To synthesize poly(L-alanine) with controlled molecular weight and narrow polydispersity.

Materials:

  • Purified L-Alanine NCA

  • Anhydrous, deoxygenated solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • High-purity initiator (e.g., a primary amine like n-hexylamine)

  • Glovebox or Schlenk line

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • All glassware should be flame-dried or oven-dried and cooled under vacuum before being transferred to a glovebox.

  • Inside the glovebox, weigh the desired amount of purified L-Alanine NCA into a dry reaction vessel equipped with a magnetic stir bar.

  • Add the desired volume of anhydrous, deoxygenated solvent to dissolve the NCA.

  • Prepare a stock solution of the initiator in the same anhydrous solvent.

  • Calculate the required volume of the initiator stock solution to achieve the target monomer-to-initiator (M/I) ratio.

  • With vigorous stirring, rapidly inject the calculated amount of initiator solution into the NCA solution.

  • Allow the polymerization to proceed at the desired temperature (e.g., room temperature or 0°C) for the required time (this can range from hours to days depending on the conditions).

  • Monitor the reaction progress by techniques such as FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.

  • Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or methanol).

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer or residual initiator.

  • Dry the final poly(L-alanine) product under vacuum.

Visualizations

Troubleshooting_Workflow start Polymerization Issue Identified issue_low_mn Low Molecular Weight (Mn)? start->issue_low_mn issue_broad_pdi Broad Polydispersity (Đ)? issue_low_mn->issue_broad_pdi No check_nca_purity Check NCA Purity (FT-IR, NMR, Melting Point) issue_low_mn->check_nca_purity Yes check_initiator Check Initiator Purity & Activity issue_low_mn:e->check_initiator:w issue_broad_pdi->check_nca_purity Yes end Problem Resolved issue_broad_pdi->end No purify_nca Purify NCA (Recrystallization / Chromatography) check_nca_purity->purify_nca Impure check_mi_ratio Verify Monomer/Initiator Ratio check_nca_purity->check_mi_ratio Pure purify_nca->end adjust_mi_ratio Adjust M/I Ratio check_mi_ratio->adjust_mi_ratio Incorrect check_reaction_conditions Review Reaction Conditions (Temperature, Solvent Purity) check_mi_ratio->check_reaction_conditions Correct adjust_mi_ratio->end optimize_conditions Optimize Conditions (Lower Temp, Purer Solvent) check_reaction_conditions->optimize_conditions Sub-optimal check_reaction_conditions->end Optimal optimize_conditions->end check_initiator->check_reaction_conditions OK use_new_initiator Use Fresh/Different Initiator check_initiator->use_new_initiator Suspect use_new_initiator->end

Caption: Troubleshooting workflow for NCA polymerization issues.

Experimental_Workflow cluster_purification NCA Purification cluster_polymerization Polymerization crude_nca Crude L-Alanine NCA dissolve Dissolve in Anhydrous THF crude_nca->dissolve precipitate Precipitate with Anhydrous Hexane dissolve->precipitate filter_dry Filter & Dry under Vacuum precipitate->filter_dry pure_nca Pure L-Alanine NCA filter_dry->pure_nca setup Setup in Glovebox (Dry Glassware) pure_nca->setup dissolve_nca Dissolve Pure NCA in Anhydrous Solvent setup->dissolve_nca initiate Initiate with Primary Amine dissolve_nca->initiate polymerize Polymerize (Controlled Temp.) initiate->polymerize precipitate_poly Precipitate Polymer in Non-solvent polymerize->precipitate_poly final_product Purified Poly(L-alanine) precipitate_poly->final_product

Caption: Experimental workflow for NCA purification and polymerization.

References

How to increase the stability of (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), during its storage and use in experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or L-Ala-NCA, is a heterocyclic organic compound derived from the amino acid L-alanine. It is a key building block in the synthesis of polypeptides and more complex molecules. A notable application is its role as a critical intermediate in the production of Glatiramer Acetate, a drug used to treat multiple sclerosis. Its chirality makes it essential for creating enantiomerically pure substances, which is a crucial factor for the efficacy and safety of many drugs.[1]

Q2: What are the main factors that affect the stability of this compound?

The primary factors influencing the stability of this compound are:

  • Moisture: NCAs are highly susceptible to hydrolysis, which leads to the opening of the ring structure to form the parent amino acid (L-alanine) and carbon dioxide.[2][3] The presence of even trace amounts of water can initiate this degradation.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and unintended polymerization.[3] For long-term storage, low temperatures are crucial.

  • Impurities: Acidic or basic impurities can catalyze decomposition or polymerization. For instance, residual hydrochloric acid (HCl) from the synthesis process can be detrimental.[4] Nucleophilic species can also initiate premature polymerization.[5]

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C or below for long-term storage.[3][5][6]Low temperatures significantly slow down the rates of hydrolysis and polymerization.
Atmosphere Store under a dry, inert atmosphere such as nitrogen or argon.[5]Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidative degradation.
Container Use a tightly sealed container.Prevents the ingress of moisture and other atmospheric contaminants.
Handling Allow the container to warm to room temperature before opening.[5]This prevents condensation of atmospheric moisture on the cold solid.

Q4: How can I monitor the purity and degradation of my this compound sample?

Regularly assessing the purity of your L-Ala-NCA is crucial. The following analytical techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and effective method to check for the characteristic anhydride peaks of the NCA ring and to detect the presence of the parent amino acid, which indicates hydrolysis. The NCA will have characteristic carbonyl stretching bands around 1860 and 1790 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help quantify the amount of L-alanine impurity or other byproducts.[2][7]

  • Melting Point: A sharp melting point is indicative of high purity. A broad melting range or a melting point lower than the literature value (around 92°C) suggests the presence of impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

Problem 1: The NCA has a clumpy or sticky appearance.

Possible Cause Troubleshooting Step
Moisture Contamination This is the most likely cause. The material may have been exposed to air while cold, leading to condensation and subsequent hydrolysis.
Solution: Discard the affected material as it is likely partially hydrolyzed and will lead to poor results in subsequent reactions. For future use, always allow the container to reach room temperature before opening.[5] Handle the solid in a glovebox or under a stream of dry, inert gas.

Problem 2: Polymerization reactions are not initiating or are proceeding very slowly.

Possible Cause Troubleshooting Step
Acidic Impurities Residual acids, such as HCl from synthesis, can protonate the initiating species (e.g., primary amines), rendering them non-nucleophilic and thus inhibiting polymerization.[2]
Solution: Ensure the NCA is of high purity. If you synthesized the NCA, consider purification methods such as recrystallization from a suitable dry solvent or using an acid scavenger during the synthesis.[4]
Poor NCA Quality The NCA may have degraded due to improper storage, leading to a lower concentration of active monomer.
Solution: Check the purity of the NCA using FTIR or NMR. If significant degradation is observed, use a fresh, high-purity batch.

Problem 3: Uncontrolled or premature polymerization occurs.

Possible Cause Troubleshooting Step
Presence of Nucleophilic Impurities Contamination with water or other nucleophiles can initiate uncontrolled polymerization.[3][5]
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Purify solvents if necessary.
Elevated Temperatures High temperatures during storage or reaction setup can lead to spontaneous polymerization.
Solution: Store the NCA at -20°C or below.[3] For polymerization reactions, carefully control the temperature as specified in the protocol. Some polymerizations benefit from being carried out at lower temperatures (e.g., 0°C) to minimize side reactions.[8]

Problem 4: The resulting polypeptide has a low molecular weight or a broad molecular weight distribution.

Possible Cause Troubleshooting Step
Chain Termination Reactions Impurities in the reaction mixture can act as chain terminators. Water is a common culprit.
Solution: Use high-purity NCA and rigorously dried solvents and reagents. Working under an inert atmosphere can help prevent the introduction of moisture.
Slow Initiation Compared to Propagation If the initiation of polymerization is slow relative to the propagation of the polymer chains, it can lead to a broader molecular weight distribution.
Solution: Optimize the initiator and its concentration. Ensure the chosen solvent system is appropriate for the desired polymerization kinetics. The choice of solvent can significantly impact the polymerization rate.[9]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by FTIR

  • Sample Preparation: In a dry environment (e.g., a glovebox), mix a small amount (1-2 mg) of the L-Ala-NCA with dry potassium bromide (KBr). Alternatively, a solution in a dry, IR-transparent solvent like dichloromethane can be prepared.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Look for the two characteristic carbonyl (C=O) stretching bands of the NCA ring at approximately 1860 cm⁻¹ and 1790 cm⁻¹. The absence or weakness of a broad absorption band around 3000-3500 cm⁻¹ (O-H stretch) and a carboxyl carbonyl peak around 1700-1725 cm⁻¹ indicates low levels of hydrolysis to L-alanine.

Protocol 2: Small-Scale Test Polymerization

  • Preparation: In a flame-dried vial under an inert atmosphere, dissolve a known amount of this compound in a dry solvent (e.g., N,N-dimethylformamide or dichloromethane).

  • Initiation: Add a calculated amount of a suitable initiator (e.g., a primary amine like n-hexylamine) to start the polymerization.

  • Monitoring: Follow the disappearance of the NCA monomer over time using FTIR by monitoring the decrease in the intensity of the anhydride peaks.

  • Analysis: Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., diethyl ether or hexane), dry it, and characterize its molecular weight and molecular weight distribution using techniques like gel permeation chromatography (GPC). This will confirm the reactivity of the NCA and its ability to form well-defined polymers.

Visualizations

DecompositionPathways Decomposition Pathways of this compound NCA This compound Hydrolysis_Product L-Alanine + CO₂ NCA->Hydrolysis_Product Hydrolysis Polymer Poly(L-alanine) + CO₂ NCA->Polymer Ring-Opening Polymerization H2O Moisture (H₂O) Initiator Nucleophilic Initiator (e.g., Amine, Water) Heat Heat Heat->Hydrolysis_Product accelerates Heat->Polymer accelerates

Caption: Major degradation pathways for this compound.

ExperimentalWorkflow Workflow for Stability Assessment and Use cluster_storage Storage cluster_handling Handling cluster_analysis Purity Check cluster_reaction Experimental Use Storage Store NCA at <= -20°C under inert gas Warm Warm container to RT before opening Storage->Warm Inert Handle in glovebox or under inert gas flow Warm->Inert Analysis Analyze purity by FTIR / NMR Inert->Analysis Decision Purity acceptable? Analysis->Decision Reaction Use in reaction with dry solvents/reagents Decision->Reaction Yes Discard Discard or purify impure material Decision->Discard No

Caption: Recommended workflow for handling and using this compound.

References

Technical Support Center: Navigating the Synthesis and Polymerization of N-Carboxyanhydrides (NCAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common challenges encountered during the handling of N-carboxyanhydrides (NCAs). From synthesis to polymerization, this guide offers practical solutions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual workflows to ensure successful outcomes in your polypeptide synthesis endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, purification, storage, and polymerization of NCAs.

NCA Synthesis

Q1: My NCA synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in NCA synthesis are often attributed to incomplete reactions or side product formation. Key factors to consider include:

  • Purity of Starting Amino Acid: Ensure the amino acid is of high purity and thoroughly dried, as moisture can interfere with the reaction.

  • Phosgene Source and Stoichiometry: Triphosgene is a safer alternative to phosgene gas. Ensure the correct stoichiometry is used; an excess may lead to side reactions, while an insufficient amount will result in an incomplete reaction.[1][2]

  • Reaction Temperature: The reaction of an amino acid with a phosgene source is often conducted at elevated temperatures (e.g., 50-60 °C) to ensure completion.[3] However, some reactions can proceed at ambient temperature, driven by a slight exotherm.[3] Monitoring the reaction by NMR is more reliable than visual inspection (e.g., the reaction mixture turning clear).[3]

  • HCl Scavenging: The reaction generates hydrogen chloride (HCl), which can catalyze the decomposition of the NCA product.[1] The use of a non-nucleophilic HCl scavenger, such as α-pinene or an epoxide, is crucial to prevent this and improve yield.[4][5]

  • Solvent Choice: Anhydrous solvents are critical. Tetrahydrofuran (THF) is a commonly used solvent.[1]

Troubleshooting Low Yield in NCA Synthesis

Potential Cause Recommended Solution
Incomplete ReactionMonitor reaction progress by ¹H NMR to confirm the disappearance of the starting amino acid.[3] Ensure adequate reaction time and optimal temperature.
NCA Decomposition by HClAdd an HCl scavenger (e.g., α-pinene, propylene oxide) to the reaction mixture.[4][5]
Impure Starting MaterialsUse high-purity, dry amino acids and anhydrous solvents.
Suboptimal Phosgene StoichiometryCarefully control the molar ratio of the phosgene source to the amino acid. A typical molar feed ratio of triphosgene to amino acid is in the range of 0.34-0.60:1.
NCA Purification and Storage

Q2: How can I effectively purify my crude NCA monomer?

A2: The purity of the NCA monomer is paramount for achieving controlled polymerization. Common purification methods include:

  • Recrystallization: This is a widely used technique. The crude NCA is dissolved in a minimal amount of a dry, suitable solvent (e.g., ethyl acetate, THF) and then precipitated by the slow addition of a dry non-solvent (e.g., n-hexane).[6] This process should be carried out under an inert atmosphere to prevent moisture contamination.

  • Flash Column Chromatography: This method is particularly useful for NCAs that are difficult to crystallize.[7][8] It should be performed using a thoroughly dried silica gel and anhydrous solvents in a glovebox to maintain an inert atmosphere.[8]

Q3: What are the optimal storage conditions for purified NCAs?

A3: NCAs are highly sensitive to moisture and heat.[9] For long-term stability, they should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically -20°C or below.[4] Some NCAs have been shown to be stable for several months at -20°C without the need for additional desiccants when properly purified and stored.[4]

Recommended NCA Storage Conditions

Parameter Recommendation
Temperature-20°C to -80°C
AtmosphereInert gas (Nitrogen or Argon)
ContainerTightly sealed vial, preferably stored inside a desiccator within the freezer.
DurationVaries by NCA, but properly stored NCAs can be stable for several months.[4]
NCA Polymerization

Q4: My polypeptide has a low molecular weight and a broad polydispersity. What went wrong?

A4: This is a common issue in NCA polymerization and can stem from several factors related to impurities and reaction conditions.

  • Monomer Impurities: Traces of water, HCl, or other electrophilic impurities in the NCA monomer can act as initiators or terminating agents, leading to uncontrolled polymerization.[6][10] Thorough purification of the NCA is essential.

  • Moisture in Solvent or Initiator: Water is a potent initiator of NCA polymerization and can lead to low molecular weight polymers with broad polydispersity.[6] All solvents and the initiator solution must be rigorously dried.

  • Incorrect Monomer-to-Initiator (M/I) Ratio: The M/I ratio is a key determinant of the final polymer's molecular weight. A low M/I ratio will result in a lower degree of polymerization.[6]

  • Side Reactions: Chain termination and transfer reactions can limit the growth of polymer chains.[10] These are more prevalent at higher temperatures.

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broad molecular weight distribution.[6]

Troubleshooting Polymerization Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Molecular Weight (Mn) Monomer impurities (water, HCl)[6][10]Purify NCA by recrystallization or flash chromatography.[6]
Incorrect Monomer-to-Initiator (M/I) ratio[6]Increase the M/I ratio to target a higher degree of polymerization.
Chain termination reactions[10]Lower the reaction temperature to 0°C or below to suppress side reactions.[6][9]
Broad Polydispersity (Đ > 1.2) Slow initiation compared to propagation[6]Choose a more efficient initiator (e.g., primary amines for the Normal Amine Mechanism).
Presence of multiple initiating species (e.g., water)[6]Ensure all reagents and glassware are scrupulously dry.
Side reactions[10]Optimize reaction conditions, particularly temperature, to minimize side reactions.[6][9]
Premature Precipitation Poor solubility of the growing polymer chainChoose a solvent that can solubilize both the monomer and the resulting polypeptide. Lower the monomer concentration.

Q5: How do I choose the correct initiator for my polymerization?

A5: The choice of initiator dictates the polymerization mechanism.

  • Primary Amines (e.g., n-hexylamine): These initiators typically lead to a more controlled polymerization via the "Normal Amine Mechanism" (NAM), where the amine attacks the C5 carbonyl of the NCA.[10][11]

  • Strong Bases (e.g., tertiary amines, alkoxides): These initiators favor the "Activated Monomer Mechanism" (AMM), where the base deprotonates the NCA, which then acts as the initiator.[10][12] This can lead to very high molecular weight polymers but is often less controlled.[10]

Key Experimental Protocols

Protocol 1: Synthesis of N-Carboxyanhydride using Triphosgene

This protocol is a general guideline for the synthesis of NCAs from an amino acid using triphosgene as a phosgene source.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend the desired amino acid (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add an HCl scavenger, such as α-pinene (1.1 eq.).

  • Phosgenation: While stirring under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq.) in anhydrous THF dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (around 60-65°C) and stir until the solution becomes clear, indicating the consumption of the amino acid. Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any insoluble material. Concentrate the filtrate under reduced pressure to obtain the crude NCA.

  • Purification: Purify the crude NCA by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) or by flash column chromatography on dried silica gel under an inert atmosphere.

Protocol 2: Purification of NCAs by Flash Column Chromatography

This protocol outlines the purification of NCAs using flash chromatography under an inert atmosphere.

  • Column Preparation: In a glovebox, dry pack a glass chromatography column with silica gel that has been previously dried under high vacuum at an elevated temperature (e.g., 150°C) for several hours.

  • Solvent System: Choose an appropriate anhydrous eluent system (e.g., a mixture of ethyl acetate and hexane) based on the polarity of the NCA, as determined by thin-layer chromatography (TLC).

  • Loading: Dissolve the crude NCA in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the NCA from the column using the chosen solvent system, applying positive pressure with nitrogen or argon.

  • Fraction Collection: Collect fractions and monitor the elution of the NCA by TLC.

  • Solvent Removal: Combine the fractions containing the pure NCA and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Amine-Initiated Ring-Opening Polymerization of NCAs

This protocol provides a general procedure for the controlled polymerization of NCAs initiated by a primary amine.

  • Preparation: In a glovebox, dissolve the purified and dried NCA monomer in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Initiator Solution: Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent.

  • Initiation: Add the calculated volume of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator (M/I) ratio.

  • Polymerization: Stir the reaction mixture at the desired temperature (0°C is often preferred to minimize side reactions).[6][9]

  • Monitoring: Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by FTIR to observe the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).[13]

  • Termination and Isolation: Once the desired conversion is achieved, terminate the polymerization by precipitating the polypeptide into a non-solvent (e.g., cold diethyl ether or methanol).

  • Purification: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under high vacuum.

Visualizing Key Processes

To further clarify the intricacies of NCA handling, the following diagrams illustrate critical workflows and reaction pathways.

Experimental_Workflow cluster_synthesis NCA Synthesis cluster_purification Purification cluster_polymerization Polymerization start Amino Acid + Anhydrous Solvent reagents Add Triphosgene & HCl Scavenger start->reagents reaction Reaction at Controlled Temperature reagents->reaction workup Filtration & Solvent Removal reaction->workup crude_nca Crude NCA workup->crude_nca purify Recrystallization or Flash Chromatography (Inert Atmosphere) crude_nca->purify pure_nca Pure, Dry NCA purify->pure_nca dissolve Dissolve NCA in Anhydrous Solvent pure_nca->dissolve initiate Add Primary Amine Initiator (M/I Ratio) dissolve->initiate polymerize Polymerization at Low Temperature (e.g., 0°C) initiate->polymerize precipitate Precipitate in Non-Solvent polymerize->precipitate polypeptide Pure Polypeptide precipitate->polypeptide

A generalized workflow for polypeptide synthesis via NCAs.

Polymerization_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) nam_initiator Primary Amine (R-NH2) nam_attack Nucleophilic Attack on C5 Carbonyl nam_initiator->nam_attack nam_nca NCA Monomer nam_nca->nam_attack nam_intermediate Ring-Opened Intermediate nam_attack->nam_intermediate nam_co2 Loss of CO2 nam_intermediate->nam_co2 nam_chain Propagating Chain with Amine Terminus nam_co2->nam_chain nam_chain->nam_attack Propagation amm_initiator Strong Base (e.g., Tertiary Amine) amm_deprotonation Deprotonation of N-H amm_initiator->amm_deprotonation amm_nca NCA Monomer amm_nca->amm_deprotonation amm_attack Anion Attacks Another NCA Monomer amm_nca->amm_attack amm_anion NCA Anion (Activated Monomer) amm_deprotonation->amm_anion amm_anion->amm_attack amm_chain Propagating Chain amm_attack->amm_chain amm_chain->amm_attack Propagation

Comparison of the two primary NCA polymerization mechanisms.

Side_Reactions cluster_main Common Side Reactions in NCA Polymerization cluster_carbamate Carbamate Formation cluster_termination Termination by Impurities/Solvent propagating_chain Propagating Chain (Amine Terminus) carbamate_attack Amine attacks C2 carbonyl of NCA propagating_chain->carbamate_attack hydrolysis Hydrolysis of NCA or Propagating Chain propagating_chain->hydrolysis solvent_reaction Reaction with Solvent propagating_chain->solvent_reaction nca_monomer NCA Monomer nca_monomer->carbamate_attack nca_monomer->hydrolysis carbamate_intermediate Carbamic Acid Intermediate carbamate_attack->carbamate_intermediate terminated_chain Terminated Chain (Urea Linkage) carbamate_intermediate->terminated_chain impurity Impurities (e.g., Water, Acid) impurity->hydrolysis solvent Solvent (e.g., DMF) solvent->solvent_reaction

Key side reactions that can occur during NCA polymerization.

References

Technical Support Center: High-Purity L-Ala-NCA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for achieving high-purity L-Alanine N-carboxyanhydride (L-Ala-NCA). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in L-Ala-NCA synthesis and how do they affect subsequent polymerization?

A1: The most prevalent impurities include unreacted L-alanine, L-alanine hydrochloride, chloride ions, N-chloroformyl amino acids, and α-isocyanatoacyl chlorides.[1][2][3] Moisture is also a critical contaminant that can initiate premature polymerization.[1] These impurities can act as unwanted initiators or terminating agents during ring-opening polymerization (ROP), leading to polymers with low molecular weight, broad molecular weight distributions, and ill-defined block copolymers.[2][4] Specifically, chloride ions are known to initiate NCA polymerization.[2]

Q2: My L-Ala-NCA synthesis resulted in a low yield. What are the potential causes?

A2: Low yields can stem from several factors. Premature polymerization induced by moisture is a common issue.[1] Additionally, side reactions caused by the generation of hydrogen chloride (HCl) during the reaction can lead to the formation of byproducts and reduce the yield of the desired NCA.[1][5] Inefficient purification methods, such as multiple recrystallizations, can also lead to significant product loss.[2] The choice of solvent can also play a role; for instance, the solubility of L-alanine in the reaction solvent can affect the reaction rate and overall yield.[6][7]

Q3: I am observing a broad molecular weight distribution in my final polypeptide. Could the purity of my L-Ala-NCA be the cause?

A3: Absolutely. The purity of the NCA monomer is critical for achieving a well-controlled polymerization.[8] Impurities such as unreacted amino acids, their hydrochloride salts, or other electrophilic contaminants can interfere with the polymerization process, leading to uncontrolled initiation or termination events.[2][4] This lack of control results in a broad molecular weight distribution in the final polypeptide.

Q4: What is the recommended storage procedure for high-purity L-Ala-NCA?

A4: High-purity L-Ala-NCA is sensitive to moisture and temperature. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically -20°C, to prevent degradation and moisture-induced polymerization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of L-Ala-NCA Incomplete reaction; Presence of HCl and unreacted alanine; Inefficient purification.Ensure complete reaction by monitoring with techniques like NMR.[2] Use HCl scavengers like epoxides to prevent side reactions.[9][10] Employ efficient purification methods such as flash chromatography or filtration through celite to remove impurities.[2][9][11]
Premature Polymerization Presence of moisture in reactants or solvents; Exposure to atmospheric moisture during workup.Use vacuum-dried L-alanine with a moisture content of <0.01%.[1] Utilize anhydrous solvents with a moisture content of <0.01%.[1] Conduct the reaction and purification under an inert atmosphere (nitrogen or argon).[1][12]
Difficulty in Crystallization Oily or low-melting point product; Presence of impurities hindering crystal formation.Consider flash column chromatography as an alternative purification method, which is effective for low-melting NCAs.[9][11] Ensure the starting material is of high purity.
High Chloride Content Formation of HCl during the reaction, leading to alanine hydrochloride.Add triphosgene in lots to control the reaction.[1] Use HCl scavengers.[9][10] Purify the crude product by filtration through celite to reduce chlorine content.[2]
Inconsistent Polymerization Results Variable purity of L-Ala-NCA batches.Standardize the synthesis and purification protocol to ensure consistent monomer quality. The quality of the input amino acid NCAs significantly impacts the final polymer.[1]

Quantitative Data Summary

Table 1: Achieved Purity and Yield of L-Ala-NCA

Method Purity Chloride Content Free Alanine Yield Reference
Triphosgene Process> 99.0%< 0.01%< 0.01%44.8%[1]
Phosgenation with Celite FiltrationHigh PurityReduced from 733 to 115 ppm->100g scale[2]
Epoxy-assisted SynthesisHigh Purity--64-90%[9][13]
Photochemical Synthesis---59% (conversion)[6][7]

Experimental Protocols

Protocol 1: Synthesis of L-Ala-NCA using Triphosgene

This protocol is adapted from a patented method for producing high-purity L-Ala-NCA suitable for pharmaceutical applications.[1]

Materials:

  • L-Alanine (vacuum dried, moisture content < 0.01%)

  • Triphosgene

  • Anhydrous Ethyl Acetate (moisture content < 0.01%)

  • Anhydrous Hexane

  • Nitrogen gas

Procedure:

  • Suspend L-alanine in anhydrous ethyl acetate in a reactor under a nitrogen atmosphere.

  • Heat the reaction mixture to 70-80°C.

  • Dissolve triphosgene in anhydrous ethyl acetate and add it to the reaction mixture in portions over 4-6 hours.

  • After the addition is complete, maintain the reaction at 70-80°C for an additional hour.

  • Cool the reaction mixture to 60°C and filter it through a hyflow bed under a nitrogen atmosphere.

  • Concentrate the filtrate to one-third of its original volume by removing the solvent.

  • Add anhydrous hexane to the concentrate and cool to 0-5°C to induce crystallization.

  • Filter the crystalline product under a nitrogen atmosphere, pack it under nitrogen, and store it at -20°C.

Protocol 2: Purification of L-Ala-NCA by Flash Chromatography

This method is a rapid and general technique to obtain pure NCAs without the need for recrystallization.[9][11]

Materials:

  • Crude L-Ala-NCA

  • Silica gel (oven-dried)

  • Anhydrous solvents for elution (e.g., a mixture of hexane and ethyl acetate)

  • Nitrogen or Argon gas (for glovebox operation)

Procedure:

  • Prepare a slurry of oven-dried silica gel in the chosen anhydrous solvent system.

  • Pack the column with the silica gel slurry.

  • Dissolve the crude L-Ala-NCA in a minimal amount of the anhydrous eluent.

  • Load the sample onto the column.

  • Elute the column with the anhydrous solvent mixture, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure L-Ala-NCA.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified L-Ala-NCA.

Visualizations

Diagram 1: L-Ala-NCA Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Ala L-Alanine Reaction Reaction in Anhydrous Solvent Ala->Reaction Triphosgene Triphosgene Triphosgene->Reaction CrudeNCA Crude L-Ala-NCA Reaction->CrudeNCA Crude Product Filtration Filtration CrudeNCA->Filtration Recrystallization Recrystallization Filtration->Recrystallization FlashChromatography Flash Chromatography Filtration->FlashChromatography PureNCA High-Purity L-Ala-NCA Recrystallization->PureNCA FlashChromatography->PureNCA

Caption: Workflow for the synthesis and purification of L-Ala-NCA.

Diagram 2: Troubleshooting Logic for Low Purity L-Ala-NCA

Troubleshooting Start Low Purity L-Ala-NCA Detected CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckImpurities Analyze for Impurities (e.g., NMR, FTIR) CheckMoisture->CheckImpurities No DryReactants Use Anhydrous Reactants/Solvents CheckMoisture->DryReactants Yes InertAtmosphere Work Under Inert Atmosphere CheckMoisture->InertAtmosphere Yes UnreactedAla Unreacted Alanine or HCl Salt? CheckImpurities->UnreactedAla HClScavenger Use HCl Scavenger (e.g., Epoxide) OptimizePurification Optimize Purification (Flash Chromatography) UnreactedAla->HClScavenger Yes OtherByproducts Other Byproducts? UnreactedAla->OtherByproducts No OtherByproducts->OptimizePurification Yes RevisitReaction Re-evaluate Reaction Conditions (Temp, Time) OtherByproducts->RevisitReaction No

References

Technical Support Center: Catalyst Selection for Efficient L-Alanine N-Carboxyanhydride ROP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient ring-opening polymerization (ROP) of L-Alanine N-carboxyanhydride (Ala-NCA).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for Ala-NCA ROP?

A1: The most prevalent catalysts for Ala-NCA ROP include primary amines (e.g., n-hexylamine, benzylamine), secondary amines (e.g., piperidine), transition-metal complexes (e.g., cobalt and nickel complexes), and more recently, organocatalysts such as trifunctional cationic catalysts.[1][2] Primary amines are widely used due to their nucleophilic nature, which leads to a controlled polymerization through the normal amine mechanism (NAM).[1][3] Transition metal initiators are known for producing polypeptides with narrow chain length distributions and controlled molecular weights.[1]

Q2: What are the main polymerization mechanisms in Ala-NCA ROP?

A2: There are two primary mechanisms in Ala-NCA ROP: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1][4]

  • Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening chain growth process initiated by a nucleophile, typically a primary amine. It generally leads to well-defined polypeptides with controlled molecular weights.[1][5]

  • Activated Monomer Mechanism (AMM): This mechanism is favored by basic catalysts and involves the deprotonation of the NCA monomer, which then acts as the nucleophile. The AMM can lead to very high molecular weight polymers but often with broader molecular weight distributions due to multiple active sites on the propagating chains.[1][5]

Q3: How can I achieve a controlled or "living" polymerization of Ala-NCA?

A3: Achieving a controlled or "living" polymerization, characterized by a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI), can be accomplished through several strategies:

  • Use of Transition-Metal Initiators: Certain cobalt and nickel complexes are effective in controlling the polymerization, yielding polypeptides with PDIs less than 1.2.[1]

  • Low Reaction Temperatures: Performing the polymerization at lower temperatures, such as 0°C, can suppress side reactions and lead to a more controlled process.[6][7][8]

  • High Purity Monomers and Solvents: The presence of impurities like water or acid can act as chain-transfer agents or catalyze side reactions, leading to a loss of control.[1]

  • Use of Specific Initiators: Hexamethyldisilazane (HMDS) and N-trimethylsilyl (N-TMS) amines have been shown to mediate controlled NCA polymerizations.[1]

  • Novel Organocatalysts: Recently developed trifunctional cationic organocatalysts have demonstrated the ability to achieve fast and controlled NCA polymerization.[2][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad Molecular Weight Distribution (High PDI) 1. Coexistence of NAM and AMM: The use of a basic initiator can promote the AMM, leading to less control.[5]2. Side Reactions: Chain termination and transfer reactions can broaden the PDI.[1]3. Impurities: Water or other impurities in the monomer or solvent can lead to uncontrolled initiation.[1]4. High Reaction Temperature: Higher temperatures can increase the rate of side reactions.[6][10]1. Catalyst Selection: Use a nucleophilic, non-basic primary amine initiator or a transition metal complex known for controlled polymerization.[1]2. Lower Reaction Temperature: Conduct the polymerization at 0°C or lower to minimize side reactions.[6][7][8]3. Purification: Ensure high purity of the Ala-NCA monomer and use anhydrous solvents.[1]4. High Vacuum Techniques: Performing the polymerization under high vacuum can reduce impurities.[3]
Low Monomer Conversion 1. Poor Solubility: The growing poly(L-alanine) chain may precipitate out of solution, halting the polymerization.[8]2. Inactive Catalyst/Initiator: The chosen catalyst may not be efficient under the selected reaction conditions.3. Presence of Inhibitors: Impurities in the reaction mixture can inhibit the catalyst.1. Solvent Selection: Choose a solvent in which both the monomer and the resulting polymer are soluble. For poly(L-alanine), solvents like hexafluoroisopropanol (HFIP) may be required for characterization, indicating potential solubility issues in common polymerization solvents.[11]2. Catalyst Optimization: Screen different catalysts or adjust the catalyst concentration.3. Monomer and Solvent Purification: Rigorously purify the Ala-NCA monomer and solvents before use.
Inaccurate Final Molecular Weight 1. Uncontrolled Initiation: Impurities acting as initiators can lead to a higher number of polymer chains than intended.2. Chain Transfer Reactions: The growing polymer chain can be terminated and a new chain initiated, affecting the final molecular weight.[1]3. Incorrect Monomer-to-Initiator Ratio: Inaccurate measurement of the monomer or initiator will lead to deviations from the theoretical molecular weight.1. Purification: Ensure the reaction system is free from adventitious initiators like water.[1]2. Controlled Polymerization Conditions: Utilize conditions known to promote a living polymerization (e.g., low temperature, specific catalysts).[6]3. Accurate Stoichiometry: Carefully measure the amounts of monomer and initiator.
Presence of Side Products 1. Intramolecular Cyclization (Backbiting): The growing polymer chain can attack itself, leading to the formation of cyclic byproducts.2. Carbamate Formation: A side reaction that can occur, especially in the AMM.[3][10]1. Optimize Reaction Conditions: Lowering the temperature can reduce the likelihood of backbiting.[6]2. Catalyst Choice: Select a catalyst that favors the NAM to minimize side reactions associated with the AMM.[5]

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in Ala-NCA ROP.

Table 1: Primary Amine Initiated Ala-NCA ROP

InitiatorMonomer:Initiator Ratio ([M]:[I])SolventTemperature (°C)Time (h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
n-Hexylamine50:1DMF2024-Broad
n-Hexylamine50:1DMF048-Narrow
Benzylamine25:1NMP25~7--

Note: Specific Mₙ and PDI values for Ala-NCA are not always detailed in the provided search results, hence the qualitative descriptions based on the text. The trend of lower temperatures leading to better control is consistently reported.[6][8][12]

Table 2: Advanced Catalyst Systems for NCA ROP (Data for other NCAs, indicative for Ala-NCA)

Catalyst/Initiator SystemNCA Monomer[M]:[I]:[Cat] RatioSolventTimeMₙ ( kg/mol )PDI (Mₙ/Mₙ)
DMAPPCl (Organocatalyst)BLG-NCA100:1:4THF70 min22.21.06
DMAPPCl (Organocatalyst)BLG-NCA500:1:4THF-109.31.12
LiHMDSBLG-NCA-THF< 5 min--

Note: Data for advanced catalysts with Ala-NCA specifically is limited in the search results. The data for BLG-NCA is presented to show the potential efficiency of these systems.[2][9][13][14]

Experimental Protocols

Protocol 1: General Procedure for Primary Amine-Initiated ROP of L-Alanine-NCA

  • Monomer and Solvent Preparation:

    • L-Alanine-NCA is recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to high purity.

    • The polymerization solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or dioxane) is dried over a suitable drying agent and distilled before use.

  • Polymerization Setup:

    • All glassware is dried in an oven at >100°C overnight and cooled under a stream of dry nitrogen or argon.

    • The reaction is performed under an inert atmosphere (nitrogen or argon) using standard Schlenk line techniques.

  • Reaction:

    • The desired amount of L-Alanine-NCA is dissolved in the anhydrous solvent in the reaction flask.

    • The initiator (e.g., n-hexylamine) is added via syringe at the desired monomer-to-initiator ratio.

    • The reaction mixture is stirred at the desired temperature (e.g., 0°C or room temperature) for the specified time.

  • Monitoring the Reaction:

    • The progress of the polymerization can be monitored by the disappearance of the NCA anhydride peaks in the IR spectrum (around 1850 and 1790 cm⁻¹).

  • Polymer Isolation:

    • Upon completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).

    • The precipitated poly(L-alanine) is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.

Protocol 2: General Procedure for Transition Metal-Catalyzed ROP of L-Alanine-NCA

  • Catalyst and Monomer Preparation:

    • The transition metal catalyst (e.g., a zerovalent nickel or cobalt complex) is synthesized and handled under strictly anaerobic and anhydrous conditions, typically inside a glovebox.

    • L-Alanine-NCA and solvents are purified and dried as described in Protocol 1.

  • Polymerization Setup:

    • The polymerization is carried out inside a glovebox to prevent catalyst deactivation by oxygen or moisture.

  • Reaction:

    • The transition metal catalyst is dissolved in the anhydrous solvent.

    • The L-Alanine-NCA, dissolved in the same solvent, is added to the catalyst solution.

    • The reaction is allowed to proceed at room temperature.

  • Polymer Isolation:

    • After the desired reaction time, the polymerization is quenched (e.g., by exposure to air or addition of a protic solvent).

    • The polymer is isolated by precipitation, and the metal catalyst is typically removed by washing or dialysis.[1]

Visualizations

ROP_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) AlaNCA1 Ala-NCA Intermediate1 Ring-Opened Intermediate AlaNCA1->Intermediate1 PrimaryAmine Primary Amine (Initiator) PrimaryAmine->AlaNCA1 Nucleophilic Attack Polymer1 Growing Polymer Chain (Amine Terminus) Intermediate1->Polymer1 - CO₂ CO2_1 CO₂ Polymer1->AlaNCA1 Propagation AlaNCA2 Ala-NCA ActivatedNCA Activated NCA (NCA Anion) AlaNCA2->ActivatedNCA Dimer Dimer Intermediate Base Base Base->AlaNCA2 Deprotonation ActivatedNCA->AlaNCA2 Nucleophilic Attack Polymer2 Growing Polymer Chain (Multiple Active Sites) Dimer->Polymer2 - CO₂ CO2_2 CO₂

Caption: Comparison of Normal Amine and Activated Monomer polymerization mechanisms for Ala-NCA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation Monomer_Purification Ala-NCA Monomer Purification Dissolution Dissolve Ala-NCA in Anhydrous Solvent Monomer_Purification->Dissolution Solvent_Drying Solvent Drying & Distillation Solvent_Drying->Dissolution Setup Inert Atmosphere Setup (Schlenk Line / Glovebox) Setup->Dissolution Initiation Add Catalyst/ Initiator Dissolution->Initiation Polymerization Stir at Controlled Temperature Initiation->Polymerization Monitoring Monitor Reaction (e.g., FT-IR) Polymerization->Monitoring Precipitation Precipitate Polymer in Non-Solvent Monitoring->Precipitation Upon Completion Isolation Isolate by Filtration/ Centrifugation Precipitation->Isolation Drying Dry Polymer Under Vacuum Isolation->Drying

Caption: General experimental workflow for the ROP of L-Alanine N-carboxyanhydride.

References

Validation & Comparative

Comparative Guide to Purity Analysis of (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and stereoisomeric purity of chiral building blocks like (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is critical for the synthesis of enantiomerically pure peptides and pharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of pharmaceutical intermediates. For this compound, a stability-indicating chiral HPLC method is essential to separate the active compound from its potential impurities, including its enantiomer (the D-form) and degradation products such as L-alanine formed through hydrolysis.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. For this example, a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm), which is based on amylose tris(3,5-dimethylphenylcarbamate), is used.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% Trifluoroacetic Acid (TFA) added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes representative data obtained from the chiral HPLC analysis.

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)
This compound8.599.5-
(R)-4-Methyloxazolidine-2,5-dione10.20.32.1
L-Alanine12.80.23.5

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chiral Separation (Chiralpak AD-H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing Weigh_Std Weigh Internal Standard Dissolve Dissolve in DMSO-d6 Weigh_Std->Dissolve Weigh_Sample Weigh Sample Weigh_Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Peaks (Analyte & Standard) Acquire->Integrate Calculate Calculate Purity (wt%) Integrate->Calculate CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Processing Dissolve Dissolve Sample in Water/BGE Inject Hydrodynamic Injection Dissolve->Inject Separate Chiral Separation (with Cyclodextrin) Inject->Separate Detect UV Detection (200 nm) Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Integrate Integrate Peaks Electropherogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

A Comparative Guide to the Synthesis of L-Alanine N-Carboxyanhydride (L-Ala-NCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine N-carboxyanhydride (L-Ala-NCA) is a critical monomer in the synthesis of poly(L-alanine) and various polypeptides with significant applications in drug delivery, tissue engineering, and materials science. The purity and yield of L-Ala-NCA are paramount to achieving well-defined polymers with desired properties. This guide provides an objective comparison of the most common and innovative methods for synthesizing L-Ala-NCA, supported by experimental data and detailed protocols.

At a Glance: Comparison of L-Ala-NCA Synthesis Methods

The selection of a synthetic method for L-Ala-NCA depends on several factors, including the desired scale, safety considerations, required purity, and available resources. The following table summarizes the key quantitative parameters of the prominent synthesis routes.

Synthesis MethodKey ReagentsTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Fuchs-Farthing (Phosgene) L-Alanine, PhosgeneHighHighHoursWell-established, high purity and yield.[1]Use of highly toxic and hazardous phosgene gas.
Fuchs-Farthing (Triphosgene) L-Alanine, Triphosgene45 - >80>994-6 hoursSafer alternative to phosgene, suitable for commercial scale.[1]Still involves hazardous byproducts (HCl).
Moisture-Tolerant (Epoxide) L-Alanine, Triphosgene, Epoxide64-90High~1.5 hoursCan be performed in open air, tolerates moisture, faster reaction.[2][3]Requires an additional reagent (epoxide).
Photochemical Synthesis L-Alanine, Chloroform~59Not specifiedNot specifiedAvoids the direct use of phosgene or its derivatives.[4]Lower yield, may require specialized equipment.
Leuchs Method N-alkoxycarbonyl-L-alanineModerateHighDaysHistorical significance, avoids direct use of phosgene on the amino acid.[5][6][7][8]Multi-step, requires preparation of the starting material, thermally induced cyclization can lead to decomposition.[1][5]

Reaction Pathway Overview

The synthesis of L-Ala-NCA, regardless of the specific method, generally follows a pathway involving the formation of a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to yield the N-carboxyanhydride ring. The diagram below illustrates this general transformation.

SynthesisPathway L_Alanine L-Alanine Intermediate Carbamoyl Chloride Intermediate L_Alanine->Intermediate Reaction Phosgenation_Reagent Phosgenation Reagent (e.g., Phosgene, Triphosgene) Phosgenation_Reagent->Intermediate L_Ala_NCA L-Ala-NCA Intermediate->L_Ala_NCA Intramolecular Cyclization Byproduct Byproduct (e.g., HCl) Intermediate->Byproduct SynthesisMethods Leuchs Leuchs Method (Historical) Fuchs_Farthing Fuchs-Farthing Method Leuchs->Fuchs_Farthing Improvement (Directness) Triphosgene Triphosgene Variation Fuchs_Farthing->Triphosgene Improvement (Safety) Photochemical Photochemical Method Fuchs_Farthing->Photochemical Alternative (In situ reagent generation) Moisture_Tolerant Moisture-Tolerant (Epoxide) Triphosgene->Moisture_Tolerant Improvement (Robustness, Speed)

References

A Comparative Guide to the Polymerization of (S)-4-Methyloxazolidine-2,5-dione and Other N-Carboxyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides for a myriad of biomedical applications, including drug delivery, tissue engineering, and gene therapy.[1][2] (S)-4-Methyloxazolidine-2,5-dione, the NCA derived from L-alanine (L-Ala-NCA), is a key monomer in this field. This guide provides an objective comparison of the polymerization behavior of L-Ala-NCA against other common NCAs, supported by experimental data and detailed protocols.

Performance Comparison in Polymerization

The polymerization of NCAs is influenced by several factors, including the monomer's chemical structure, the choice of initiator, solvent, and temperature. These variables significantly impact the polymerization kinetics, the molecular weight (MW), and the polydispersity index (PDI) of the resulting polypeptide.

A critical challenge in the polymerization of L-Ala-NCA is the limited solubility of the resulting poly(L-alanine) in common organic solvents. As the polymer chain grows, it tends to precipitate from the reaction medium, which can lead to a broader molecular weight distribution compared to polymerizations where the resulting polypeptide remains soluble.[3] This is a key differentiator when comparing L-Ala-NCA to NCAs that yield more soluble polymers, such as sarcosine-NCA or γ-benzyl-L-glutamate-NCA.[3]

Below is a summary of typical polymerization outcomes for L-Ala-NCA and other representative NCAs. It is important to note that direct comparison of data across different studies can be challenging due to variations in experimental conditions.

NCA MonomerInitiatorSolventTypical M (kDa)Typical PDI (M/M)Key Observations
This compound (L-Ala-NCA) BenzylamineDioxane-BroadPrecipitation of poly(L-alanine) leads to a broad molecular weight distribution.[3]
BenzylamineDMF-BroadSimilar to dioxane, precipitation affects the control over polymerization.[3]
Sarcosine-NCA BenzylamineCH₂Cl₂Close to theoreticalNarrowThe resulting polysarcosine is soluble, allowing for good control over the polymerization and a narrow molecular weight distribution.[3]
γ-Benzyl-L-glutamate-NCA (BLG-NCA) n-HexylamineDMFUp to 153< 1.03Under optimized conditions (e.g., low temperature), well-controlled polymerization can be achieved.[4][5]
Nε-benzyloxycarbonyl-L-lysine-NCA (Z-Lys-NCA) n-HexylamineDMF-~1.1-1.2Generally shows good polymerization control.
L-Leucine-NCA TriethylamineDioxane/CH₂Cl₂--Reactivity ratios in copolymerizations have been studied.[6]
Glycine-NCA BenzylamineVarious--Often used in terpolymerizations.[7]

Properties of Poly(L-alanine) in the Context of Drug Delivery

Poly(L-alanine) possesses unique properties that make it an interesting candidate for drug delivery applications, despite its challenging synthesis. Its hydrophobicity and tendency to form stable secondary structures, such as α-helices and β-sheets, can be leveraged for the encapsulation and controlled release of therapeutic agents.[8][9]

PropertyPoly(L-alanine)Comparison with Other PolypeptidesRelevance to Drug Delivery
Solubility Generally insoluble in water and common organic solvents. Soluble in harsh solvents like trifluoroacetic acid.[8]Polypeptides with charged or bulky side chains (e.g., poly(L-lysine), poly(L-glutamic acid)) are often water-soluble.[10]The insolubility can be advantageous for forming stable nanoparticles or implants for sustained drug release.[11]
Secondary Structure Readily forms α-helical and β-sheet structures.[8]The propensity for secondary structure formation varies greatly depending on the amino acid residue.The defined secondary structure can influence drug loading capacity and release kinetics.
Biocompatibility Generally considered biocompatible as its degradation product is the natural amino acid L-alanine.[2]Most polypeptides derived from natural amino acids exhibit good biocompatibility.[2]Essential for any material intended for in vivo applications.
Drug Encapsulation Can be formulated into nanoparticles for encapsulating hydrophobic drugs.[12]Amphiphilic block copolypeptides are often used to form micelles for drug encapsulation.[2]The hydrophobic nature of poly(L-alanine) makes it suitable for delivering poorly water-soluble drugs.

Experimental Protocols

Accurate and reproducible results in NCA polymerization hinge on meticulous experimental technique, particularly the purity of monomers and solvents.

Protocol 1: Synthesis and Purification of this compound (L-Ala-NCA)

This protocol is adapted from established methods for NCA synthesis.

Materials:

  • L-alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a dropping funnel, suspend L-alanine in anhydrous THF.

  • Phosgenation: Dissolve triphosgene in anhydrous THF and add it dropwise to the L-alanine suspension at a controlled temperature (typically 40-50 °C). The reaction mixture will gradually become clear.

  • Reaction Monitoring: Monitor the reaction progress by infrared (IR) spectroscopy, observing the disappearance of the amino acid starting material and the appearance of the characteristic NCA carbonyl peaks (~1850 and 1790 cm⁻¹).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess phosgene under reduced pressure.

  • Recrystallization: Dissolve the crude L-Ala-NCA in a minimal amount of hot anhydrous ethyl acetate and recrystallize by adding anhydrous hexane.

  • Drying and Storage: Filter the crystals under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum. Store the purified NCA in a glovebox or desiccator at low temperature.[3]

Protocol 2: Primary Amine-Initiated Polymerization of L-Ala-NCA

This protocol describes a typical primary amine-initiated ROP of L-Ala-NCA.

Materials:

  • Purified L-Ala-NCA

  • Benzylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Anhydrous Diethyl Ether (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in anhydrous DMF.

  • Initiator Addition: Prepare a stock solution of benzylamine in anhydrous DMF. Add the calculated amount of the initiator solution to the monomer solution via syringe to achieve the target monomer-to-initiator ratio ([M]/[I]).

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time. The formation of a white precipitate (poly(L-alanine)) is expected.

  • Polymer Isolation: After the desired reaction time, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like anhydrous diethyl ether.

  • Purification and Drying: Centrifuge or filter to collect the polymer. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator. Dry the purified poly(L-alanine) under high vacuum.[3]

Visualizing NCA Polymerization Concepts

To further elucidate the processes involved in NCA polymerization, the following diagrams are provided.

experimental_workflow cluster_synthesis NCA Monomer Synthesis cluster_purification Purification cluster_polymerization Polymerization cluster_characterization Characterization s1 Amino Acid s2 Phosgenation s1->s2 s3 Crude NCA s2->s3 p1 Recrystallization s3->p1 p2 Pure NCA p1->p2 poly1 Initiator Addition p2->poly1 poly2 Propagation poly1->poly2 poly3 Precipitation poly2->poly3 c1 GPC (Mn, PDI) poly3->c1 c2 NMR, FTIR poly3->c2

Caption: A typical experimental workflow for NCA polymerization.

polymerization_mechanisms cluster_nam Normal Amine Mechanism (NAM) cluster_amm Activated Monomer Mechanism (AMM) NCA NCA Monomer Attack Nucleophilic Attack on C5 Carbonyl NCA->Attack Deprotonation Deprotonation of NCA NCA->Deprotonation I_primary Primary Amine Initiator I_primary->Attack Chain_Growth Linear Chain Growth Attack->Chain_Growth I_base Basic Initiator (e.g., Tertiary Amine) I_base->Deprotonation Activated_Monomer Activated Monomer (NCA Anion) Deprotonation->Activated_Monomer Propagation Attack on another NCA monomer Activated_Monomer->Propagation

Caption: The two primary mechanisms of NCA polymerization.

References

A Comparative Guide to the Kinetic Studies of L-Alanine N-Carboxyanhydride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of L-Alanine N-carboxyanhydride (Ala-NCA) is a cornerstone for the synthesis of poly(L-alanine), a polypeptide with significant applications in biomaterials and drug delivery. Understanding the kinetics of this polymerization is paramount for controlling polypeptide molecular weight, dispersity, and architecture. This guide provides a comparative analysis of the different kinetic profiles of Ala-NCA polymerization, supported by experimental data and detailed protocols.

Polymerization Mechanisms: A Kinetic Overview

The polymerization of Ala-NCA can proceed through several mechanisms, each with distinct kinetic characteristics. The two most prominent are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[1][2][3] More recently, a Cooperative Covalent Polymerization (CCP) has been identified, exhibiting unique two-stage kinetics.[4][5]

Normal Amine Mechanism (NAM)

Initiated by primary amines, the NAM involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring.[6] This is followed by ring-opening and decarboxylation to yield a growing polymer chain with a terminal primary amine group, which then continues to propagate.[1][6] Generally, NAM leads to well-defined polypeptides with controlled molecular weights and narrow polydispersities.[2][7] However, the polymerization rate can be slow, often requiring hours to days to reach high conversion.[8][9]

Activated Monomer Mechanism (AMM)

The AMM is typically initiated by strong bases or tertiary amines.[2][3] It involves the deprotonation of the NCA monomer at the N3 position, generating a highly nucleophilic NCA anion.[2] This anion then attacks another NCA monomer, initiating polymerization. The AMM is characterized by a much faster propagation rate compared to the NAM.[1] However, it often leads to polymers with higher molecular weights and broader dispersities due to competing side reactions and a less controlled initiation process.[1][2]

Cooperative Covalent Polymerization (CCP)

Observed in solvents with low polarity and weak hydrogen-bonding ability (e.g., dichloromethane), CCP exhibits a distinct two-stage kinetic profile.[4][5] An initial slow phase is followed by a rapid acceleration in polymerization rate.[4] This acceleration is attributed to the formation of secondary structures (α-helices) in the growing polypeptide chains, which then catalyze the polymerization in an enzyme-mimetic fashion.[4] This mechanism offers the potential for rapid synthesis of high molecular weight polypeptides while maintaining control over the polymerization.[5]

Comparative Kinetic Data

The following table summarizes key kinetic parameters for the polymerization of Ala-NCA under different conditions, illustrating the impact of the polymerization mechanism, initiator, and solvent.

Initiator/CatalystSolventMechanismApparent Rate Constant (k_app)Monomer ConversionDegree of Polymerization (DP)Polydispersity Index (Đ)Reference
BenzylamineDichloromethane (DCM)NAM-HighClose to M/I ratio~1.1[10]
Benzylamine1,4-DioxaneNAM-HighClose to M/I ratio~1.1[10]
BenzylamineDimethylformamide (DMF)NAM & side reactions-HighDeviates from M/I ratioBroader[10]
Triethylamine-AMMFaster than NAMHighHighBroad[5]
BenzylamineDichloromethane (DCM)CCPTwo-stage kinetics>95% in minutesHighNarrow[4][5]
tBuBnNH₂DMFLiving Polymerizationk_p[I] = 0.018 h⁻¹>90% in 14h22-1501.09-1.20[11]

Experimental Protocols

General Protocol for Primary Amine-Initiated Polymerization of Ala-NCA (NAM)

This protocol is a generalized procedure based on common practices reported in the literature.[12]

Materials:

  • L-Alanine N-carboxyanhydride (Ala-NCA)

  • Anhydrous solvent (e.g., Dichloromethane, DMF, 1,4-Dioxane)

  • Primary amine initiator (e.g., Benzylamine, n-Hexylamine)

  • Dry nitrogen or argon atmosphere

  • Schlenk flask or glovebox

Procedure:

  • In a flame-dried Schlenk flask under a dry nitrogen or argon atmosphere, dissolve the desired amount of Ala-NCA in the anhydrous solvent.

  • In a separate vial, prepare a stock solution of the primary amine initiator in the same anhydrous solvent.

  • Add the calculated volume of the initiator solution to the monomer solution via syringe to achieve the desired monomer-to-initiator ([M]/[I]) ratio.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C).[10]

  • Monitor the progress of the polymerization by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1780 cm⁻¹) or ¹H NMR spectroscopy.[12]

  • Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Isolate the polymer by centrifugation or filtration and dry it under vacuum.

  • Characterize the polymer for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Visualizing Polymerization Pathways

The following diagrams illustrate the fundamental steps of the different polymerization mechanisms.

NAM Initiator Primary Amine (R-NH2) Intermediate1 Nucleophilic Attack Initiator->Intermediate1 NCA Ala-NCA NCA->Intermediate1 Intermediate2 Ring Opening Intermediate1->Intermediate2 CarbamicAcid Carbamic Acid Intermediate Intermediate2->CarbamicAcid Polymer Growing Polymer Chain (with amine terminus) CarbamicAcid->Polymer CO2 CO2 CarbamicAcid->CO2 Decarboxylation Polymer->NCA Propagation

Caption: Normal Amine Mechanism (NAM) for Ala-NCA polymerization.

AMM Base Base (e.g., Tertiary Amine) NCA_anion NCA Anion (Activated Monomer) Base->NCA_anion Deprotonation NCA1 Ala-NCA NCA1->NCA_anion Dimer Dimer NCA_anion->Dimer Nucleophilic Attack NCA2 Ala-NCA NCA2->Dimer Polymer Growing Polymer Chain Dimer->Polymer Propagation CCP_Workflow cluster_stage1 Stage 1: Slow Initiation/Oligomerization cluster_stage2 Stage 2: Rapid Propagation Initiation Primary Amine Initiation (NAM) Oligomers Formation of Short Oligomers Initiation->Oligomers Helix Oligomers form α-helical structures Oligomers->Helix Critical Chain Length Reached Catalysis Helical chains catalyze NCA addition Helix->Catalysis FastPoly Rapid Polymerization Catalysis->FastPoly

References

A Comparative Guide to Catalysts for L-Alanine-N-Carboxyanhydride (L-Ala-NCA) Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of L-alanine N-carboxyanhydride (L-Ala-NCA) is a cornerstone for the synthesis of poly(L-alanine), a polypeptide with significant applications in biomaterials and drug delivery due to its biocompatibility and propensity to form stable α-helical structures. The choice of catalyst is paramount in controlling the polymerization process, directly influencing the molecular weight, polydispersity, and overall architecture of the resulting polypeptide. This guide provides an objective comparison of common catalytic systems for L-Ala-NCA ROP, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for L-Ala-NCA polymerization is a critical step that dictates the characteristics of the final poly(L-alanine). The following table summarizes the performance of three major classes of catalysts: primary amine initiators, organocatalysts, and transition metal complexes. It is important to note that the presented data is compiled from various studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Catalyst SystemInitiator/CatalystMonomer/Initiator (M/I) RatioSolventTimeConversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
Primary Amine Benzylamine20Dioxane2 days911500Broad[1]
Benzylamine20DMF2 days961600Broad[1]
Organocatalyst DMAPPCl (trifunctional organocatalyst)100THF2 hours>99%(for BLG-NCA) 22,200(for BLG-NCA) 1.06[2][3]
Transition Metal Cobalt or Nickel ComplexesNot specifiedNot specifiedNot specifiedHigh500 - 500,000< 1.2[4]

Note: Data for the trifunctional organocatalyst (DMAPPCl) is primarily for γ-benzyl-L-glutamate (BLG)-NCA, as detailed in the cited literature. However, a DFT study on methylamine-initiated alanine NCA polymerization supports its applicability.[3] The broad polydispersity noted for primary amine initiators is a qualitative description from the source.[1]

Detailed Experimental Protocols

Reproducibility in polymerization reactions is contingent on meticulous adherence to experimental protocols. Below are representative methodologies for the synthesis of L-Ala-NCA and its subsequent polymerization using a primary amine initiator.

Synthesis of L-Alanine-N-Carboxyanhydride (L-Ala-NCA)

L-Ala-NCA can be synthesized from L-alanine and triphosgene. The reaction is typically carried out at an elevated temperature (e.g., 55 °C).[5] The crude product is then purified by recrystallization from a suitable solvent mixture, such as tetrahydrofuran and n-hexane, to yield crystalline L-Ala-NCA.[6]

Ring-Opening Polymerization of L-Ala-NCA Initiated by Benzylamine

The following protocol is based on the work of Kricheldorf and colleagues.[1]

  • Materials: L-alanine-NCA, benzylamine (initiator), and anhydrous solvents (e.g., dioxane or dimethylformamide (DMF)).

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a predetermined amount of L-Ala-NCA in the chosen anhydrous solvent.

    • Add the desired amount of benzylamine initiator to achieve the target monomer-to-initiator (M/I) ratio.

    • Stir the reaction mixture at a controlled temperature (e.g., 20 °C) for the specified duration (e.g., 2 days).

    • After the reaction period, precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.

    • Collect the precipitated poly(L-alanine) by filtration, wash with the non-solvent, and dry under vacuum.

    • Characterize the resulting polymer for its molecular weight (Mn) and polydispersity (Đ) using techniques like gel permeation chromatography (GPC).

Mechanistic Pathways and Experimental Workflow

The mechanism of L-Ala-NCA ring-opening polymerization varies depending on the catalyst employed. Understanding these pathways is crucial for controlling the polymerization and achieving the desired polypeptide characteristics.

Catalytic Mechanisms

G General Mechanisms for L-Ala-NCA Ring-Opening Polymerization cluster_0 Normal Amine Mechanism (NAM) cluster_1 Activated Monomer Mechanism (AMM) cluster_2 Organocatalyzed Mechanism (e.g., DMAPPCl) A1 Primary Amine (Initiator) A3 Nucleophilic Attack on C5 Carbonyl A1->A3 A2 L-Ala-NCA A2->A3 A4 Ring Opening & Decarboxylation A3->A4 A5 Propagating Chain with Terminal Amine A4->A5 B1 Strong Base (e.g., Tertiary Amine) B3 Deprotonation of NCA B1->B3 B2 L-Ala-NCA B2->B3 B4 NCA Anion (Activated Monomer) B3->B4 B5 Nucleophilic Attack on another NCA B4->B5 B6 Propagation B5->B6 C1 Cationic Catalyst (DMAPPCl) C3 Activation of C5 Carbonyl (Cation-Dipole Interaction) C1->C3 C2 L-Ala-NCA C2->C3 C4 Enhanced Electrophilicity C3->C4 C5 Nucleophilic Attack by Primary Amine C4->C5

Figure 1. Simplified diagrams of key catalytic mechanisms in L-Ala-NCA ROP.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing the ring-opening polymerization of L-Ala-NCA.

G Experimental Workflow for L-Ala-NCA Polymerization A Monomer Synthesis (L-Ala-NCA) B Purification of Monomer A->B Recrystallization C Polymerization Reaction (Initiator/Catalyst, Solvent, Temp.) B->C Inert Atmosphere D Polymer Isolation (Precipitation & Filtration) C->D E Drying of Polymer D->E Vacuum F Characterization (GPC, NMR, etc.) E->F G Data Analysis (Mn, Đ, Conversion) F->G

Figure 2. A generalized workflow for the synthesis and analysis of poly(L-alanine).

Concluding Remarks

The choice of catalyst for the ring-opening polymerization of L-Ala-NCA has profound implications for the resulting poly(L-alanine).

  • Primary amine initiators , such as benzylamine, are readily available and straightforward to use. However, they often lead to slower polymerization rates and broader molecular weight distributions, indicative of less controlled processes.[1]

  • Organocatalysts , like the trifunctional DMAPPCl, represent a significant advancement, offering rapid and controlled polymerization of NCAs, leading to polypeptides with predictable molecular weights and narrow polydispersities.[2][3] While the detailed data for L-Ala-NCA is still emerging, the results from model systems are highly promising.

  • Transition metal complexes of cobalt and nickel have demonstrated the ability to produce poly(L-alanine) with very high molecular weights and exceptionally low polydispersities (Đ < 1.2), signifying a high degree of control over the polymerization.[4] These systems are particularly advantageous for the synthesis of well-defined, high molecular weight polypeptides required for advanced applications.

Researchers and drug development professionals should carefully consider the desired properties of the final poly(L-alanine) product when selecting a catalytic system. For applications requiring stringent control over molecular weight and architecture, organocatalysts and transition metal complexes are superior choices. For less demanding applications or initial exploratory studies, the simplicity of primary amine initiators may be sufficient. Further research directly comparing these catalytic systems under identical conditions for L-Ala-NCA polymerization will be invaluable for the continued development of advanced polypeptide-based biomaterials.

References

A Comparative Guide to the Validation of Poly-L-Alanine Synthesized from L-Ala-NCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polypeptides with well-defined structures is paramount for their application in drug delivery, tissue engineering, and as biomaterials. Poly-L-alanine, a homopolypeptide synthesized from the ring-opening polymerization (ROP) of L-alanine N-carboxyanhydride (L-Ala-NCA), serves as a fundamental model for understanding protein folding and for the development of advanced materials. Its structural validation is a critical step to ensure the desired properties and performance. This guide provides a comparative overview of the analytical techniques used to validate the structure of poly-L-alanine synthesized from L-Ala-NCA, with supporting experimental data and protocols.

Structural Validation Techniques: A Comparative Overview

The validation of poly-L-alanine's structure involves a multi-faceted approach, examining its molecular weight, polydispersity, and secondary structure. The following table summarizes the key techniques and the information they provide.

Analytical TechniqueInformation ProvidedKey Findings for Poly-L-Alanine from L-Ala-NCA
¹H NMR Spectroscopy Confirms the polypeptide's chemical structure and end-groups.[1][2][3][4]Allows for the determination of the degree of polymerization.[2]
MALDI-TOF Mass Spectrometry Determines the molecular weight and molecular weight distribution.[1][2][3][4]Provides evidence of a narrow molecular weight distribution for controlled polymerizations.[2]
Size-Exclusion Chromatography (SEC) Measures the molecular weight and polydispersity index (PDI).[1][5]Confirms the successful synthesis of high molecular weight polymers.
Fourier Transform Infrared (FTIR) Spectroscopy Identifies the presence of α-helical and β-sheet secondary structures.[1][3][4][5][6]The amide I region shows characteristic bands: ~1653 cm⁻¹ for α-helices and ~1630 cm⁻¹ for β-sheets.[6]
Circular Dichroism (CD) Spectroscopy Quantifies the relative amounts of α-helix, β-sheet, and random coil conformations in solution.[1][3][4][5]Confirms the predominant secondary structure, which can be influenced by the polymerization conditions and solvent.
Wide-Angle X-ray Diffraction (WAXD) Probes the crystalline order and confirms the secondary structure in the solid state.[1][5]Reveals the crystalline nature of the polypeptide and the packing of the helical or sheet structures.
Differential Scanning Calorimetry (DSC) Determines thermal transitions, such as the conversion from α-helices to β-sheets and melting/degradation temperatures.[1][5]Shows that the α-helical form can convert to the more stable β-sheet structure upon heating.[1][5]
Thermogravimetric Analysis (TGA) Assesses the thermal stability and degradation profile of the polypeptide.[1][5]Indicates the temperature at which the polymer begins to degrade.

Experimental Workflow for Validation

The following diagram illustrates a typical experimental workflow for the synthesis and comprehensive validation of poly-L-alanine from L-Ala-NCA.

G cluster_validation Structural Validation L_Ala_NCA L-Ala-NCA Monomer Polymerization Ring-Opening Polymerization L_Ala_NCA->Polymerization Purification Purification Polymerization->Purification Molecular_Weight Molecular Weight (¹H NMR, MALDI-TOF, SEC) Purification->Molecular_Weight Secondary_Structure Secondary Structure (FTIR, CD, WAXD) Purification->Secondary_Structure Thermal_Properties Thermal Properties (DSC, TGA) Purification->Thermal_Properties

Fig. 1: Experimental workflow for poly-L-alanine synthesis and validation.

Logical Relationships of Validation Methods

The different analytical techniques provide complementary information that, when combined, offers a complete picture of the polypeptide's structure.

G cluster_techniques Validation Techniques Primary Primary Structure (Chemical Identity) Secondary Secondary Structure (α-helix, β-sheet) Tertiary Tertiary Structure (3D Conformation) Secondary->Tertiary Quaternary Quaternary Structure (Assembly) Tertiary->Quaternary NMR ¹H NMR NMR->Primary MS MALDI-TOF MS->Primary SEC SEC SEC->Primary FTIR FTIR FTIR->Secondary CD CD CD->Secondary WAXD WAXD WAXD->Secondary

Fig. 2: Interrelation of validation techniques and structural hierarchy.

Detailed Experimental Protocols

¹H NMR Spectroscopy for Degree of Polymerization
  • Sample Preparation: Dissolve a known amount of the purified poly-L-alanine in a suitable deuterated solvent, such as trifluoroacetic acid-d (TFA-d).

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate the signals corresponding to the initiator end-group and the repeating alanine units. The degree of polymerization (DP) can be calculated by comparing these integrals.

FTIR Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Prepare a thin film of the polypeptide by casting a solution onto a suitable infrared-transparent window (e.g., KBr or CaF₂). Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Analyze the amide I region (1600-1700 cm⁻¹). The presence of a strong band around 1653 cm⁻¹ is indicative of an α-helical structure, while a band around 1630 cm⁻¹ suggests a β-sheet conformation.[6] Deconvolution of the amide I band can provide a semi-quantitative estimation of the secondary structure content.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Quantification
  • Sample Preparation: Dissolve the polypeptide in a suitable solvent (e.g., trifluoroethanol, hexafluoroisopropanol, or water) to a known concentration.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Analysis: The shape of the CD spectrum is characteristic of the secondary structure. α-Helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm. The data can be analyzed using deconvolution software to quantify the percentage of each secondary structure element.

Alternative Synthesis Methods and Their Validation

While the polymerization of L-Ala-NCA is a common method, alternative approaches exist, each with its own set of advantages and challenges that necessitate rigorous structural validation.

Synthesis MethodDescriptionKey Validation Considerations
Chemoenzymatic Polymerization Utilizes enzymes, such as papain, to catalyze the polymerization of alanine esters.[6]May result in shorter chain lengths and different secondary structures (e.g., more random coil or β-sheet) depending on the reaction conditions.[6] Validation of molecular weight and secondary structure is crucial.
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids on a solid support.Offers precise control over the sequence and length but is typically used for shorter peptides. Validation focuses on sequence verification (mass spectrometry) and purity (HPLC).
Recombinant Production Biosynthesis in microorganisms.Can produce high molecular weight polypeptides with defined sequences. Validation involves confirming the sequence, purity, and folding.

References

A Comparative Analysis of Poly(L-alanine) and Other Biodegradable Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric biomaterial is a critical decision that profoundly impacts the efficacy and safety of therapeutic strategies. This guide provides a comprehensive comparative analysis of polymers derived from (S)-4-Methyloxazolidine-2,5-dione, primarily poly(L-alanine), against two of the most widely utilized biodegradable polyesters in the biomedical field: poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL). This objective comparison is supported by experimental data and detailed methodologies to aid in the informed selection of polymers for drug delivery and tissue engineering applications.

Introduction to Poly(L-alanine)

Polymers derived from this compound, also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA), are synthetic polypeptides. The most common homopolymer is poly(L-alanine). These poly(amino acid)s are gaining significant attention in the biomedical field due to their inherent biocompatibility and biodegradability.[1] Their degradation products are naturally occurring amino acids, which are readily metabolized by the body, minimizing the risk of inflammatory responses.[2] The synthesis of poly(L-alanine) is typically achieved through ring-opening polymerization (ROP) of the L-Ala-NCA monomer.[3][4]

Comparative Performance Analysis

This section provides a detailed comparison of the physicochemical properties, drug delivery performance, and mechanical characteristics of poly(L-alanine) with PLGA and PCL.

Physicochemical Properties

The fundamental properties of these polymers dictate their behavior in biological systems and their suitability for specific applications.

PropertyPoly(L-alanine)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)
Monomer This compoundLactic acid and Glycolic acidε-caprolactone
Polymer Type PolypeptideAliphatic PolyesterAliphatic Polyester
Degradation Mechanism Enzymatic and HydrolyticHydrolyticHydrolytic and Enzymatic
Degradation Products L-alanine (amino acid)Lactic acid and Glycolic acid6-hydroxycaproic acid
Biocompatibility ExcellentGoodGood
Glass Transition Temp. (Tg) ~150-160 °C (amorphous)40-60 °C (depending on LA:GA ratio)[5]-60 °C
Melting Temperature (Tm) >300 °C (degrades)Amorphous59-64 °C
Solubility Soluble in halogenated solvents (e.g., HFIP, TFA)Soluble in a wide range of organic solvents (e.g., DCM, acetone, ethyl acetate)Soluble in a wide range of organic solvents (e.g., DCM, chloroform, THF)
Drug Delivery Performance

The encapsulation efficiency and release kinetics are critical parameters for drug delivery systems.

ParameterPoly(L-alanine)Poly(lactic-co-glycolic acid) (PLGA)
Drug Encapsulation Efficiency Can be high, dependent on drug and formulationGenerally high, widely used for various drugs[6]
Release Mechanism Primarily bulk erosion and enzymatic degradationBulk erosion; release rate tunable by LA:GA ratio[7]
Initial Burst Release Can be controlled with formulationOften significant, can be modulated[8]
Release Duration Can be tailored from days to monthsTunable from weeks to months[7]

Direct quantitative comparisons of drug release profiles under identical conditions are limited in the literature and represent a key area for future research.

Mechanical Properties for Tissue Engineering

For tissue engineering applications, the mechanical properties of the polymer scaffold are crucial for providing structural support to regenerating tissues.

PropertyPoly(L-alanine)Poly(ε-caprolactone) (PCL)Poly(glycolic acid) (PGA)
Young's Modulus (E) High (stiff)Low (flexible)High (stiff)
Tensile Strength HighLowHigh
Elongation at Break LowHighLow
Degradation Rate ModerateVery slow (1-2 years)Fast (weeks to months)

A study on poly(alanine-co-ε-caprolactone)-methacrylate copolymers demonstrated that the biomechanical and degradation properties can be adjusted by changing the monomer ratio.[9] Another study showed that incorporating poly(alanine) into PCL scaffolds significantly increased the maximum tensile stress.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Synthesis of Poly(L-alanine) via Ring-Opening Polymerization (ROP) of L-Ala-NCA

Materials:

  • L-Alanine N-Carboxyanhydride (L-Ala-NCA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Initiator (e.g., hexylamine or other primary amine)

  • Dry diethyl ether

Procedure:

  • All glassware must be flame-dried and cooled under a nitrogen atmosphere to ensure anhydrous conditions.

  • Dissolve a predetermined amount of L-Ala-NCA in anhydrous DMF in a Schlenk flask under nitrogen.

  • Add the initiator (e.g., hexylamine) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Stir the reaction mixture at room temperature for 24-72 hours under a nitrogen atmosphere.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, dry diethyl ether.

  • Filter the precipitated poly(L-alanine) and wash it several times with dry diethyl ether.

  • Dry the polymer under vacuum to a constant weight.[4][11]

Synthesis of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Drug to be encapsulated

Procedure:

  • Dissolve PLGA and the hydrophobic drug in DCM to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in water.

  • Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (O/W) emulsion.

  • Stir the emulsion at room temperature under a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.[12][13][14]

Visualization of Workflows and Pathways

Ring-Opening Polymerization of L-Ala-NCA

ROP_Workflow cluster_synthesis Poly(L-alanine) Synthesis Monomer L-Ala-NCA Monomer Reaction Polymerization (Room Temperature, N2) Monomer->Reaction Solvent Anhydrous DMF Solvent->Reaction Initiator Primary Amine Initiator Initiator->Reaction Precipitation Precipitation in Diethyl Ether Reaction->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(L-alanine) Drying->Polymer

Caption: Workflow for the synthesis of poly(L-alanine).

PLGA Nanoparticle Formulation

PLGA_NP_Workflow cluster_formulation PLGA Nanoparticle Formulation PLGA PLGA Polymer Organic_Phase Organic Phase PLGA->Organic_Phase Drug Hydrophobic Drug Drug->Organic_Phase DCM Dichloromethane DCM->Organic_Phase Emulsification Emulsification (Sonication/Homogenization) Organic_Phase->Emulsification PVA PVA Aqueous_Phase Aqueous Phase PVA->Aqueous_Phase Water Water Water->Aqueous_Phase Aqueous_Phase->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Centrifugation Centrifugation Evaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization Washing->Lyophilization Nanoparticles Drug-loaded PLGA Nanoparticles Lyophilization->Nanoparticles

Caption: Workflow for PLGA nanoparticle formulation.

Cellular Interaction and Signaling

While specific signaling pathways for poly(L-alanine) are not extensively detailed, the degradation product, L-alanine, is known to influence cellular metabolism and signaling. For instance, L-alanine has been shown to protect pancreatic beta-cells from pro-inflammatory cytokine-induced apoptosis, potentially through the enhancement of intracellular antioxidant generation.[15] In contrast, the acidic degradation products of PLGA can sometimes lead to a localized inflammatory response.

Cellular_Response cluster_PLA Poly(L-alanine) Interaction cluster_PLGA PLGA Interaction PLA Poly(L-alanine) Scaffold Degradation_PLA Enzymatic Degradation PLA->Degradation_PLA Alanine L-alanine Degradation_PLA->Alanine Cell_Metabolism Cellular Metabolism Alanine->Cell_Metabolism Antioxidant Antioxidant Production Cell_Metabolism->Antioxidant Apoptosis Reduced Apoptosis Antioxidant->Apoptosis PLGA PLGA Scaffold Degradation_PLGA Hydrolytic Degradation PLGA->Degradation_PLGA Acidic_Products Lactic & Glycolic Acid Degradation_PLGA->Acidic_Products pH_Drop Local pH Decrease Acidic_Products->pH_Drop Inflammation Inflammatory Response pH_Drop->Inflammation

Caption: Cellular response to polymer degradation products.

Conclusion

Polymers derived from this compound, particularly poly(L-alanine), present a compelling alternative to traditional biodegradable polyesters like PLGA and PCL for various biomedical applications. Their key advantages lie in their excellent biocompatibility and the non-acidic nature of their degradation products. While PLGA offers a high degree of tunability for drug release and is well-established in numerous FDA-approved products, concerns about its acidic degradation products remain. PCL, with its slow degradation rate and flexibility, is well-suited for long-term implants and tissue engineering scaffolds for soft tissues.

The choice of polymer will ultimately depend on the specific requirements of the application, including the desired drug release profile, mechanical properties, and the biological environment. This guide provides a foundational comparison to aid researchers in this critical decision-making process. Further head-to-head studies with standardized experimental conditions are warranted to provide more definitive quantitative comparisons and to fully elucidate the potential of poly(L-alanine) in advanced drug delivery and regenerative medicine.

References

A Comparative Guide to Peptide Synthesis: L-Alanine-N-Carboxyanhydride (L-Ala-NCA) vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and precise synthesis of peptides is paramount. While traditional methods like Solid-Phase Peptide Synthesis (SPPS) have been the cornerstone of peptide chemistry for decades, alternative reagents such as α-amino acid N-carboxyanhydrides (NCAs) and their urethane-protected counterparts (UNCAs) offer a compelling case for specific applications. This guide provides an objective comparison of the efficacy of L-Ala-NCA (and its more controlled UNCA variant) in peptide synthesis against traditional methods, supported by experimental data and detailed protocols.

Core Principles and Workflow

Traditional peptide synthesis, most commonly Fmoc-SPPS, involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble solid support.[1] In contrast, the NCA/UNCA method utilizes a highly reactive amino acid derivative that, in its UNCA form, allows for controlled, stepwise addition in solution or on a solid phase, often with minimal side products.[2][3]

The fundamental difference lies in the activation chemistry. SPPS relies on external coupling reagents (e.g., carbodiimides like DIC or uronium salts like HATU) to activate the C-terminal carboxyl group of the incoming amino acid.[4][5] The NCA/UNCA is an intramolecularly activated species, where the peptide bond formation releases carbon dioxide as the primary byproduct, simplifying purification and aligning with green chemistry principles.[3]

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ala-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Next Amino Acid

Figure 1. General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

UNCA_Workflow Start N-Terminally Deprotected Peptide (in Solution or on Solid Phase) Coupling UNCA Coupling (e.g., Z-Ala-NCA in Solution) Start->Coupling Workup Work-up / Purification (e.g., Extraction, Precipitation) Coupling->Workup CO₂ byproduct removed Deprotection N-Terminal Deprotection (e.g., Hydrogenolysis for Z-group) Workup->Deprotection Repeat Repeat Cycle Deprotection->Repeat Next UNCA

Figure 2. General workflow for a single cycle in stepwise peptide synthesis using a Urethane-Protected N-Carboxyanhydride (UNCA).

Quantitative Performance Comparison

Direct comparative studies synthesizing the same oligopeptide are scarce. However, by compiling data from various sources, we can establish a performance overview. The following tables summarize key metrics for each methodology.

Table 1: Comparison of Yield and Purity

MetricL-Ala-NCA / UNCA MethodTraditional (Fmoc-SPPS) MethodNotes
Typical Yield (Single Coupling) 37-80% (for dipeptide synthesis using NCAs)[6]>98-99% (coupling efficiency for standard residues)[7]NCA/UNCA yields are for isolated, purified products in solution-phase synthesis. SPPS efficiency is per-step on-resin and does not account for final cleavage and purification losses.
Overall Yield (Multi-step) Highly dependent on purification after each step.Cumulative yield decreases with peptide length (e.g., 99% per-step yield for a 20-mer results in ~82% theoretical yield).SPPS is generally more efficient for longer peptides due to the elimination of purification steps for intermediates.[1]
Final Purity Can be very high (>99%) as intermediates are purified at each step.[8]Typically 70-95% for crude peptides, requiring extensive HPLC purification.[9]The purity of L-Ala-NCA monomer itself can be very high (>99%).[10]

Table 2: Comparison of Reaction Parameters and Sustainability

MetricL-Ala-NCA / UNCA MethodTraditional (Fmoc-SPPS) MethodNotes
Reaction Time (Single Coupling) ~3 minutes to several hours, depending on conditions.[6]30-60 minutes for coupling; 10-20 minutes for deprotection.[11]Newer NCA polymerization methods using initiators like LiHMDS can be extremely fast (minutes).[12]
Racemization Claimed to be "racemization-free" as epimerization can only occur via direct enolization, which is slow.[3][13]A known risk, especially with carbodiimide reagents.[4] Additives (HOBt, Oxyma) are required to suppress it to <1-5%.[1]Urethane protection on the UNCA prevents the formation of oxazolone, the primary pathway for racemization in traditional methods.[13]
Key Reagents L-Ala-NCA/UNCAFmoc-amino acids, coupling reagents (DIC, HBTU, etc.), activators (HOBt, Oxyma), piperidine, TFA.NCA/UNCA methods avoid the use of separate, often hazardous, coupling reagents.[3]
Primary Byproducts Carbon Dioxide (CO₂)Dicyclohexylurea (DCU) or similar urea derivatives, piperidine-fulvene adduct, cleaved protecting groups.The NCA/UNCA method is considered a "greener" alternative due to its atom economy and benign byproduct.[3]
Solvent Usage Typically requires organic solvents for reaction and purification.Requires large volumes of solvents like DMF for coupling and extensive washing steps.[6]SPPS has a significant environmental impact due to high solvent consumption.[6]

Experimental Protocols

Protocol 1: Stepwise Dipeptide Synthesis using L-Ala-NCA (Solution Phase)

This protocol is adapted from a general method for dipeptide synthesis using NCAs and serves as a model for a single coupling step.[6] For controlled synthesis without polymerization, a urethane-protected NCA (UNCA), such as Z-Ala-NCA, would be used.

  • Reactant Preparation: Dissolve the starting amino acid (e.g., 1 mmol of Glycine) in 10 mL of water in a jacketed blender vessel, cooled to 2°C.

  • pH Adjustment: Adjust the pH of the amino acid solution to 10.2 with an organic base (e.g., triethylamine).

  • Coupling Reaction: While stirring vigorously, add solid L-Ala-NCA (1.1 mmol, 1.1 equivalents) in one portion. Maintain the pH at 10.2 by the controlled addition of triethylamine. The reaction is typically complete within 3-5 minutes, indicated by the cessation of base uptake.

  • Quenching: Rapidly acidify the solution to pH 3-4 with concentrated formic acid to quench the reaction.

  • Work-up and Purification:

    • Evaporate the reaction mixture to dryness.

    • If the product is soluble in an organic solvent, extract the residue (e.g., with hot methanol) to separate it from unreacted amino acid salts.

    • Recrystallize the extracted product from a suitable solvent system (e.g., ethanol-water) to yield the pure dipeptide (Ala-Gly).

Protocol 2: Standard Fmoc-SPPS Coupling of L-Alanine

This protocol describes a standard manual coupling cycle for adding L-Alanine to a resin-bound peptide using a carbodiimide activator.[11]

  • Resin Preparation: Start with a swelled resin in a reaction vessel, having a free N-terminal amine (e.g., Rink Amide resin after Fmoc deprotection and washing).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Ala-OH (3-5 equivalents relative to resin loading) and an activating agent such as Oxyma (3-5 equivalents) in N,N-dimethylformamide (DMF). Add the coupling agent, N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents). Note: Pre-activation is not always necessary with DIC.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, the coupling step may be repeated ("double coupling").[7]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Reaction Mechanisms and Racemization Pathway

The chemical transformations underpinning these methods dictate their respective efficiencies and side-product profiles.

Figure 3. Comparison of peptide bond formation mechanisms.

A critical point of differentiation is the potential for racemization. In traditional methods, the highly reactive activated intermediate (e.g., O-acylisourea or oxazolone) can lead to the loss of stereochemical integrity at the α-carbon.[14]

Racemization_Pathway ActivatedAA Activated L-Amino Acid (e.g., O-Acylisourea) ProtonAbstraction Proton Abstraction (Base-catalyzed) ActivatedAA->ProtonAbstraction Coupling_L Coupling (Desired Pathway) ActivatedAA->Coupling_L Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Reprotonation Reprotonation Oxazolone->Reprotonation Coupling_D Coupling Oxazolone->Coupling_D PeptideBond_L Desired L-Peptide PeptideBond_D Undesired D-Peptide ProtonAbstraction->Oxazolone Cyclization Reprotonation->ActivatedAA L-form Reprotonation->ActivatedAA D-form Coupling_L->PeptideBond_L Coupling_D->PeptideBond_D

Figure 4. Primary racemization pathway in traditional peptide synthesis via an oxazolone intermediate.

The structure of UNCAs prevents the formation of this oxazolone intermediate, thereby significantly minimizing the risk of racemization.[13] Any epimerization must occur through direct proton abstraction from the α-carbon, a kinetically less favorable process.[13]

Conclusion and Recommendations

The choice between L-Ala-NCA/UNCA and traditional peptide synthesis methods is not one of absolute superiority but of strategic application.

L-Ala-NCA/UNCA Method:

  • Strengths: This method excels in scenarios where racemization must be strictly avoided. Its atom economy, with CO₂ as the sole primary byproduct, makes it an environmentally friendlier "green" alternative.[3] The high reactivity can lead to very fast reactions, and the ability to purify intermediates can result in exceptionally high-purity final products.[8][12] It is also well-suited for the synthesis of high molecular weight polypeptides through ring-opening polymerization.[15]

  • Weaknesses: The primary challenge is the moisture sensitivity of NCAs and their tendency to polymerize uncontrollably. While the use of UNCAs mitigates the polymerization risk, the need for purification after each coupling step makes the synthesis of long peptides laborious and can lead to lower overall yields compared to SPPS.[2]

Traditional (Fmoc-SPPS) Method:

  • Strengths: SPPS is the undisputed workhorse for the routine synthesis of peptides, especially long sequences.[6] Its key advantage is the circumvention of intermediate purification steps, which allows for high throughput and automation.[1] The chemistry is well-established, with a vast array of protecting groups, linkers, and reagents available for complex peptide design.

  • Weaknesses: The method suffers from lower atom economy, generates significant chemical waste (especially solvents), and requires careful optimization to manage side reactions like racemization and aggregation.[4][6] The crude product is often a complex mixture requiring extensive purification, which can impact the final isolated yield.

Recommendation:

  • For the synthesis of short peptides or peptide fragments where the highest stereochemical purity is critical and green chemistry is a priority, the L-Ala-UNCA method is an excellent choice.

  • For the synthesis of long peptides (>15-20 amino acids) , high-throughput library screening, or when automation is required, Fmoc-SPPS remains the more practical and efficient methodology.

References

Spectroscopic Purity Validation: A Comparative Guide to (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA). This key chiral building block is essential in the synthesis of peptides and active pharmaceutical ingredients. For comparative purposes, we examine (S)-4-isopropyloxazolidine-2,5-dione (L-Valine N-carboxyanhydride or L-Val-NCA), a structurally similar alternative. This guide details experimental protocols and presents data in a clear, comparative format to aid in the selection of appropriate analytical techniques for quality control and assurance.

Data Presentation: Spectroscopic and Chromatographic Comparison

The following tables summarize the key spectroscopic and chromatographic data for this compound and (S)-4-isopropyloxazolidine-2,5-dione. This data is critical for the identification and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~4.45Quartet (q)1HH-4
~1.60Doublet (d)3H-CH₃
~7.0 (broad)Singlet (s)1HN-H
(S)-4-isopropyloxazolidine-2,5-dione~4.20Doublet (d)1HH-4
~2.40Multiplet (m)1H-CH(CH₃)₂
~1.10, ~1.00Doublet (d)6H-CH(CH₃)₂
~7.1 (broad)Singlet (s)1HN-H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound~168C-2 (Carbonyl)
~152C-5 (Carbonyl)
~55C-4
~18-CH₃
(S)-4-isopropyloxazolidine-2,5-dione~169C-2 (Carbonyl)
~152C-5 (Carbonyl)
~65C-4
~30-CH(CH₃)₂
~18, ~17-CH(CH₃)₂

Table 3: FTIR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound~3300-3400N-H stretch
~1850, ~1780Anhydride C=O stretches (asymmetric & symmetric)
~1200-1300C-O-C stretch
(S)-4-isopropyloxazolidine-2,5-dione~3300-3400N-H stretch
~1845, ~1775Anhydride C=O stretches (asymmetric & symmetric)
~1200-1300C-O-C stretch

Table 4: Chiral HPLC Enantiomeric Purity Analysis

CompoundChiral Stationary PhaseMobile PhaseRetention Time (S-enantiomer)Retention Time (R-enantiomer)
This compoundChiralcel OD-HHexane/Isopropanol (90:10)~ 8.5 min~ 10.2 min
(S)-4-isopropyloxazolidine-2,5-dioneChiralpak AD-HHexane/Isopropanol (95:5)~ 9.1 min~ 11.5 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify impurities.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the N-carboxyanhydride sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 5.0 s

  • Spectral Width: 200 ppm

  • Temperature: 298 K

Data Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

  • Identify any impurity peaks and quantify them relative to the main compound. Common impurities in NCA synthesis include the parent amino acid and polymeric byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with a DTGS detector.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the N-carboxyanhydride sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A spectrum of a pure KBr pellet should be collected as the background.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in the N-carboxyanhydride structure.

  • Pay close attention to the two strong carbonyl stretching bands of the anhydride group, which are indicative of the intact ring structure.

  • The presence of a broad peak around 3000-3500 cm⁻¹ could indicate the presence of the parent amino acid as an impurity.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the N-carboxyanhydride.

Instrumentation: HPLC system equipped with a UV detector.

Chromatographic Conditions (Example for this compound):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately prepare a standard solution of the racemic N-carboxyanhydride (if available) to determine the retention times of both enantiomers.

  • Prepare a solution of the (S)-N-carboxyanhydride sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic validation of this compound purity.

Spectroscopic_Validation_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_hplc Chiral HPLC Analysis nmr_sample Sample Preparation nmr_acq 1H & 13C NMR Acquisition nmr_sample->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_analysis Structural Elucidation & Impurity ID nmr_proc->nmr_analysis end_report Purity Report nmr_analysis->end_report ftir_sample Sample Preparation (KBr) ftir_acq FTIR Spectrum Acquisition ftir_sample->ftir_acq ftir_analysis Functional Group Identification ftir_acq->ftir_analysis ftir_analysis->end_report hplc_sample Sample Preparation hplc_acq Chromatographic Separation hplc_sample->hplc_acq hplc_analysis Enantiomeric Purity Calculation hplc_acq->hplc_analysis hplc_analysis->end_report start Purity Validation of This compound start->nmr_sample start->ftir_sample start->hplc_sample

Caption: Workflow for Spectroscopic Purity Validation.

Logical_Decision_Tree start Is the chemical structure confirmed? nmr_analysis Perform 1H and 13C NMR start->nmr_analysis structure_not_confirmed Structure Not Confirmed (Re-synthesize or further analysis) start->structure_not_confirmed No ftir_analysis Perform FTIR nmr_analysis->ftir_analysis If NMR is consistent structure_confirmed Structure Confirmed ftir_analysis->structure_confirmed If FTIR is consistent hplc_analysis Perform Chiral HPLC structure_confirmed->hplc_analysis purity_question Is the enantiomeric purity > 99%? purity_ok Purity Acceptable purity_question->purity_ok Yes purity_not_ok Purity Not Acceptable (Purification required) purity_question->purity_not_ok No hplc_analysis->purity_question

Caption: Decision Tree for Purity Validation.

A Comparative Guide to Monomers for Polypeptide Synthesis: (S)-4-Methyloxazolidine-2,5-dione and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined polypeptides is a cornerstone of innovation. The choice of monomer is a critical determinant of the success, efficiency, and scalability of this process. This guide provides an objective comparison of the traditional monomer, (S)-4-Methyloxazolidine-2,5-dione, also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), with a promising alternative, L-Alanine N-thiocarboxyanhydride (L-Ala-NTA), for the synthesis of poly(L-alanine).

This compound has long been a staple in the ring-opening polymerization (ROP) of amino acids to form polypeptides. Its utility is well-established, particularly in the production of materials like Glatiramer Acetate, a random polymer of four amino acids used in the treatment of multiple sclerosis. However, the search for monomers with improved stability and performance has led to the investigation of alternatives such as N-thiocarboxyanhydrides (NTAs). This guide delves into a data-driven comparison of L-Ala-NCA and L-Ala-NTA, focusing on their synthesis, polymerization kinetics, and the properties of the resulting polypeptides.

Performance Comparison: L-Ala-NCA vs. L-Ala-NTA

The primary advantage of L-Ala-NTA over L-Ala-NCA lies in its enhanced stability, particularly its tolerance to moisture and thermal stress. This increased stability can translate to longer shelf life and the potential for polymerization under less stringent conditions. While direct, side-by-side quantitative experimental comparisons in the literature are limited, theoretical studies and data from various sources allow for a comparative analysis.

ParameterThis compound (L-Ala-NCA)L-Alanine N-thiocarboxyanhydride (L-Ala-NTA)Key Observations & References
Monomer Stability Sensitive to moisture and heat, requiring stringent anhydrous conditions for storage and polymerization.Significantly enhanced moisture and thermal stability, allowing for longer shelf life and polymerization in open air.[1][2]NTAs are more tolerant to water, hydroxyl, and thiol groups.[3]
Polymerization Yield High yields are achievable under optimized, anhydrous conditions.Quantitative yields have been reported, even under less stringent conditions.[1]The stability of NTAs contributes to fewer side reactions, potentially leading to higher and more consistent yields.
Molecular Weight (MW) Control Controlled molecular weight can be achieved, but is sensitive to impurities and reaction conditions.Polypeptides with controlled molecular weight have been synthesized.[1][2]Both monomers can produce polypeptides with predictable molecular weights.
Polydispersity Index (PDI) Low PDI values (narrow molecular weight distribution) are attainable with careful control of polymerization.Low-to-moderate PDI values have been reported.[1][2]Both monomers are capable of producing well-defined polymers.
Theoretical Polymerization Barrier (DFT Study) The Gibbs free energy barrier for the rate-determining SN2 step in ring-closing is 22.0 kcal/mol.[3]The Gibbs free energy barrier for the SN2 step is slightly higher at 24.6 kcal/mol.[3]Theoretical calculations suggest a slightly higher energy barrier for the formation of the NTA monomer.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for the synthesis of both L-Ala-NCA and L-Ala-NTA, as well as a general protocol for their ring-opening polymerization.

Synthesis of this compound (L-Ala-NCA)

The Fuchs-Farthing method is a widely used procedure for the synthesis of NCAs.[4]

Materials:

  • L-Alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

  • n-Hexane

  • Ethyl acetate

  • Ice-cold water

  • 0.5% Sodium bicarbonate (NaHCO₃) ice-cold aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend L-alanine and triphosgene in dry THF under a nitrogen atmosphere in a flame-dried, three-neck flask.

  • Stir the mixture at 60 °C for 2 hours.

  • Bubble nitrogen through the solution for 30 minutes.

  • Precipitate the product in n-hexane and store at -20 °C.

  • Remove the supernatant and dissolve the residue in ethyl acetate.

  • Wash the organic phase twice with ice-cold water and once with ice-cold 0.5% NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄ and evaporate the solvent to obtain L-Ala-NCA.

Synthesis of L-Alanine N-thiocarboxyanhydride (L-Ala-NTA)

The synthesis of NTAs can be achieved via the cyclization of N-ethoxythiocarbonyl amino acids.[5][3]

Materials:

  • N-ethoxythiocarbonyl-L-alanine

  • Phosphorus tribromide (PBr₃) or other ring-closing reagent

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve N-ethoxythiocarbonyl-L-alanine in an anhydrous solvent under an inert atmosphere.

  • Slowly add the ring-closing reagent (e.g., PBr₃) to the solution at a controlled temperature.

  • Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like thin-layer chromatography.

  • Quench the reaction and work up the mixture to isolate the crude product.

  • Purify the L-Ala-NTA by recrystallization or column chromatography.

Ring-Opening Polymerization (ROP) of L-Ala-NCA or L-Ala-NTA

A general procedure for the amine-initiated ROP is as follows:

Materials:

  • L-Ala-NCA or L-Ala-NTA monomer

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Primary amine initiator (e.g., n-hexylamine)

  • Precipitating solvent (e.g., diethyl ether, hexane)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Ala-NCA or L-Ala-NTA in the anhydrous solvent.

  • Add the primary amine initiator to the monomer solution to achieve the target monomer-to-initiator ratio.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).

  • Monitor the polymerization progress using techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the anhydride peaks.

  • Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether or hexane.

  • Collect the polymer by filtration or centrifugation, wash with the precipitating solvent, and dry under vacuum.

Visualizing the Processes

To better understand the chemical transformations and workflows, the following diagrams are provided.

Monomer_Synthesis_Comparison cluster_NCA L-Ala-NCA Synthesis (Fuchs-Farthing) cluster_NTA L-Ala-NTA Synthesis A L-Alanine C Reaction in THF A->C B Triphosgene B->C D This compound (L-Ala-NCA) C->D Cyclization E N-ethoxythiocarbonyl- L-alanine G Reaction in anhydrous solvent E->G F Ring-closing reagent (e.g., PBr3) F->G H L-Alanine N-thiocarboxyanhydride (L-Ala-NTA) G->H Cyclization

Caption: Comparative synthesis pathways for L-Ala-NCA and L-Ala-NTA.

ROP_Workflow Monomer L-Ala-NCA or L-Ala-NTA Polymerization Ring-Opening Polymerization (Room Temperature) Monomer->Polymerization Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Polymerization Initiator Primary Amine Initiator (e.g., n-hexylamine) Initiator->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Polymer Poly(L-alanine) Precipitation->Polymer Characterization Characterization (FTIR, NMR, GPC) Polymer->Characterization

Caption: General experimental workflow for Ring-Opening Polymerization.

ROP_Mechanism Initiator R-NH2 (Amine Initiator) Monomer NCA or NTA Monomer Initiator->Monomer Nucleophilic Attack Intermediate Carbamate Intermediate Monomer->Intermediate Ring Opening GrowingChain Growing Polypeptide Chain (with amine terminus) Intermediate->GrowingChain CO2 CO2 (for NCA) or COS (for NTA) Intermediate->CO2 Elimination GrowingChain->Monomer Propagation

Caption: Simplified mechanism of amine-initiated Ring-Opening Polymerization.

Conclusion

This compound (L-Ala-NCA) remains a highly effective monomer for polypeptide synthesis, particularly when stringent anhydrous conditions are maintained. However, for applications where enhanced monomer stability and potentially more robust polymerization conditions are desired, L-Alanine N-thiocarboxyanhydride (L-Ala-NTA) presents a compelling alternative. The improved moisture and thermal stability of NTAs can simplify handling and storage, and may lead to more consistent polymerization outcomes, especially in large-scale production.[1][2]

The choice between L-Ala-NCA and L-Ala-NTA will ultimately depend on the specific requirements of the application, including the desired scale of synthesis, the available experimental setup, and the importance of monomer stability versus established protocols. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative assessment of their relative performance. This guide provides a foundational understanding to aid researchers in making an informed decision for their polypeptide synthesis endeavors.

References

A Comparative Guide to the Reproducible Synthesis of Poly(L-alanine) via L-Alanine N-carboxyanhydride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides is crucial for a myriad of applications in materials science and medicine. Poly(L-alanine), a hydrophobic polypeptide, is of particular interest for its ability to form stable secondary structures, such as α-helices and β-sheets. The ring-opening polymerization (ROP) of L-alanine N-carboxyanhydride (L-Ala-NCA) is a prevalent method for its synthesis. However, the reproducibility of this polymerization can be challenging due to its sensitivity to various experimental parameters. This guide provides a comprehensive comparison of experimental conditions for L-Ala-NCA polymerization, details on alternative synthetic methods, and supporting data to aid researchers in achieving reproducible results.

Factors Influencing Reproducibility in L-Ala-NCA Polymerization

The successful and reproducible polymerization of L-Ala-NCA is contingent on stringent control over several key factors. Failure to control these can lead to side reactions, broad molecular weight distributions, and difficulty in achieving desired polymer architectures.[1][2]

  • Monomer Purity: The purity of the L-Ala-NCA monomer is paramount. Trace impurities such as acids, acid chlorides, or isocyanates can act as chain-terminating agents or catalyze undesirable side reactions.[1] It is recommended to use highly purified, crystalline NCA monomers. Some methods describe achieving >99.0% purity with chloride content <0.01%.[3]

  • Moisture and Air Sensitivity: The ROP of NCAs is notoriously sensitive to moisture. Water can act as an initiator, leading to uncontrolled polymerization and broadening the molecular weight distribution.[1][2][4] Therefore, reactions are typically carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][4] However, recent advancements have explored moisture-tolerant methods.[4][5]

  • Reaction Temperature: Temperature plays a critical role in controlling the polymerization. Lowering the reaction temperature, for instance to 0 °C, can significantly suppress side reactions and lead to polypeptides with narrower molecular weight distributions.[6][7]

  • Reaction Pressure: Applying a vacuum (e.g., 1 × 10−5 bar) can accelerate the polymerization of L-Ala-NCA by facilitating the removal of the carbon dioxide byproduct.[6][8]

  • Initiator Choice: The choice of initiator dictates the polymerization mechanism and the resulting polymer's end-groups. Primary amines are common initiators, but alternatives like lithium hexamethyldisilazide (LiHMDS) have been shown to offer faster, more moisture-tolerant polymerizations that can be performed in an open vessel.[1][4]

  • Solvent Selection: The solvent can influence the solubility of both the monomer and the resulting polymer, affecting the reaction kinetics and the potential for polymer aggregation.[2] Common solvents include N,N-dimethylformamide (DMF), chloroform, and toluene.[9]

Experimental Protocols for L-Ala-NCA Polymerization

Below are summarized protocols for the ring-opening polymerization of L-Ala-NCA, highlighting different initiation strategies.

Protocol 1: Primary Amine-Initiated Polymerization in a Glovebox

This is a conventional method for achieving controlled polymerization.

Methodology:

  • Preparation: All glassware is rigorously dried in an oven and cooled under vacuum. Anhydrous solvents and a purified initiator (e.g., 10-undecene-1-amine or α,ω-diamino poly(ethylene glycol)) are transferred into a glovebox.[7]

  • Monomer Dissolution: L-Ala-NCA is dissolved in an anhydrous solvent such as DMF inside the glovebox.[10]

  • Initiation: A solution of the primary amine initiator is added to the monomer solution to achieve the desired monomer-to-initiator ratio ([M]/[I]), which theoretically determines the degree of polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 20 °C or 0 °C) with stirring. The progress of the reaction can be monitored by techniques like FT-IR by observing the disappearance of the NCA anhydride peaks.[8]

  • Termination and Purification: Once the monomer is consumed, the polymerization is terminated. The polymer is typically isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by centrifugation and drying under vacuum.[10]

Protocol 2: LiHMDS-Initiated Polymerization in an Open Vessel

This protocol offers a faster and more robust alternative to the traditional primary amine-initiated method.[4]

Methodology:

  • Monomer Preparation: L-Ala-NCA is weighed in an open vessel.

  • Solvent Addition: An appropriate anhydrous solvent is added.

  • Initiation: A solution of LiHMDS in a suitable solvent is rapidly added to the monomer solution. This type of polymerization is often very fast, with reactions completing in minutes.[4]

  • Quenching and Purification: The polymerization is quenched, and the resulting poly(L-alanine) is purified, typically by precipitation.

Comparative Data on L-Ala-NCA Polymerization

The following table summarizes representative data from different experimental conditions for NCA polymerization. Note that direct comparison can be complex as results are highly dependent on the specific initiator, solvent, and monomer purity.

InitiatorSolventTemperature (°C)Pressure[M]/[I] RatioPDI (Đ)Observations
Primary AmineDMF20Atmospheric10-1001.2 - 1.6Side reactions can be significant.[6][7][11]
Primary AmineDMF0Atmospheric10-100~1.1Reduced side reactions, better control.[6][7]
Primary AmineVarious201 × 10−5 bar--Faster polymerization compared to atmospheric pressure.[8]
LiHMDSVariousRoom TempOpen Vessel--Fast reaction, moisture tolerant.[4]

Alternative Methods for Poly(L-alanine) Synthesis

While ROP of L-Ala-NCA is a dominant method, other techniques offer distinct advantages, particularly in terms of sequence control and synthesis in aqueous environments.

Chemoenzymatic Synthesis

This method utilizes enzymes to catalyze the polymerization of amino acid esters.

Methodology:

  • Reactants: L-alanine ethyl ester is used as the monomer.

  • Enzyme and Buffer: Papain is a commonly used enzyme, and the polymerization is conducted in an aqueous buffer (e.g., phosphate or carbonate buffer).[12]

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) with gentle stirring.[12]

  • Purification: The resulting poly(L-alanine) is purified by centrifugation and washing.[12]

Advantages:

  • Environmentally friendly, aqueous reaction conditions.

  • Can produce polypeptides with specific secondary structures depending on the chain length.[12]

Limitations:

  • Typically results in lower molecular weight polymers compared to ROP.

  • Control over the degree of polymerization can be less precise.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the synthesis of polypeptides with precisely defined sequences.

Methodology:

  • Resin Attachment: The C-terminal amino acid is attached to a solid support (resin).

  • Stepwise Addition: Subsequent amino acids are added one by one in a stepwise manner with protecting groups.

  • Cleavage: The final polypeptide is cleaved from the resin.

Advantages:

  • Absolute control over the amino acid sequence.

  • High purity of the final product.

Limitations:

  • Typically used for shorter peptides and is more time-consuming and expensive for high molecular weight polymers.

  • Generates significant chemical waste.

Comparison of Synthesis Methods

FeatureROP of L-Ala-NCAChemoenzymatic SynthesisSolid-Phase Peptide Synthesis (SPPS)
Control over MW Good to excellentModerateExcellent (for defined length)
Polydispersity (PDI) Can be low (<1.2)BroaderMonodisperse (PDI = 1)
Sequence Control No (for homopolymers)NoAbsolute
Reaction Conditions Anhydrous, inert atm. (typically)AqueousAnhydrous organic solvents
Scalability HighModerateLow
Environmental Impact Use of organic solventsGreener alternativeHigh solvent consumption

Visualizing Experimental Workflows and Comparisons

To further clarify the processes, the following diagrams illustrate the experimental workflow for L-Ala-NCA polymerization and a comparison of the synthetic methods.

experimental_workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup & Analysis prep_glass Dry Glassware dissolve Dissolve L-Ala-NCA prep_glass->dissolve prep_solvents Anhydrous Solvents prep_solvents->dissolve prep_nca Purify L-Ala-NCA prep_nca->dissolve initiate Add Initiator dissolve->initiate polymerize React at Controlled Temperature/Pressure initiate->polymerize precipitate Precipitate Polymer polymerize->precipitate purify Wash and Dry precipitate->purify characterize Characterize (NMR, GPC, etc.) purify->characterize

Caption: Experimental workflow for the ring-opening polymerization of L-Ala-NCA.

synthesis_comparison rop ROP of L-Ala-NCA rop_adv Advantages: - High MW - Scalable - Good MW control rop->rop_adv rop_dis Disadvantages: - Moisture sensitive - No sequence control rop->rop_dis chemo Chemoenzymatic Synthesis chemo_adv Advantages: - Aqueous media - Environmentally friendly chemo->chemo_adv chemo_dis Disadvantages: - Lower MW - Broader PDI chemo->chemo_dis spps Solid-Phase Peptide Synthesis spps_adv Advantages: - Absolute sequence control - Monodisperse spps->spps_adv spps_dis Disadvantages: - Low scalability - High cost - Waste generation spps->spps_dis

Caption: Comparison of poly(L-alanine) synthesis methods.

There are no specific signaling pathways directly modulated by synthetic poly(L-alanine) that are widely documented in the initial literature search. The primary applications and research focus are on its material properties, self-assembly, and use as a hydrophobic block in copolymers for drug delivery and biomaterials. Therefore, a signaling pathway diagram is not included.

References

A Comparative Guide to In-Situ Monitoring of L-Ala-NCA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of L-Alanine N-Carboxyanhydride (L-Ala-NCA) is a critical process for the synthesis of poly(L-alanine), a polypeptide with significant applications in drug delivery and biomaterials. Precise control over the polymerization process is paramount to achieving desired polymer characteristics. In-situ monitoring techniques are indispensable tools for real-time analysis of reaction kinetics, monomer conversion, and the formation of side products. This guide provides a comparative overview of the most common in-situ monitoring techniques for L-Ala-NCA polymerization: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, with additional insights into Reaction Calorimetry.

Comparison of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique depends on the specific requirements of the experiment, including the desired level of detail, time resolution, and experimental constraints. The following table summarizes the key performance characteristics of FTIR, NMR, and Reaction Calorimetry for monitoring L-Ala-NCA polymerization.

Technique Principle Information Obtained Advantages Disadvantages Typical Time Resolution
FTIR Spectroscopy Vibrational spectroscopy that monitors changes in characteristic bond vibrations.Monomer conversion by tracking the disappearance of NCA anhydride peaks (typically around 1850 cm⁻¹ and 1790 cm⁻¹). Formation of the polypeptide backbone (amide I and II bands).- High sensitivity to changes in functional groups. - Relatively fast data acquisition. - Can be used with a wide range of solvents. - Amenable to in-situ probes (e.g., ATR).- Overlapping peaks can complicate data analysis. - Less detailed structural information compared to NMR. - Quantification can be challenging without proper calibration.Seconds to minutes
NMR Spectroscopy Nuclear magnetic resonance provides detailed information about the chemical environment of atomic nuclei.- Quantitative monomer conversion by integrating monomer and polymer signals. - Detailed structural information on the growing polymer chain. - Detection and identification of side products and end-groups. - Kinetic analysis of polymerization rates.- Provides rich structural and quantitative data. - Highly specific for different chemical species. - Can provide insights into polymerization mechanisms.- Lower sensitivity compared to FTIR. - Longer acquisition times may be required for good signal-to-noise. - Requires deuterated solvents for high-resolution spectra. - In-situ setup can be more complex.Minutes to tens of minutes
Reaction Calorimetry Measures the heat flow associated with the polymerization reaction.- Real-time kinetic information based on the rate of heat release. - Thermodynamic parameters of the polymerization (enthalpy of polymerization).- Direct measurement of reaction rate. - Provides valuable thermodynamic data. - Can be used to study reaction safety and scale-up.- Provides no structural information about the reactants or products. - Can be sensitive to changes in heat transfer and mixing. - Interpretation of data can be complex for multi-step reactions.Seconds to minutes

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable in-situ monitoring. Below are representative experimental protocols for monitoring L-Ala-NCA polymerization using FTIR and NMR spectroscopy.

In-Situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To monitor the kinetics of L-Ala-NCA polymerization by observing the decrease in the NCA anhydride carbonyl stretching vibrations.

Materials:

  • L-Ala-NCA monomer

  • Initiator (e.g., benzylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

  • ATR-FTIR spectrometer equipped with a diamond or silicon ATR crystal and a liquid nitrogen-cooled MCT detector.

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure the ATR crystal is clean and a background spectrum of the solvent is recorded.

  • Under an inert atmosphere, dissolve a known concentration of L-Ala-NCA in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and the in-situ ATR probe.

  • Record an initial FTIR spectrum of the monomer solution to establish the baseline absorbance of the NCA anhydride peaks (typically around 1850 cm⁻¹ and 1790 cm⁻¹).

  • Inject a known amount of the initiator into the reaction mixture while stirring.

  • Immediately start acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the decrease in the intensity of the NCA carbonyl stretching bands over time.

  • The monomer conversion can be calculated by normalizing the peak area of the NCA anhydride band at a given time to its initial area.

Real-Time ¹H NMR Spectroscopy

Objective: To quantitatively monitor the conversion of L-Ala-NCA to poly(L-alanine) and detect any side products.

Materials:

  • L-Ala-NCA monomer

  • Initiator (e.g., dopamine hydrochloride)[1]

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

  • NMR tubes and inert atmosphere setup

Procedure:

  • Under an inert atmosphere, dissolve a known concentration of L-Ala-NCA and the initiator in the deuterated solvent directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the monomer and initiator. The α-proton of L-Ala-NCA will have a characteristic chemical shift.

  • Place the NMR tube in the spectrometer and acquire spectra at regular time intervals.

  • The progress of the polymerization is monitored by observing the decrease in the integral of the L-Ala-NCA α-proton signal and the corresponding appearance and increase of the signals from the poly(L-alanine) backbone.

  • Monomer conversion is calculated by comparing the integral of the monomer's α-proton at a given time to its initial integral.[1]

  • Analyze the spectra for the appearance of any new signals that may indicate the formation of side products.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for in-situ monitoring and the logical relationships between the key components of the polymerization process.

ExperimentalWorkflow_FTIR cluster_prep Preparation cluster_reaction In-Situ Monitoring cluster_analysis Data Analysis Monomer L-Ala-NCA ReactionVessel Reaction Vessel with ATR Probe Monomer->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Initiator Initiator Initiator->ReactionVessel FTIR FTIR Spectrometer ReactionVessel->FTIR Acquire Spectra Spectra Time-resolved Spectra FTIR->Spectra Kinetics Kinetic Plot (Conversion vs. Time) Spectra->Kinetics Analyze Peak Area

Figure 1: Experimental workflow for in-situ FTIR monitoring.

ExperimentalWorkflow_NMR cluster_prep Preparation cluster_reaction In-Situ Monitoring cluster_analysis Data Analysis Monomer L-Ala-NCA NMR_Tube NMR Tube Monomer->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Initiator Initiator Initiator->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Acquire Spectra Spectra Time-resolved Spectra NMR_Spec->Spectra Analysis Conversion & Side Product Analysis Spectra->Analysis Integrate Signals

Figure 2: Experimental workflow for real-time NMR monitoring.

LogicalRelationships cluster_techniques In-Situ Monitoring Techniques Polymerization L-Ala-NCA Polymerization Kinetics Reaction Kinetics Polymerization->Kinetics Structure Polymer Structure Polymerization->Structure Thermodynamics Reaction Thermodynamics Polymerization->Thermodynamics SideProducts Side Products Polymerization->SideProducts FTIR FTIR FTIR->Kinetics NMR NMR NMR->Kinetics NMR->Structure NMR->SideProducts Calorimetry Calorimetry Calorimetry->Kinetics Calorimetry->Thermodynamics

Figure 3: Logical relationships between polymerization aspects and monitoring techniques.

Conclusion

The in-situ monitoring of L-Ala-NCA polymerization is crucial for controlling the synthesis of well-defined polypeptides. FTIR spectroscopy offers a sensitive and rapid method for tracking monomer conversion, making it suitable for fast kinetic studies. NMR spectroscopy, while typically slower, provides unparalleled detail on the molecular structure, enabling quantitative analysis of conversion and the identification of side products, which is critical for mechanistic studies and ensuring polymer purity. Reaction calorimetry provides a direct measure of the reaction rate and valuable thermodynamic insights. The selection of the most appropriate technique or a combination of techniques will depend on the specific research goals, balancing the need for speed, structural detail, and thermodynamic information.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-4-Methyloxazolidine-2,5-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-4-Methyloxazolidine-2,5-dione, ensuring compliance and minimizing risk.

This compound , a derivative of the amino acid alanine, is classified as an irritant that can cause skin, eye, and respiratory irritation[1]. Adherence to strict disposal protocols is therefore critical. The primary and recommended method of disposal is through a licensed professional waste disposal company or by incineration in a chemical incinerator equipped with an afterburner and scrubber[2][3]. Under no circumstances should this chemical be allowed to enter drains or sewer systems[2][3].

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used[2].

Spill Management:

In the event of a spill, avoid creating dust. The area should be evacuated of non-essential personnel. The spilled solid should be carefully swept up or collected with an inert absorbent material and placed into a suitable, closed, and properly labeled container for disposal[2].

Step-by-Step Disposal Protocol

  • Waste Collection and Segregation:

    • Collect all waste this compound and any materials contaminated with it (e.g., absorbent pads, disposable labware) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Ensure the container is suitable for solids and will not react with the chemical.

  • Container Labeling:

    • The waste container must be labeled in accordance with your institution's and local regulations. The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Keep it away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[2][3].

    • Provide them with the full chemical name and any other required information from the SDS.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, unless they have been triple-rinsed with a suitable solvent[2].

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste. After proper decontamination, the container can be disposed of according to institutional guidelines for clean lab materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill cleanup Follow Spill Cleanup Procedure: - Avoid Dust - Collect in Sealed Container spill->cleanup Yes collect Collect Waste in a Labeled, Sealed Container spill->collect No cleanup->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Professional Disposal: - Chemical Incineration - Licensed Facility contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-4-Methyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-Methyloxazolidine-2,5-dione. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

This compound , also known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a chiral organic reagent widely used in the synthesis of polypeptides and other complex biological molecules.[1] While invaluable in pharmaceutical research, it is crucial to handle this compound with appropriate safety precautions due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[2] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationGHS Hazard Statements
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).H319: Causes serious eye irritation.[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves (inspect prior to use).H315: Causes skin irritation.[2]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).H335: May cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure emergency exits and risk-elimination areas are clearly identified and accessible.[4]

  • Have an eyewash station and safety shower readily available.

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above.

  • Gloves must be inspected for any signs of degradation or perforation before each use.

3. Handling the Compound:

  • Avoid the formation of dust.[3]

  • Avoid breathing vapors, mist, or gas.[3]

  • Measure and dispense the chemical carefully to prevent spills.

  • Keep containers tightly closed when not in use.

4. In Case of Exposure:

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[3][4]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

5. Storage:

  • Store in a cool, dry place in a tightly closed container.

  • Recommended storage is in an inert atmosphere, in a freezer at under -20°C.[5][6]

6. Disposal:

  • Product should be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Do not let the product enter drains.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

start Receive Chemical storage Store in Freezer (-20°C, Inert Atmosphere) start->storage Inspect & Log prep Preparation: - Work in Fume Hood - Verify Emergency Equipment storage->prep ppe Don PPE: - Safety Goggles - Impervious Clothing - Appropriate Gloves - Respirator prep->ppe handling Handling: - Avoid Dust/Vapor - Dispense Carefully ppe->handling use Experimental Use handling->use disposal Dispose of Waste: - Chemical Incineration - Licensed Disposal Company handling->disposal Spill / Unused cleanup Decontaminate Work Area use->cleanup cleanup->disposal end End of Process disposal->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.